molecular formula C8H16O B6588603 4-ethylhexanal CAS No. 536994-09-9

4-ethylhexanal

Cat. No.: B6588603
CAS No.: 536994-09-9
M. Wt: 128.21 g/mol
InChI Key: YWUQLNKFOQQQGJ-UHFFFAOYSA-N
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Description

4-Ethylhexanal is an organic compound with the molecular formula C8H16O and a molar mass of 128.21 g/mol . It is a colorless liquid with a density of approximately 0.809 g/cm³ and a boiling point of around 163°C at 760 mmHg . As a member of the aldehyde family, its properties make it a compound of interest in various research and development fields. Aldehydes, as a class, are known to be valuable intermediates in organic synthesis and are studied for their roles in chemical processes such as oxidation and condensation reactions . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) and handle the material with appropriate precautions, noting its flash point of approximately 46°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

536994-09-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

4-ethylhexanal

InChI

InChI=1S/C8H16O/c1-3-8(4-2)6-5-7-9/h7-8H,3-6H2,1-2H3

InChI Key

YWUQLNKFOQQQGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCC=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylhexanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 4-ethylhexanal. The information is intended to support research and development activities where this compound may be of interest.

Core Chemical and Physical Properties

Quantitative data for this compound are summarized in the table below, offering a clear comparison of its key physical and chemical characteristics.

PropertyValue
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC(CC)CCC=O[1]
CAS Number 75718-13-7[1]
Boiling Point 163 °C at 760 mmHg
Density 0.809 g/cm³
Flash Point 46.2 °C
Refractive Index 1.41

Chemical Structure and Identification

This compound is a branched aliphatic aldehyde. Its structure consists of a hexanal (B45976) backbone with an ethyl group substituted at the fourth carbon position.

Key Identifiers:

  • InChI: InChI=1S/C8H16O/c1-3-8(4-2)6-5-7-9/h7-8H,3-6H2,1-2H3[1]

  • InChIKey: YWUQLNKFOQQQGJ-UHFFFAOYSA-N[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections provide representative methodologies based on standard organic chemistry techniques for similar aldehydes.

Synthesis of this compound via Crossed Aldol (B89426) Condensation

This protocol outlines a plausible method for the synthesis of this compound through a crossed aldol condensation of propanal and butanal, followed by dehydration and hydrogenation. This approach is analogous to the industrial synthesis of the related compound, 2-ethylhexanal, from n-butyraldehyde.[2]

Materials:

  • Propanal

  • Butanal

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Solvent (e.g., ethanol (B145695), water)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Hydrogen gas (H₂)

  • Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a temperature controller is charged with a solution of sodium hydroxide in a mixture of ethanol and water. The flask is cooled in an ice bath.

  • Aldol Condensation: A mixture of propanal and butanal is added dropwise to the cooled base solution with vigorous stirring. The temperature is maintained below 10 °C to control the reaction rate and minimize side reactions. After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.

  • Workup and Dehydration: The reaction is quenched by neutralization with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude β-hydroxy aldehyde can be dehydrated by heating, often with a catalytic amount of acid, to yield 4-ethyl-2-hexenal.

  • Hydrogenation: The crude 4-ethyl-2-hexenal is dissolved in a suitable solvent (e.g., ethanol) and transferred to a hydrogenation apparatus. The hydrogenation catalyst (e.g., 5% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.[3]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms)

  • Autosampler (optional)

Materials:

  • High-purity this compound standard

  • High-purity solvent (e.g., hexane, dichloromethane) for sample and standard preparation

  • Inert carrier gas (e.g., helium, nitrogen)

Procedure:

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

    • Sample Solutions: Accurately weigh or measure the sample and dilute it with a known volume of the solvent. If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • MS Conditions (if applicable):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 35-350

  • Analysis:

    • Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

    • Qualitative Analysis: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum to that of the authentic standard.

    • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[4][5][6]

Synthetic Pathway Visualization

The following diagram illustrates the proposed synthetic route to this compound via a crossed aldol condensation.

Synthesis_of_4_Ethylhexanal Proposed Synthesis of this compound Propanal Propanal Condensation Crossed Aldol Condensation (Base Catalyst) Propanal->Condensation Butanal Butanal Butanal->Condensation Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Dehydration Dehydration (Heat/Acid) Aldol_Adduct->Dehydration Unsaturated_Aldehyde 4-Ethyl-2-hexenal Hydrogenation Hydrogenation (H₂, Pd/C) Unsaturated_Aldehyde->Hydrogenation Product This compound Condensation->Aldol_Adduct Dehydration->Unsaturated_Aldehyde Hydrogenation->Product

Caption: Proposed synthesis of this compound.

References

Spectroscopic Data of 4-Ethylhexanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-ethylhexanal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this compound, this document focuses on predicted data derived from established spectroscopic principles and computational tools. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehydic proton and the various alkyl protons. The aldehydic proton is expected to appear significantly downfield, a characteristic feature of aldehydes.[1][2][3] Protons on carbons adjacent to the carbonyl group will also be deshielded.[4]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (CHO)9.6 - 9.8Triplet (t)~1.8
H2 (CH₂)2.3 - 2.5Multiplet (m)-
H3 (CH₂)1.4 - 1.6Multiplet (m)-
H4 (CH)1.3 - 1.5Multiplet (m)-
H5, H5' (CH₂)1.2 - 1.4Multiplet (m)-
H6, H6' (CH₃)0.8 - 1.0Triplet (t)~7.4
H7, H7' (CH₂)1.2 - 1.4Multiplet (m)-
H8, H8' (CH₃)0.8 - 1.0Triplet (t)~7.4

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is characterized by a downfield signal for the carbonyl carbon.[5][6][7] The chemical shifts of the aliphatic carbons are predicted based on their substitution and proximity to the electron-withdrawing aldehyde group.[8][9]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CHO)202 - 205
C251 - 54
C325 - 28
C445 - 48
C5, C728 - 32
C6, C810 - 14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the aldehyde functional group. A strong C=O stretching absorption is expected, along with two weaker C-H stretching bands characteristic of the aldehydic proton.[10][11][12][13]

Table 3: Predicted IR Absorption Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aldehydic C-H Stretch~2820 and ~2720Medium
Aliphatic C-H Stretch2850 - 3000Strong
Carbonyl (C=O) Stretch1720 - 1740Strong
C-H Bend1375 - 1465Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.[14][15][16][17]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment IonFragmentation Pathway
128[C₈H₁₆O]⁺Molecular Ion (M⁺)
99[M - C₂H₅]⁺α-cleavage
85[M - C₃H₇]⁺β-cleavage
71[M - C₄H₉]⁺Cleavage at C4
57[C₄H₉]⁺α-cleavage
44[C₂H₄O]⁺McLafferty Rearrangement
29[CHO]⁺ or [C₂H₅]⁺α-cleavage

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid aldehyde like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • Typical parameters include a spectral width of 220-240 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and the accumulation of several hundred to a few thousand scans, depending on the sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or by direct injection.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Employ a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent (NMR) or prepare Neat Film (IR) Sample->Dissolution Purification Purification (e.g., GC for MS) Sample->Purification NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Dissolution->IR_Spec MS_Spec Mass Spectrometer (EI) Purification->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Physical Characteristics of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of 4-ethylhexanal, a significant organic compound. The information is curated for professionals in research and development, offering precise data, standardized experimental methodologies, and a logical workflow for its characterization.

Core Physical Properties

This compound is an aldehyde with the chemical formula C₈H₁₆O. Its physical state at standard temperature and pressure is a liquid. The key physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory and development applications.

PropertyValueUnits
Molecular Formula C₈H₁₆O-
Molecular Weight 128.212 g/mol
Boiling Point 163°C at 760 mmHg
Density 0.809g/cm³
Refractive Index 1.41-
Flash Point 46.2°C
Vapor Pressure 2.11mmHg at 25°C
CAS Number 75718-13-7-

Data sourced from ChemNet.[1]

Experimental Protocols for Physical Characterization

The determination of the physical properties of a chemical entity like this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited.

1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination is the Thiele tube method.[2]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is inverted (open end down) and placed into the liquid.

    • The test tube is attached to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

    • This assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[2]

2. Measurement of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.[3][4]

  • Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance, thermostat.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.

    • The mass of the filled pycnometer is accurately weighed.

    • The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[3]

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is indicative of purity.[5][6]

  • Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp), constant temperature water bath.

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed and locked.

    • Water from the constant temperature bath is circulated through the prisms to maintain a stable temperature.

    • The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.

    • The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.[7]

4. Measurement of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for its precision and safety.[1][8][9]

  • Apparatus: Pensky-Martens closed-cup tester or a similar standardized apparatus.[10][11]

  • Procedure:

    • A sample of this compound is placed in the test cup of the apparatus.

    • The cup is sealed with a lid that has apertures for an ignition source and a thermometer.

    • The sample is heated at a slow, constant rate.

    • At regular temperature intervals, the ignition source (a small flame or spark) is introduced into the vapor space above the liquid through an aperture.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite momentarily.[8]

Visualizations

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound such as this compound.

G cluster_0 Physical Characterization Workflow for this compound Sample Obtain Pure Sample of this compound BoilingPoint Determine Boiling Point (Thiele Tube) Sample->BoilingPoint Density Measure Density (Pycnometer) Sample->Density RefractiveIndex Measure Refractive Index (Refractometer) Sample->RefractiveIndex FlashPoint Determine Flash Point (Closed-Cup) Sample->FlashPoint DataAnalysis Data Compilation and Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis FlashPoint->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: Logical workflow for the physical characterization of this compound.

References

A Technical Guide to the Industrial Applications of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylhexanal, a branched-chain aldehyde, serves as a key chemical intermediate in various industrial processes. While direct large-scale applications of this compound are limited, its significance lies in its role as a precursor to valuable downstream products. This technical guide provides an in-depth overview of the synthesis, chemical properties, and primary industrial applications of this compound, with a focus on its conversion to 4-ethylhexan-1-ol (B2670570) and the subsequent uses of this alcohol and its esters. Detailed experimental protocols for its synthesis and conversion are provided, along with a summary of its physicochemical and safety data.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H16O.[1] Its branched structure influences its physical properties, which are summarized in the table below.

PropertyValueReference
Molecular FormulaC8H16O[1][2]
Molecular Weight128.21 g/mol [2]
CAS Number75718-13-7[1]
IUPAC NameThis compound[2]
Density0.809 g/cm³[1]
Boiling Point163 °C at 760 mmHg[1]
Flash Point46.2 °C[1]
Refractive Index1.41[1]
Vapor Pressure2.11 mmHg at 25 °C[1]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the hydroformylation of 1-octene. This process, also known as the oxo process, involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[3][4]

Synthesis General Synthesis Pathway of this compound 1-Octene 1-Octene Hydroformylation Hydroformylation 1-Octene->Hydroformylation Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Hydroformylation This compound This compound Hydroformylation->this compound Rhodium or Cobalt Catalyst Applications Industrial Applications of this compound as an Intermediate This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation H2, Catalyst 4-Ethylhexan-1-ol 4-Ethylhexan-1-ol Hydrogenation->4-Ethylhexan-1-ol Esterification Esterification 4-Ethylhexan-1-ol->Esterification Carboxylic Acids Applications Applications 4-Ethylhexan-1-ol->Applications Solvents, Fragrances Esters Esters Esterification->Esters Esters->Applications Plasticizers, Lubricants, Solvents

References

An In-depth Technical Guide to 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethylhexanal, including its chemical identifiers, physicochemical properties, proposed synthesis and analytical methodologies, and safety and handling information. The content is structured to serve as a valuable resource for professionals in research and development.

Chemical Identifiers and Nomenclature

This compound is a branched-chain aldehyde. Its unambiguous identification is crucial for scientific and regulatory purposes. The following tables summarize its key identifiers.

Identifier TypeValueCitation
CAS Number 75718-13-7[1]
PubChem CID 3086036[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₁₆O[1]
Synonyms 4-ethyl-hexanal, hexanal, 4-ethyl-
Chemical Structure Identifiers ValueCitation
Canonical SMILES CCC(CC)CCC=O[1]
InChI InChI=1S/C8H16O/c1-3-8(4-2)6-5-7-9/h7-8H,3-6H2,1-2H3[1]
InChIKey YWUQLNKFOQQQGJ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, compiled from various sources.

PropertyValueCitation
Molecular Weight 128.21 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point 163 °C at 760 mmHg
Density 0.820 g/cm³ (for 2-ethylhexanal)
Refractive Index 1.416 (for 2-ethylhexanal)
Flash Point Not available
Solubility Insoluble in water (presumed)
Vapor Pressure Not available
logP (Octanol-Water) 2.6 (Predicted for 2-ethylhexanal)[2]

Experimental Protocols

A plausible synthetic route to this compound is via the hydroformylation of 3-ethyl-1-hexene. This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

Reaction:

3-ethyl-1-hexene + CO + H₂ → this compound

Detailed Methodology:

  • Catalyst Preparation: A rhodium-based catalyst, such as Rh(CO)₂(acac) complexed with a phosphine (B1218219) ligand (e.g., triphenylphosphine), is prepared in a suitable solvent like toluene (B28343) under an inert atmosphere.

  • Reaction Setup: A high-pressure reactor (autoclave) is charged with 3-ethyl-1-hexene, the catalyst solution, and an additional amount of the phosphine ligand to maintain catalyst stability.

  • Reaction Conditions: The reactor is sealed and purged with a mixture of carbon monoxide and hydrogen (synthesis gas or syngas). The reaction is typically carried out at a temperature of 80-120°C and a pressure of 20-100 bar.

  • Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of the starting alkene and the selectivity towards the desired aldehyde.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is then subjected to distillation under reduced pressure to separate the this compound from the catalyst and any high-boiling byproducts.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst System 3-ethyl-1-hexene 3-ethyl-1-hexene Hydroformylation Hydroformylation (High Pressure Reactor) 3-ethyl-1-hexene->Hydroformylation Alkene Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Hydroformylation Reagents Rh-Phosphine Catalyst Rh-Phosphine Catalyst Rh-Phosphine Catalyst->Hydroformylation Catalyst Crude Product Crude Product Hydroformylation->Crude Product Reaction Mixture Purification Purification Crude Product->Purification Distillation This compound This compound Purification->this compound Final Product

Caption: A workflow diagram illustrating the proposed synthesis of this compound via hydroformylation.

The following is a hypothetical protocol for the quantitative analysis of this compound in a solution, based on standard GC-MS methodologies for similar volatile compounds.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

    • Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dilute them with the same solvent to ensure the concentration of this compound falls within the calibration range. An internal standard (e.g., undecane) may be added to both standards and samples for improved accuracy.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • MS Source Temperature: 230°C.

      • MS Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time, determined by analyzing a pure standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.

    • Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.

G Analytical Workflow for this compound by GC-MS Sample Sample Dilution Dilution Sample->Dilution Unknown Concentration Standard Standard Serial Dilution Serial Dilution Standard->Serial Dilution Known Concentration GC-MS Analysis GC-MS Analysis Dilution->GC-MS Analysis Prepared Sample Serial Dilution->GC-MS Analysis Calibration Standards Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Chromatogram & Mass Spectra Peak Identification Peak Identification Data Acquisition->Peak Identification Retention Time & Mass Spectrum Quantification Quantification Data Acquisition->Quantification Peak Area Qualitative Result Qualitative Result Peak Identification->Qualitative Result Confirmation of Identity Quantitative Result Quantitative Result Quantification->Quantitative Result Concentration Determination

Caption: A workflow diagram for the quantitative analysis of this compound using GC-MS.

Biological Activity and Metabolism

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, signaling pathways, and metabolic fate of this compound. However, based on the general metabolism of short-chain and branched-chain aldehydes, a hypothetical metabolic pathway can be proposed.

Aldehydes are typically oxidized in the body to their corresponding carboxylic acids by the enzyme aldehyde dehydrogenase.[2] This is a detoxification pathway, as carboxylic acids are generally less reactive and can be further metabolized or excreted. Therefore, it is plausible that this compound is metabolized to 4-ethylhexanoic acid.

Short-chain aldehydes are known to be reactive electrophiles that can form covalent adducts with biological nucleophiles like the primary amino groups in lysine (B10760008) residues of proteins.[3] This reactivity is the basis for their potential toxicity.

Safety and Handling

Hazard Identification:

  • Flammability: Assumed to be a flammable liquid.

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors or mists.

  • Avoid contact with skin and eyes.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a branched-chain aldehyde with limited publicly available data. This guide has compiled its known identifiers and properties and has provided plausible experimental protocols for its synthesis and analysis based on established chemical principles and methodologies for related compounds. While specific biological data is lacking, general toxicological principles for aldehydes suggest that it should be handled with appropriate care. Further research is needed to fully characterize the physicochemical, biological, and toxicological properties of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-ethylhexanal, a branched-chain aliphatic aldehyde. Due to the limited availability of specific experimental data for this compound, this document leverages data from its straight-chain isomer, octanal (B89490), and established principles of aldehyde chemistry to provide a robust profile. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields requiring an in-depth understanding of the physicochemical properties of this compound.

Physicochemical Properties of this compound

This compound is a colorless liquid with the molecular formula C8H16O.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 163 °C at 760 mmHg[1]
Density 0.809 g/cm³[1]
Flash Point 46.2 °C[1]
Vapor Pressure 2.11 mmHg at 25 °C[1]
Refractive Index 1.41[1]

Solubility Profile

The solubility of an organic compound is a critical parameter influencing its behavior in various systems, including biological and environmental matrices. The principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3] this compound, being an aldehyde with a significant alkyl chain, exhibits mixed polarity.

Quantitative Solubility Data
SolventSolubility of Octanal (C8H16O)Reference
Water 560 mg/L (at 25 °C)[4]
Ethanol Soluble[4]
Propylene Glycol Soluble[4]
Glycerol Insoluble[4]
Fixed Oils Soluble in most[4]

Based on this data, this compound is expected to be sparingly soluble in water and readily soluble in common organic solvents like ethanol.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a liquid organic compound like this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and filters

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed to allow any undissolved this compound to separate.

    • For aqueous solutions, centrifugation can be used to facilitate the separation of the excess organic phase.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Filter the aliquot to remove any suspended micro-droplets.

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the diluted solutions using a validated GC-FID method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate in shaker (e.g., 25°C, 24-48h) prep1->prep2 sep1 Allow phases to separate prep2->sep1 sep2 Centrifuge (optional) sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Prepare dilutions ana1->ana2 ana3 Analyze by GC-FID ana2->ana3 quant2 Determine concentration ana3->quant2 quant1 Prepare calibration curve quant1->quant2

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of aldehydes is a key consideration in their handling, storage, and application, as they are susceptible to various degradation pathways.[5] Aldehydes are generally less stable than their corresponding ketones due to steric and electronic factors.[5]

Potential Degradation Pathways

This compound is susceptible to degradation under several conditions:

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids. This can occur upon exposure to air (autoxidation) and can be accelerated by heat, light, and the presence of metal ions. The primary degradation product would be 4-ethylhexanoic acid.

  • Acidic Conditions: In the presence of strong acids, aldehydes can undergo polymerization or other acid-catalyzed reactions.[6]

  • Basic Conditions: Under basic conditions, aldehydes can undergo aldol (B89426) condensation reactions. They can also be unstable in strongly alkaline solutions.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aldehydes through various photochemical reactions.[7]

  • Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition, leading to the formation of smaller, volatile compounds.[8]

G Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_compound Compound cluster_products Degradation Products stress1 Oxidation (Air, Heat, Light) compound This compound stress1->compound stress2 Acidic Conditions stress2->compound stress3 Basic Conditions stress3->compound stress4 Photolysis (UV Light) stress4->compound stress5 Thermal Stress stress5->compound prod1 4-Ethylhexanoic Acid compound->prod1 prod2 Polymers compound->prod2 prod3 Aldol Condensation Products compound->prod3 prod4 Photodegradation Products compound->prod4 prod5 Volatile Fragments compound->prod5 G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Dry Heat) start->thermal photo Photodegradation (Light/UV) start->photo sample Withdraw and Prepare Samples acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) sample->analyze degradation Determine % Degradation analyze->degradation products Identify Degradation Products analyze->products G General Reactivity of the Aldehyde Functional Group cluster_reactions Common Reactions cluster_products Reaction Products aldehyde Aldehyde (R-CHO) oxidation Oxidation aldehyde->oxidation reduction Reduction aldehyde->reduction nucleophilic_addition Nucleophilic Addition aldehyde->nucleophilic_addition enolization Enolization (α-proton acidity) aldehyde->enolization acid Carboxylic Acid oxidation->acid alcohol Primary Alcohol reduction->alcohol hemiacetal_acetal Hemiacetal/Acetal (with alcohols) nucleophilic_addition->hemiacetal_acetal cyanohydrin Cyanohydrin (with HCN) nucleophilic_addition->cyanohydrin enolate Enolate enolization->enolate

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-ethylhexanal. Due to a lack of extensive experimental data for this specific compound, this guide combines available physical data with estimated thermodynamic properties derived from established theoretical models. It also includes detailed experimental protocols for the determination of key thermodynamic parameters and a plausible synthesis pathway.

Introduction to this compound

This compound (CAS No: 75718-13-7) is an organic compound with the molecular formula C₈H₁₆O.[1] As a branched-chain aldehyde, its physical and chemical properties are of interest in various fields of chemical research and development. Understanding its thermodynamic characteristics is crucial for process design, safety analysis, and reaction engineering.

Physical and Estimated Thermodynamic Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O[1]
Molecular Weight128.21 g/mol [1]
Boiling Point163 °C at 760 mmHg[1]
Density0.809 g/cm³[1]
Flash Point46.2 °C[1]
Vapor Pressure2.11 mmHg at 25 °C[1]
Refractive Index1.41[1]

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

PropertyEstimated ValueUnits
Standard Enthalpy of Formation (Ideal Gas, 298 K)-285.57kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K)-116.11kJ/mol
Ideal Gas Heat Capacity (Cp) at 298.15 K258.34J/(mol·K)

Disclaimer: The values in Table 2 are estimations and should be used with an understanding of the inherent limitations of the Joback method. Experimental verification is recommended for critical applications.

Methodology for Property Estimation: The Joback Method

The Joback method is a group contribution technique used to predict various thermodynamic properties of pure components based on their molecular structure.[2][3][4] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

The molecular structure of this compound is broken down into the following Joback groups:

  • 2 x -CH₃ (non-ring)

  • 4 x -CH₂- (non-ring)

  • 1 x >CH- (non-ring)

  • 1 x O=CH- (aldehyde)

The following equations were used for the estimations:

  • Standard Enthalpy of Formation (Ideal Gas, 298 K): ΔHf° (kJ/mol) = 68.29 + Σ (Nᵢ × ΔHf,i)

  • Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K): ΔGf° (kJ/mol) = 53.88 + Σ (Nᵢ × ΔGf,i)

  • Ideal Gas Heat Capacity (Cₚ): Cₚ (J/(mol·K)) = Σ (Nᵢ × aᵢ) - 37.93 + [Σ (Nᵢ × bᵢ)]T + [Σ (Nᵢ × cᵢ)]T² + [Σ (Nᵢ × dᵢ)]T³

Where Nᵢ is the number of occurrences of group i, and ΔHf,i, ΔGf,i, aᵢ, bᵢ, cᵢ, and dᵢ are the respective group contributions.

Experimental Protocols for Thermodynamic Property Determination

The standard enthalpy of formation of a liquid organic compound like this compound can be determined from its heat of combustion, measured using a bomb calorimeter.[1][5][6][7]

Objective: To measure the heat of combustion of this compound at constant volume, from which the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a crucible with a cover is necessary to prevent evaporation.[8] A known length of fuse wire is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[1]

  • Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter bucket). The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution in the water, which is monitored by a high-precision thermometer.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculations:

    • The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

    • The constant volume heat of combustion (ΔU_c°) is determined.

    • The standard enthalpy of combustion (ΔH_c°) is calculated using the relationship ΔH = ΔU + Δ(PV).

    • Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law, with the known standard enthalpies of formation of CO₂ and H₂O.

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.[8][9]

Objective: To measure the heat capacity of liquid this compound over a range of temperatures.

Methodology:

  • Sample Loading: A known mass of this compound is hermetically sealed in a sample container of known heat capacity.

  • Calorimeter Assembly: The sample container is placed within an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container, thereby minimizing heat loss to the surroundings. The entire assembly is housed in a vacuum chamber.

  • Heating and Measurement:

    • The system is brought to a stable initial temperature.

    • A precisely measured amount of electrical energy (Q) is supplied to a heater within the sample container, causing a small increase in temperature (ΔT).

    • The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).

    • The temperature of the adiabatic shield is continuously adjusted to match the sample temperature throughout the heating period.

  • Calculation: The total heat capacity (C_total) of the sample and the container is calculated as C_total = Q / ΔT. The heat capacity of the sample (C_p,sample) is then obtained by subtracting the known heat capacity of the container.

  • Data Collection: This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Proposed Synthesis Pathway for this compound

A plausible synthetic route to this compound is a crossed aldol (B89426) condensation between propanal and butanal, followed by dehydration and subsequent hydrogenation.[10][11][12] In a crossed aldol reaction involving two different aldehydes that both have α-hydrogens, a mixture of four products is possible. To favor the desired product, specific reaction conditions would need to be optimized, such as slowly adding one aldehyde to a mixture of the other aldehyde and the base.[11]

The diagram below illustrates the proposed reaction pathway.

G Proposed Synthesis of this compound cluster_0 Aldol Condensation cluster_1 Dehydration cluster_2 Hydrogenation propanal Propanal propanal_enolate Propanal Enolate propanal->propanal_enolate + Base butanal Butanal aldol_adduct 3-Hydroxy-2-methylhexanal butanal->aldol_adduct Nucleophilic Attack base Base (e.g., NaOH) propanal_enolate->aldol_adduct Nucleophilic Attack unsaturated_aldehyde 2-Methyl-2-hexenal aldol_adduct->unsaturated_aldehyde Heat, -H₂O final_product This compound unsaturated_aldehyde->final_product H₂, Catalyst (e.g., Pd/C) G Workflow for Thermodynamic Analysis cluster_exp Experimental Verification start Identify Compound (this compound) lit_search Literature Search for Experimental Data start->lit_search data_found Data Available? lit_search->data_found estimation Property Estimation (e.g., Joback Method) data_found->estimation No data_analysis Data Analysis and Model Validation data_found->data_analysis Yes synthesis Synthesize or Procure High-Purity Sample estimation->synthesis bomb_cal Bomb Calorimetry (ΔH_f°) synthesis->bomb_cal adiabatic_cal Adiabatic Calorimetry (Cp) synthesis->adiabatic_cal bomb_cal->data_analysis adiabatic_cal->data_analysis final_report Final Technical Report data_analysis->final_report

References

4-Ethylhexanal: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-ethylhexanal. The information is intended for professionals in research and development who may handle this chemical. Adherence to these guidelines is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification [1][2][3]

Hazard ClassCategory
Flammable Liquids3
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3
Acute Aquatic Toxicity2
Reproductive Toxicity2

Table 2: Hazard Statements [1][2][3]

CodeStatement
H226Flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H317May cause an allergic skin reaction
H361Suspected of damaging fertility or the unborn child
H401Toxic to aquatic life

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 3: Physical and Chemical Properties [1][4]

PropertyValue
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
AppearanceColorless liquid
OdorSlight
Boiling Point162 - 165 °C
Melting Point-90 °C
Flash Point50 °C
Water SolubilityLow

Toxicological Data

The following table summarizes the available acute toxicity data for a structurally similar compound, 2-ethylhexaldehyde. This data should be considered indicative of the potential hazards of this compound.

Table 4: Acute Toxicity Data (2-Ethylhexaldehyde) [2][4]

RouteSpeciesValue
Oral LD50Rat2600 mg/kg
Dermal LD50Rat> 16 g/kg
Inhalation LC50 (4h)Rat> 6.83 mg/L

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

  • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[5] Gloves should be inspected for degradation before each use.

  • Body Protection : A flame-retardant lab coat must be worn.[5] For larger quantities, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge must be used.[4]

Handling and Storage
  • Handling :

    • Work in a well-ventilated area, preferably a chemical fume hood.[7]

    • Avoid contact with skin, eyes, and clothing.[2][4]

    • Use non-sparking tools and explosion-proof equipment.[2][4]

    • Ground and bond containers when transferring liquids to prevent static discharge.[2][4][7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

    • Wash hands thoroughly after handling.[5]

  • Storage :

    • Store in a tightly closed, properly labeled container.[5][6]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

    • Store in a designated flammable liquids storage cabinet.[7]

First-Aid Measures
  • If Inhaled : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[4][6]

  • In Case of Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4]

  • If Swallowed : Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6]

Accidental Release Measures
  • Minor Spills (in a fume hood) :

    • Alert others in the area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[7]

  • Major Spills :

    • Evacuate the area immediately.

    • Turn off all ignition sources if it is safe to do so.[7]

    • Contact the institution's emergency response team.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

  • Specific Hazards : Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][4] Containers may explode when heated.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualizations

The following diagrams illustrate key safety and handling concepts for this compound.

Hazard_Identification_and_Mitigation_Workflow A Start: Handling this compound B Hazard Identification (Flammable, Irritant, Toxic) A->B C Risk Assessment B->C D Implement Control Measures C->D E Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) D->E F Engineering Controls (Fume Hood) D->F G Safe Work Practices (Grounding, No Ignition Sources) D->G H Emergency Preparedness D->H L End: Safe Handling Complete E->L F->L G->L I First Aid H->I J Spill Response H->J K Fire Fighting H->K

Caption: Workflow for Hazard Identification and Mitigation.

Chemical_Hazard_Relationships cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards A Flammable Liquid (H226) B Skin Irritation (H315) A->B Exposure during handling C Eye Irritation (H319) A->C Exposure during handling D Respiratory Irritation (H335) A->D Exposure during handling E Reproductive Toxicity (H361) F Aquatic Toxicity (H401)

Caption: Interrelation of this compound Hazards.

References

The Elusive Natural Presence of 4-Ethylhexanal: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of evidence for the natural occurrence of 4-ethylhexanal in biological systems. Despite extensive searches for its presence in plants, animals, and microbial sources, no definitive reports of its isolation and identification as a naturally occurring volatile organic compound (VOC) were found. This technical guide summarizes the current state of knowledge, highlighting the absence of data on its natural origins and providing context through the analysis of its structural isomer, 2-ethylhexanal (B89479), and general methodologies for the study of branched-chain aldehydes.

This compound: An Overview of Available Data

This compound is a branched-chain aldehyde with the chemical formula C8H16O. While its chemical properties and synthesis are documented, information regarding its natural occurrence is sparse to non-existent in publicly available scientific literature and databases. Chemical databases such as PubChem and ChemSpider provide details on its structure, physicochemical properties, and CAS registry number (75718-13-7), but do not list any natural sources.[1][2] Similarly, specialized databases for volatile compounds, flavors, and pheromones like The Pherobase, SuperScent, and VCF-Online do not contain entries for the natural occurrence of this compound.[3][4][5][6]

The Case of the Isomer: 2-Ethylhexanal

In contrast to the lack of information on this compound, its structural isomer, 2-ethylhexanal, has been reported as a microbial volatile organic compound (MVOC). Studies have identified 2-ethylhexanal as a metabolite produced by certain fungi and bacteria. For instance, some fungal species have been shown to produce 2-ethylhexanal, which can have inhibitory effects on plant growth.[7][8][9][10] Additionally, 2-ethylhexanal has been listed as a potential volatile compound associated with meat spoilage bacteria.[11] It is important to note that while these findings relate to a structural isomer, they do not confirm the natural occurrence of this compound itself.

Biosynthesis of Branched-Chain Aldehydes: A General Perspective

The biosynthetic pathways for many branched-chain aldehydes in plants and microorganisms have been elucidated. These pathways often involve the metabolism of amino acids or fatty acids.[12][13][14] For example, the degradation of branched-chain amino acids like leucine, isoleucine, and valine can lead to the formation of aldehydes with corresponding branched structures. Similarly, the oxidation of fatty acids can generate a variety of aldehydes. However, no specific biosynthetic pathway has been described for the formation of this compound in any organism.

To illustrate a general pathway for the biosynthesis of branched-chain aldehydes from amino acids, the following logical diagram is provided.

Branched-Chain Amino Acid\n(e.g., Leucine, Isoleucine, Valine) Branched-Chain Amino Acid (e.g., Leucine, Isoleucine, Valine) α-Keto Acid α-Keto Acid Branched-Chain Amino Acid\n(e.g., Leucine, Isoleucine, Valine)->α-Keto Acid Transamination Branched-Chain Aldehyde Branched-Chain Aldehyde α-Keto Acid->Branched-Chain Aldehyde Decarboxylation Branched-Chain Alcohol Branched-Chain Alcohol Branched-Chain Aldehyde->Branched-Chain Alcohol Reduction Branched-Chain Carboxylic Acid Branched-Chain Carboxylic Acid Branched-Chain Aldehyde->Branched-Chain Carboxylic Acid Oxidation

Caption: Generalized biosynthetic pathway of branched-chain aldehydes.

Experimental Protocols for the Analysis of Branched-Chain Aldehydes

While no specific protocols for the detection of this compound in natural matrices have been published due to the lack of its reported natural occurrence, general methodologies for the analysis of volatile and semi-volatile aldehydes are well-established. These methods are crucial for researchers investigating the composition of natural volatile compounds.

Sample Preparation

The extraction of volatile aldehydes from biological samples is a critical first step. Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method where a coated fiber is exposed to the headspace above a sample to adsorb volatile compounds.

  • Solvent Extraction: This involves the use of an organic solvent to extract the compounds from the sample matrix.

  • Distillation Methods: Techniques like steam distillation can be used to isolate volatile compounds from plant material.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the separation and identification of volatile compounds, including aldehydes.[15][16][17][18][19]

Table 1: Typical GC-MS Parameters for Aldehyde Analysis

ParameterTypical Setting
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature of 40-60 °C, ramped to 250-300 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of volatile compounds from a biological sample.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Extraction\n(e.g., HS-SPME) Extraction (e.g., HS-SPME) Biological Sample->Extraction\n(e.g., HS-SPME) GC Inlet GC Inlet Extraction\n(e.g., HS-SPME)->GC Inlet GC Column GC Column GC Inlet->GC Column MS Detector MS Detector GC Column->MS Detector Data Acquisition Data Acquisition MS Detector->Data Acquisition Compound Identification\n(Library Search) Compound Identification (Library Search) Data Acquisition->Compound Identification\n(Library Search)

Caption: General experimental workflow for GC-MS analysis of volatiles.

Conclusion

References

Biodegradation Pathways of 4-Ethylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biodegradation pathways of 4-ethylhexanal, a branched-chain aldehyde. Due to the limited direct research on this specific compound, this document synthesizes established principles of microbial metabolism of structurally related alkanes and aldehydes to propose a scientifically grounded, hypothetical degradation route. This guide details the key enzymatic steps, potential intermediates, and relevant microbial genera, primarily focusing on Rhodococcus and Pseudomonas species, which are known for their versatile catabolic capabilities. Furthermore, this document outlines detailed experimental protocols for investigating the biodegradation of this compound and presents quantitative data from analogous compounds in structured tables to serve as a practical reference for researchers in the field.

Introduction

This compound is a branched-chain aldehyde that may enter the environment through various industrial processes. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and for the development of potential bioremediation strategies. Microbial degradation is the primary mechanism for the removal of such organic compounds from the environment. This guide extrapolates from the known metabolic pathways of other branched-chain alkanes and aldehydes to delineate a probable biodegradation pathway for this compound.

The proposed pathway involves an initial oxidation of the aldehyde group to a carboxylic acid, followed by a modified β-oxidation to break down the carbon chain. This guide will explore the enzymes likely responsible for these transformations and the analytical methods required to identify and quantify the intermediates.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is hypothesized to proceed through a series of enzymatic reactions, initiated by the oxidation of the aldehyde functional group, followed by the degradation of the resulting carboxylic acid.

Step 1: Oxidation to 4-Ethylhexanoic Acid

The initial and critical step in the metabolism of this compound is its oxidation to the corresponding carboxylic acid, 4-ethylhexanoic acid. This reaction is typically catalyzed by NAD(P)+-dependent aldehyde dehydrogenases (ALDHs).[1][2][3] These enzymes are ubiquitous in microorganisms and play a crucial role in detoxification by converting reactive aldehydes into less toxic carboxylic acids.[2][3]

Enzyme: Aldehyde Dehydrogenase (ALDH) Cofactor: NAD⁺ or NADP⁺

Step 2: Activation to 4-Ethylhexanoyl-CoA

Following its formation, 4-ethylhexanoic acid is activated to its coenzyme A (CoA) thioester, 4-ethylhexanoyl-CoA. This activation is essential for the subsequent catabolic steps and is catalyzed by an acyl-CoA synthetase, a reaction that consumes ATP.

Enzyme: Acyl-CoA Synthetase Cofactors: ATP, CoA

Step 3: Modified β-Oxidation Pathway

Due to the ethyl branch at the C4 position, the standard β-oxidation pathway is hindered. Therefore, a modified pathway, likely involving α-oxidation or other enzymatic rearrangements, is necessary to bypass this branch point. The degradation of branched-chain fatty acids has been observed in various microorganisms.[4][5]

A plausible route involves an initial oxidation step, followed by the removal of two-carbon units. The ethyl branch presents a challenge that microbial metabolism overcomes through specific enzymatic machinery.

The subsequent steps would involve a series of reactions analogous to β-oxidation, including dehydrogenation, hydration, and thiolytic cleavage, to shorten the carbon chain and ultimately lead to intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Key Enzymes and Microbial Genera

The biodegradation of branched-chain alkanes and aldehydes is often carried out by bacteria with robust enzymatic systems. Rhodococcus and Pseudomonas are two genera frequently implicated in the degradation of such recalcitrant compounds.[6][7][8][9][10]

Enzyme ClassFunction in this compound DegradationRelevant Microbial Genera
Aldehyde Dehydrogenases (ALDHs) Oxidation of this compound to 4-ethylhexanoic acid.[1][11]Pseudomonas, Rhodococcus
Acyl-CoA Synthetases Activation of 4-ethylhexanoic acid to 4-ethylhexanoyl-CoA.Widespread in bacteria
Acyl-CoA Dehydrogenases Dehydrogenation steps in the modified β-oxidation pathway.Pseudomonas, Rhodococcus
Enoyl-CoA Hydratases Hydration steps in the modified β-oxidation pathway.Widespread in bacteria
Hydroxyacyl-CoA Dehydrogenases Dehydrogenation of hydroxyacyl-CoA intermediates.Widespread in bacteria
Thiolases Thiolytic cleavage of ketoacyl-CoA intermediates.Widespread in bacteria

Mandatory Visualizations

Biodegradation_Pathway_of_4_Ethylhexanal cluster_oxidation Initial Oxidation cluster_activation Activation cluster_beta_oxidation Modified β-Oxidation 4_Ethylhexanal This compound 4_Ethylhexanoic_Acid 4-Ethylhexanoic Acid 4_Ethylhexanal->4_Ethylhexanoic_Acid Aldehyde Dehydrogenase (ALDH) NAD(P)+ -> NAD(P)H 4_Ethylhexanoyl_CoA 4-Ethylhexanoyl-CoA 4_Ethylhexanoic_Acid->4_Ethylhexanoyl_CoA Acyl-CoA Synthetase ATP + CoA -> AMP + PPi Modified_Intermediates Modified Intermediates 4_Ethylhexanoyl_CoA->Modified_Intermediates Series of enzymatic steps (Dehydrogenation, Hydration, Cleavage) Central_Metabolism Central Metabolism (TCA Cycle) Modified_Intermediates->Central_Metabolism Further processing

Caption: Proposed biodegradation pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_characterization Enzyme and Gene Characterization Enrichment Enrichment of Degrading Microorganisms (Soil/Water Samples + this compound) Isolation Isolation of Pure Strains Enrichment->Isolation Culture Batch Culture Experiments (Mineral Salt Medium + this compound) Isolation->Culture Enzyme_Assay Enzyme Assays (e.g., ALDH activity) Isolation->Enzyme_Assay Genomic_Analysis Genomic and Transcriptomic Analysis (Identification of catabolic genes) Isolation->Genomic_Analysis Sampling Time-course Sampling Culture->Sampling Extraction Solvent Extraction of Substrate and Intermediates Sampling->Extraction Quantification GC-MS or HPLC Analysis (Quantification of this compound) Extraction->Quantification Identification Identification of Intermediates Quantification->Identification

Caption: General experimental workflow for studying this compound biodegradation.

Quantitative Data Summary (from related compounds)

As direct quantitative data for this compound is not available, this table summarizes data for the biodegradation of similar compounds to provide a comparative reference.

CompoundMicroorganismDegradation RateHalf-lifeReference
n-HexadecaneRhodococcus sp. Q15>90% mineralization in 28 days at 5°C-Whyte et al., 1999
Diesel FuelRhodococcus erythropolis PR4Significant degradation of various hydrocarbons-[6]
ToluenePseudomonas putidaVaries with initial concentration-[12]
Pristane (branched alkane)Rhodococcus erythropolis S+14HeSlower than n-alkanes-[9]

Detailed Experimental Protocols

The following protocols are adapted from studies on the biodegradation of other volatile organic compounds and can be modified for the study of this compound.

Protocol 1: Enrichment and Isolation of this compound Degrading Microorganisms
  • Enrichment:

    • Collect soil or water samples from a potentially contaminated site.

    • In a 250 mL Erlenmeyer flask, add 10 g of soil or 10 mL of water to 100 mL of sterile mineral salts medium (MSM).

    • Add this compound as the sole carbon source to a final concentration of 50-100 mg/L.

    • Incubate at 30°C on a rotary shaker at 150 rpm.

    • After one week, transfer 10 mL of the culture to fresh MSM with this compound. Repeat this transfer at least three times to enrich for degrading microorganisms.

  • Isolation:

    • Plate serial dilutions of the final enrichment culture onto MSM agar (B569324) plates.

    • Place a filter paper saturated with this compound on the lid of the petri dish to provide the substrate via the vapor phase.

    • Incubate at 30°C until colonies appear.

    • Isolate distinct colonies and purify by re-streaking on fresh plates.

    • Identify the isolates using 16S rRNA gene sequencing.

Protocol 2: Biodegradation Batch Experiments
  • Culture Preparation:

    • Grow the isolated strain in a rich medium (e.g., Luria-Bertani broth) overnight.

    • Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Biodegradation Assay:

    • In sealed serum vials, add a defined volume of MSM and inoculate with the prepared cell suspension.

    • Add this compound to the desired final concentration.

    • Include a sterile control (no inoculum) to account for abiotic losses.

    • Incubate under controlled conditions (e.g., 30°C, 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, sacrifice replicate vials.

    • Extract the remaining this compound and any potential intermediates using an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identification of compounds.[13][14][15]

Protocol 3: Aldehyde Dehydrogenase Activity Assay
  • Cell-Free Extract Preparation:

    • Grow the bacterial culture in the presence of this compound to induce enzyme expression.

    • Harvest cells, wash, and resuspend in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Lyse the cells using sonication or a French press.

    • Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assay:

    • The assay mixture should contain buffer, NAD⁺ (or NADP⁺), and the cell-free extract.

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

    • Calculate the specific activity based on the rate of NAD(P)H formation and the protein concentration of the cell-free extract.

Conclusion

While direct experimental evidence for the biodegradation of this compound is currently lacking in the scientific literature, a plausible metabolic pathway can be inferred from the well-established principles of microbial degradation of structurally similar compounds. The proposed pathway involves an initial oxidation to 4-ethylhexanoic acid, followed by a modified β-oxidation pathway. Microorganisms from the genera Rhodococcus and Pseudomonas are strong candidates for mediating this degradation due to their known metabolic versatility. The experimental protocols and comparative data provided in this guide offer a solid foundation for future research aimed at elucidating the specific enzymes, intermediates, and kinetics of this compound biodegradation. Such studies are essential for a comprehensive understanding of its environmental fate and for the development of effective bioremediation technologies.

References

4-Ethylhexanal as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanal is a branched-chain aliphatic aldehyde that is classified as a volatile organic compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to be released as gases from certain solids or liquids.[1] The presence of VOCs in indoor environments is a significant concern due to their potential adverse health effects.[1] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, analytical methodologies for its detection, its biological impact as a VOC, and its environmental fate. This document is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and for assessing its environmental transport and fate. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [2]
CAS Number 75718-13-7[2]
Appearance Colorless liquid
Boiling Point 163 °C at 760 mmHg[2]
Density 0.809 g/cm³[2]
Flash Point 46.2 °C[2]
Vapor Pressure 2.11 mmHg at 25 °C[2]
Solubility in Water Limited (by analogy to 2-ethylhexanol)
Solubility in Organic Solvents Miscible with most organic solvents (by analogy to 2-ethylhexanol)

Analytical Methodologies: Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of this compound in various matrices due to its high sensitivity and selectivity for volatile compounds.

Experimental Protocol: Headspace GC-MS for Air and Liquid Samples

This protocol is suitable for the analysis of this compound in air samples (e.g., indoor air) and liquid matrices.

3.1.1 Sample Preparation

  • Air Samples (Active Sampling): Draw a known volume of air through a sorbent tube (e.g., Tenax® TA) using a calibrated air sampling pump. The sorbent tube is then thermally desorbed into the GC-MS system.

  • Air Samples (Passive Sampling): Expose a passive sampler containing a suitable sorbent to the air for a predetermined period. The analytes are then solvent extracted or thermally desorbed.

  • Liquid Samples (Headspace Analysis): Place a known volume or weight of the liquid sample into a headspace vial. For aqueous samples, addition of salt (salting out) can improve the partitioning of this compound into the headspace. Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) to allow volatile compounds to equilibrate into the headspace gas. A sample of the headspace is then injected into the GC-MS.

3.1.2 GC-MS Parameters

ParameterRecommended Setting
GC Column A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
Injection Mode Splitless or split, depending on the expected concentration.
Injector Temperature 250 °C
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minutes. Ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C

3.1.3 Expected Mass Spectrum and Fragmentation

While a publicly available, verified mass spectrum for this compound is not readily accessible, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for aliphatic aldehydes. The molecular ion peak (M⁺) at m/z 128 may be weak or absent. Key fragmentation pathways include:

  • α-Cleavage: Loss of an ethyl group ([M-29]⁺) or a propyl group ([M-43]⁺) from the carbon adjacent to the carbonyl group.

  • McLafferty Rearrangement: For aldehydes with a γ-hydrogen, this rearrangement leads to the formation of a characteristic ion. For this compound, this would result in a fragment at m/z 72.

  • Other Fragments: Common fragments for aliphatic aldehydes include ions at m/z 44 and 57.

For quantification in SIM mode, characteristic and abundant fragment ions should be selected.

Experimental Workflow Diagram

GCMS_Workflow Air Air Sample Sorbent Sorbent Tube/Passive Sampler Air->Sorbent Liquid Liquid Sample Headspace Headspace Vial Liquid->Headspace GC Gas Chromatography (Separation) Sorbent->GC Headspace->GC Headspace Injection MS Mass Spectrometry (Detection & Identification) GC->MS Library Spectral Library (e.g., NIST) MS->Library Spectrum Comparison Quant Quantification MS->Quant Peak Area Integration Library->Quant

Figure 1. General workflow for the analysis of this compound by GC-MS.

Biological Impact of this compound as a VOC

As a volatile organic compound, this compound can be present in indoor air and may pose health risks upon inhalation. The primary health concerns associated with aliphatic aldehydes are irritation to the respiratory tract, eyes, and skin.[3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:[3]

Hazard CodeHazard Statement
H226Flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Mechanism of Toxicity: Protein Adduct Formation

Saturated aliphatic aldehydes, such as this compound, are classified as "hard" electrophiles. Their toxicity is primarily mediated through their reaction with "hard" biological nucleophiles. The most prominent targets are the primary amino groups of lysine (B10760008) residues in proteins.[4] The reaction proceeds via the formation of a Schiff base, which can lead to protein cross-linking and altered protein function.[5] This modification of proteins can disrupt cellular processes and contribute to the observed irritant effects.

Signaling Pathway of Protein Modification

Protein_Adduct_Formation cluster_cellular Cellular Environment cluster_consequences Cellular Consequences VOC This compound (VOC) Protein Protein with Lysine Residue VOC->Protein Reaction with ε-amino group Adduct Protein-4-ethylhexanal Adduct (Schiff Base) Protein->Adduct AlteredFunction Altered Protein Function Adduct->AlteredFunction Crosslinking Protein Cross-linking Adduct->Crosslinking CellularStress Cellular Stress & Irritation AlteredFunction->CellularStress Crosslinking->CellularStress

Figure 2. Signaling pathway of protein modification by this compound.

Environmental Fate and Transport

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to biological and chemical degradation processes.

Environmental Distribution

Due to its moderate vapor pressure, this compound is expected to partition into the atmosphere from terrestrial and aquatic environments. Its limited water solubility suggests that it will not persist in aquatic systems and is likely to volatilize.

Biodegradation

Branched-chain alkanals are subject to microbial degradation in the environment. The primary pathway for the aerobic biodegradation of aliphatic hydrocarbons involves the following steps:[1][6]

  • Oxidation to an Alcohol: The alkane is first oxidized to the corresponding alcohol by monooxygenase enzymes.

  • Oxidation to an Aldehyde: The alcohol is then further oxidized to an aldehyde by alcohol dehydrogenases.

  • Oxidation to a Carboxylic Acid: The aldehyde, in this case, this compound, is oxidized to its corresponding carboxylic acid, 4-ethylhexanoic acid, by aldehyde dehydrogenases.

  • β-Oxidation: The resulting carboxylic acid can then enter the β-oxidation pathway, where it is broken down to produce acetyl-CoA, which can be utilized by the microorganism for energy and biosynthesis.

The presence of branching in the carbon chain may influence the rate of biodegradation compared to linear alkanals.[1]

Conclusion

This compound is a volatile organic compound with the potential to impact indoor air quality and human health. Its primary health effects are related to its irritant properties, which are likely mediated by the formation of protein adducts. The analysis of this compound is reliably achieved through GC-MS. While specific data on the environmental concentrations and biological effects of this compound are limited, understanding its properties and those of related aliphatic aldehydes provides a strong foundation for its assessment and management in relevant scientific and industrial settings. Further research is warranted to better quantify its presence in various environments and to elucidate the specific cellular responses to its exposure.

References

Methodological & Application

Application Note: Analysis of 4-Ethylhexanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylhexanal (C₈H₁₆O, MW: 128.21 g/mol ) is a branched-chain aldehyde that serves as a key volatile organic compound (VOC) in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis.[1][2][3] Accurate and sensitive quantification of this compound is essential for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high separation efficiency of gas chromatography coupled with the definitive compound identification capabilities of mass spectrometry.[3][4] This application note provides a detailed protocol for the analysis of this compound, adaptable for various research and development applications.

Experimental Protocols

A robust analytical strategy requires careful sample preparation, precise standard handling, and optimized instrument conditions to ensure reliable and reproducible results.[5][6]

Standard Preparation

Accurate quantification begins with the precise preparation of standard solutions.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Dissolve the analyte in a 10 mL volumetric flask using a high-purity volatile solvent such as hexane (B92381) or methanol.

    • Ensure the solution is thoroughly mixed. Store this stock solution at 4°C in an amber vial to prevent degradation.[7]

  • Calibration Standards:

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Typical concentration ranges for building a calibration curve are between 1 µg/mL and 100 µg/mL, depending on the expected sample concentration and instrument sensitivity.[4][8]

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a general liquid-liquid extraction (LLE) method suitable for isolating this compound from aqueous matrices.[3] LLE separates compounds based on their differential solubilities in two immiscible liquids.[5]

  • Materials:

    • Sample containing this compound

    • Dichloromethane (B109758) (DCM) or Hexane, GC-grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • 50 mL separatory funnel

    • Glass vials with PTFE-lined septa

  • Procedure:

    • Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

    • Add approximately 2 g of NaCl to the funnel. This increases the ionic strength of the aqueous phase, enhancing the partitioning of the analyte into the organic solvent (salting out).[3]

    • Add 5 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (DCM) into a clean glass vial.

    • Repeat the extraction process on the aqueous layer with a fresh 5 mL aliquot of DCM to maximize recovery. Combine the organic extracts.

    • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate.

    • Carefully transfer the dried extract to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used. A 5% phenyl methyl siloxane column is a versatile choice for separating a wide range of volatile and semi-volatile compounds.[7]

Parameter Value
Gas Chromatograph (GC)
Column5% Phenyl Methyl Siloxane Capillary Column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio) or Splitless, depending on concentration[9]
Injection Volume1 µL
Carrier GasHelium, constant flow rate of 1.0 mL/min[9]
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[9]
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Range40-300 m/z
Solvent Delay3 minutes

Data Presentation: Quantitative Summary

The following table summarizes the key chemical properties and expected GC-MS data for this compound. The retention time is illustrative and will vary with the specific chromatographic conditions, while the characteristic fragment ions are predicted based on common fragmentation patterns for aldehydes.

Parameter Value / Description Source
Chemical Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Number 75718-13-7[1][2]
Retention Time (RT) Method-dependent; expected to be in the mid-range of the chromatogram under the specified conditions.N/A
Molecular Ion [M]⁺ m/z 128 (May be low in abundance or absent in EI spectra)[1]
Characteristic Fragment Ions Predicted fragments: m/z 99 (Loss of -CHO), m/z 71, m/z 57 (Alpha-cleavage), m/z 43.N/A

Visualizations

The following diagrams illustrate the experimental workflow and the logic of quantitative analysis.

GCMS_Workflow start Sample Receipt & Standard Preparation sample_prep Liquid-Liquid Extraction (LLE) start->sample_prep drying Drying with Na₂SO₄ sample_prep->drying gc_injection GC Injection & Separation drying->gc_injection ms_detection MS Detection (EI, Scan Mode) gc_injection->ms_detection data_acquisition Data Acquisition (Chromatogram & Spectra) ms_detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification reporting Final Report quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Quantification_Logic cluster_standards Calibration Standards cluster_analysis Analysis & Plotting cluster_unknown Unknown Sample std1 Standard 1 (Conc. C1) gcms_analysis Run GC-MS Analysis std1->gcms_analysis std2 Standard 2 (Conc. C2) std2->gcms_analysis std_n Standard n (Conc. Cn) std_n->gcms_analysis get_areas Integrate Peak Areas (A1, A2, ... An) gcms_analysis->get_areas plot_curve Plot Area vs. Concentration get_areas->plot_curve determine_conc Determine Concentration (Cx) from Calibration Curve plot_curve->determine_conc unknown_sample Analyze Unknown Sample unknown_area Measure Peak Area (Ax) unknown_sample->unknown_area unknown_area->determine_conc

References

Application Note: Derivatization of 4-Ethylhexanal for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylhexanal is a branched-chain aldehyde that can be challenging to analyze directly by gas chromatography (GC) due to its polarity and potential for peak tailing. Derivatization is a chemical modification technique that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and enhancing detection sensitivity. This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent analysis by gas chromatography, typically coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).

The reaction of this compound with PFBHA forms a stable oxime derivative. The introduction of the pentafluorobenzyl group significantly increases the sensitivity of the analyte to electron capture detection and provides a characteristic mass spectrum for confident identification.[1] This method is widely applicable for the trace analysis of carbonyl compounds in various matrices.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98%)

  • Hexane (B92381) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Deionized water

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), 1.0 M

  • Standard laboratory glassware

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-ECD or GC-MS system

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • PFBHA Reagent Solution (1% w/v): Dissolve 100 mg of PFBHA in 10 mL of deionized water. Prepare this solution fresh daily.[3]

  • Sample Preparation: For aqueous samples, place 5 mL of the sample into a 15 mL glass vial. For non-aqueous samples, dissolve a known amount in a suitable solvent and adjust the concentration to fall within the calibration range.

Derivatization and Extraction Protocol
  • pH Adjustment: For aqueous samples, adjust the pH to 4 by adding 1.0 M HCl and agitate the vial for 1-2 minutes.[3]

  • Derivatization Reaction: Add 20 µL of the 1% PFBHA reagent solution to the sample vial.[3] Tightly cap the vial and heat it at 70°C for 10 minutes in a heating block or water bath.[3]

  • Cooling: After the reaction, allow the vial to cool to room temperature.

  • Extraction: Add 0.1 mL of ethyl acetate to the vial, followed by approximately 5 g of anhydrous sodium sulfate.[3] Vortex vigorously for 5 minutes to extract the this compound-PFBHA oxime derivative.[3]

  • Phase Separation: Centrifuge the vial to facilitate phase separation.

  • Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial for GC analysis.

Gas Chromatography Conditions

The following are typical GC conditions and may require optimization for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[2]

  • Injector Temperature: 250°C[2]

  • Injection Volume: 1 µL in splitless mode[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 180°C at 5°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes[2]

  • Detector:

    • ECD: Temperature set at 300°C

    • MS: Transfer line at 280°C, Ion source at 230°C, Electron ionization (EI) at 70 eV[2]

Data Presentation

The following table summarizes representative quantitative data for the analysis of aliphatic aldehydes using PFBHA derivatization and GC analysis. These values are based on published data for C3-C10 aldehydes and can be considered indicative for this compound.[4]

ParameterValueReference
Linearity (R²) (1–500 µg/L) >0.99[4]
Limit of Detection (LOD) <1 µg/L[4]
Repeatability (RSD) 1-6% (at 50 µg/L)[4]
Recovery (from aqueous matrix) >85%[5]

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample (5 mL) Adjust_pH Adjust to pH 4 with HCl Sample->Adjust_pH Add_PFBHA Add 20 µL of 1% PFBHA Adjust_pH->Add_PFBHA Heat Heat at 70°C for 10 min Add_PFBHA->Heat Cool Cool to Room Temperature Heat->Cool Add_Solvent Add Ethyl Acetate & Na₂SO₄ Cool->Add_Solvent Vortex Vortex for 5 min Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect GC_Analysis Inject into GC-ECD/MS Collect->GC_Analysis

Caption: Workflow for PFBHA derivatization of this compound.

References

HPLC Methods for Alde-hyde Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldehydes are a class of organic compounds that are of significant interest across various scientific disciplines, including environmental monitoring, food science, and pharmaceutical development. Their roles range from being key flavor components to indicators of oxidative stress and potentially toxic environmental pollutants. Due to their often low concentrations and lack of strong native ultraviolet (UV) absorbance or fluorescence, direct analysis of aldehydes by High-Performance Liquid Chromatography (HPLC) is challenging. Therefore, derivatization is a critical step to enhance their detectability and ensure accurate quantification. This document provides detailed application notes and protocols for the most common and effective HPLC-based methods for aldehyde detection.

Application Note 1: Analysis of Carbonyl Compounds using Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)

This method is the most widely adopted technique for the analysis of aldehydes and ketones, referenced in numerous standard methods, including those from the U.S. Environmental Protection Agency (EPA).[1][2]

1. Principle

Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form stable 2,4-dinitrophenylhydrazone derivatives.[1] These derivatives are highly colored compounds that exhibit strong absorbance in the UV-visible region, typically around 360 nm, making them ideal for sensitive detection by HPLC with a UV-Vis or Diode Array Detector (DAD).[3][4] The reaction is specific to the carbonyl functional group.

Aldehyde Aldehyde (R-CHO) Hydrazone 2,4-Dinitrophenylhydrazone (Yellow/Orange Derivative) Aldehyde->Hydrazone Reacts with DNPH 2,4-DNPH DNPH->Hydrazone Catalyst Acid Catalyst (e.g., HCl) Catalyst->Aldehyde Water H₂O

Caption: Reaction of an aldehyde with DNPH to form a detectable hydrazone derivative.

2. Experimental Protocol

This protocol is a composite based on EPA Method 8315A and other established procedures.[1]

2.1. Reagents and Materials

  • DNPH Derivatizing Reagent: Prepare a saturated solution of purified DNPH in 2N Hydrochloric Acid (HCl). Alternatively, a solution of 1.5 g/L DNPH in acetonitrile (B52724) can be used, which may require the addition of an acid catalyst like perchloric acid during the reaction.[1]

    • Note: DNPH reagent can be contaminated with formaldehyde; purification by recrystallization from HPLC-grade acetonitrile may be necessary.[1]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and reagent water.

  • Standards: Certified standard solutions of aldehyde-DNPH derivatives.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 2000 mg, 6 mL) for sample cleanup and concentration.[5]

  • Sample Collection Media (for air): DNPH-coated silica (B1680970) gel cartridges.[3][4]

2.2. Sample Preparation and Derivatization

  • Aqueous Samples (e.g., Drinking Water, Wastewater):

    • Measure 100 mL of the aqueous sample into a clean flask.[1]

    • Adjust the sample pH to 3 with 2N HCl.[5]

    • Add 10 mL of the DNPH derivatizing reagent.

    • Incubate the mixture at 40°C for 1 hour.[5]

    • Proceed to the SPE cleanup step.

  • Air Samples:

    • Draw a known volume of air through a DNPH-coated silica gel SPE cartridge at a controlled flow rate (e.g., 0.5-1.0 L/min).[3][4] Derivatization occurs on the cartridge.

    • Elute the hydrazone derivatives from the cartridge by passing 5-10 mL of acetonitrile through it.[3][4]

    • Collect the eluate and adjust to a final known volume with acetonitrile. The sample is now ready for HPLC analysis.

2.3. Solid Phase Extraction (SPE) Cleanup (for aqueous samples)

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water.

  • Load the derivatized sample solution onto the cartridge.

  • Wash the cartridge with 10 mL of reagent water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained hydrazone derivatives with 5-10 mL of acetonitrile.[5]

  • Adjust the eluate to a final volume (e.g., 10 mL) and transfer an aliquot to an HPLC vial.

2.4. HPLC-UV/DAD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and Water. A common gradient is 60:40 (v/v) Acetonitrile:Water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 360 nm.[5][6]

  • Injection Volume: 10-20 µL.[6]

3. Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Air Sample Derivatization Add DNPH Reagent (Acidic pH, 40°C, 1h) Sample->Derivatization SPE SPE Cleanup (C18) 1. Condition 2. Load 3. Wash 4. Elute with ACN Derivatization->SPE For aqueous samples HPLC HPLC Separation (C18 Column) Derivatization->HPLC For air sample eluates SPE->HPLC Detector UV/DAD Detection (360 nm) HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: General workflow for aldehyde analysis using DNPH derivatization and HPLC-UV.

4. Quantitative Data Summary

The following table summarizes the detection limits for various aldehydes using the DNPH method.

AldehydeMatrixMethod Detection Limit (MDL) / Limit of Detection (LOD)Reference
FormaldehydeAmbient Air0.02 µg/m³[7]
AcetaldehydeAmbient Air0.1 µg/m³[7]
Various AldehydesGeneral4.3–21.0 µg/L[8][9]
FormaldehydeDrinking Water1 ppb (µg/L)[10]
AcetaldehydeDrinking Water1 ppb (µg/L)[10]
PropionaldehydeDrinking Water1 ppb (µg/L)[10]
HexanalBlood0.79 nmol/L[11]
HeptanalBlood0.80 nmol/L[11]

Application Note 2: Advanced and Alternative Detection Strategies

While DNPH-UV is robust and widely used, alternative methods offer advantages in sensitivity, selectivity, or ease of use.

1. Fluorescence Detection Methods

Principle: Fluorescent derivatizing agents react with aldehydes to produce highly fluorescent products. HPLC with a fluorescence detector (FLD) can offer significantly lower detection limits compared to UV absorbance. Derivatization can be performed either before the HPLC column (pre-column) or after separation (post-column).

Protocol 1: Post-Column Derivatization with 1,3-Cyclohexanedione (B196179) This method is advantageous as it avoids complex sample pretreatment.[5][8] The non-fluorescent aldehydes are separated first, then mixed with the reagent before the detector.

  • Derivatizing Reagent: A solution containing 1,3-cyclohexanedione, ammonium (B1175870) acetate, and acetic acid.

  • Reaction: The separated aldehydes from the column eluent are mixed with the reagent solution and passed through a reaction coil heated to a specific temperature (e.g., 100-120°C) to facilitate the formation of a fluorescent derivative.

  • HPLC Conditions:

    • Column: Polymer-based or C18 reverse-phase column.

    • Mobile Phase: Typically an aqueous buffer/methanol gradient.

    • Pumps: A two-pump system is required: one for the mobile phase and one for the post-column reagent.

    • Fluorescence Detection: Excitation (λex) and Emission (λem) wavelengths are set based on the specific derivative formed. For 1,3-cyclohexanedione derivatives, typical wavelengths are λex = ~365 nm and λem = ~440 nm.

Protocol 2: Pre-Column Derivatization with Fluorescent Hydrazines Reagents like dansylhydrazine or 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) offer very high sensitivity.

  • Derivatization:

    • Mix the sample with a 10- to 15-fold molar excess of the fluorescent hydrazine (B178648) reagent (e.g., DBCEEC).[7]

    • Add a catalyst, such as trichloroacetic acid (TCA), to facilitate the reaction.[7]

    • Incubate the mixture (e.g., 60°C for 30 min). Conditions vary by reagent.

    • Inject the resulting solution into the HPLC.

  • HPLC-FLD Conditions:

    • Column: C8 or C18 reverse-phase column.[7]

    • Mobile Phase: Acetonitrile/water gradient.[7]

    • Fluorescence Detection: Set wavelengths appropriate for the chosen reagent (e.g., for DBCEEC derivatives, λex = 292 nm, λem = 390 nm).

2. Mass Spectrometry (MS) Detection

Principle: Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled selectivity and structural confirmation. Derivatization is often employed not just for chromatographic retention but to enhance ionization efficiency in the MS source. Reagents are chosen to add a permanently charged group or a readily ionizable functional group to the aldehyde.

Protocol: Derivatization with D-Cysteine for LC-MS/MS This simple method forms stable thiazolidine-4-carboxylic acid derivatives that are readily analyzed by MS.

  • Derivatization:

    • Mix the aqueous sample with a D-cysteine solution.

    • Adjust the pH to 7.0.

    • Incubate at 50°C for 10 minutes.[12]

    • The sample is ready for direct injection into the LC-MS system.[12]

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Methanol or acetonitrile with water, often containing 0.1% formic acid to aid ionization.

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • MS Analysis: Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity, monitoring the transition from the precursor ion (the derivatized aldehyde) to a specific product ion.

3. Specific Detection of α-Dicarbonyls with o-Phenylenediamine (OPD)

Principle: o-Phenylenediamine (OPD) reacts specifically with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) to form stable, UV-active, and fluorescent quinoxaline (B1680401) derivatives. This makes it a highly selective method for this particular subclass of carbonyls.

  • Derivatization:

    • Mix the sample with an OPD solution in acidic media (e.g., 0.05 M HCl).

    • Allow the reaction to proceed at room temperature.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/water or methanol/water gradient.

    • Detection: UV detection (wavelengths vary by derivative, ~315 nm) or fluorescence detection for enhanced sensitivity.

4. Logical Workflow for Method Selection

cluster_deriv Derivatization Agent cluster_detect Detection Method Analyte Aldehyde Sample DNPH DNPH Analyte->DNPH Fluor Fluorescent Reagent (e.g., Dansylhydrazine) Analyte->Fluor MS_reagent MS-Tagging Reagent (e.g., D-Cysteine) Analyte->MS_reagent OPD o-Phenylenediamine (for α-dicarbonyls) Analyte->OPD UV HPLC-UV/DAD DNPH->UV Standard Method FLD HPLC-FLD Fluor->FLD High Sensitivity MS LC-MS/MS MS_reagent->MS High Selectivity/ Confirmation OPD->UV OPD->FLD

Caption: Selection guide for derivatization agents and corresponding HPLC detectors.

Comparative Summary of Methods

FeatureDNPH with UV DetectionFluorescent DerivatizationMass Spectrometry (MS) Detection
Principle Forms colored hydrazonesForms highly fluorescent productsForms readily ionizable products
Sensitivity Good (ppb levels)Excellent (ppt levels)Excellent to outstanding (ppt-ppq levels)
Selectivity Good (for carbonyls)GoodOutstanding (mass-based)
Confirmation Based on retention timeBased on retention time & wavelengthsDefinitive (based on mass-to-charge ratio and fragmentation)
Instrumentation Standard HPLC with UV/DADHPLC with Fluorescence DetectorLC-MS/MS system
Protocol Complexity Moderate (SPE often required)Pre-column: ModeratePost-column: More complex hardwareDerivatization can be simple; instrument operation is complex
Common Use Routine environmental, air, and water quality monitoring.[11]Trace analysis, biological samples, biomarker discovery.[11]Metabolomics, definitive identification, complex matrices.[6]

The selection of an appropriate HPLC method for aldehyde detection depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. The DNPH-UV method remains a robust and reliable workhorse for routine quantification. For applications demanding higher sensitivity, fluorescence-based methods provide a significant advantage. When absolute certainty in identification and the ability to analyze complex biological samples is paramount, LC-MS is the undisputed method of choice, offering the highest degree of selectivity and confidence in the results.

References

Application Note and Protocol: A Standard Operating Procedure for the Analysis of 4-Ethylhexanal by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylhexanal (C₈H₁₆O) is a volatile organic compound (VOC) that can be found in various industrial applications and consumer products.[1] Its presence can be an indicator of material degradation, a contributor to off-odors, or a component in fragrance formulations. Accurate and reproducible quantification of this compound is crucial for quality control, environmental monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile compounds like this compound.[2] This document provides a detailed standard operating procedure (SOP) for the analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, a method that minimizes solvent use and offers high sensitivity.[3][4]

Safety and Hazard Information

Before beginning any work, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • Primary Hazards of this compound:

    • Flammability: this compound is a flammable liquid and vapor.[1][5] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment.[5]

    • Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

    • Health Hazards: May be harmful if it comes in contact with skin.[5]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations.[6]

    • All handling of this compound and preparation of standards should be performed in a well-ventilated chemical fume hood.[6]

Materials and Reagents

Apparatus & Equipment Reagents & Consumables
Gas Chromatograph with Mass Spectrometer (GC-MS)This compound standard (≥95% purity)
SPME Fiber Assembly (e.g., 75 µm CAR-PDMS)[7]Methanol (B129727) (HPLC grade)
SPME Autosampler/Manual HolderDeionized Water
Headspace Vials (20 mL) with PTFE-lined septa caps[4]Helium (99.999% purity)
Analytical Balance20 mL Headspace Vials and Caps
Micropipettes and sterile tipsSPME Fiber (e.g., 75 µm CAR/PDMS)
Volumetric flasks and glasswareSyringes for liquid handling

Experimental Protocol

This protocol outlines the preparation of standards and samples for the quantitative analysis of this compound.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This solution should be stored at 4°C in a tightly sealed vial.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards.

    • For creating a calibration curve, a suggested concentration range is 1 µg/mL to 100 µg/mL.[2]

  • Calibration Curve Preparation:

    • Add 10 mL of deionized water to a series of 20 mL headspace vials.

    • Spike each vial with a known volume of a working standard solution to create a calibration curve ranging from approximately 10 ng to 1000 ng total mass in the vial.[4]

    • Seal each vial immediately after spiking.

Sample Preparation

The preparation will vary depending on the matrix. This SOP details the preparation for an aqueous sample.

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • If the sample is solid (e.g., polymer, food), place a known weight (e.g., 1 gram) of the sample into the vial and add 10 mL of deionized water.[4]

  • Seal the vial immediately with a PTFE-lined septum cap.

  • Prepare a matrix blank (vial with 10 mL deionized water) and a matrix spike (sample vial spiked with a known amount of this compound standard) for quality control.

HS-SPME-GC-MS Analysis
  • HS-SPME Parameters:

    • Place the prepared vials (standards, samples, blanks) into the autosampler tray.

    • Incubation/Equilibration: Incubate the vial at 60°C for 10 minutes to allow the analyte to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.[7]

    • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C.[7]

  • GC-MS Parameters:

    • GC Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 230°C.[7]

      • Hold: 5 minutes at 230°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Mode: Scan from m/z 40 to 200 for identification. For quantification, use Selected Ion Monitoring (SIM) mode.

Data Presentation and Quantification

Data is processed using the GC-MS software. A calibration curve is generated by plotting the peak area of the quantifying ion against the known concentration of the standards. The concentration of this compound in the samples is determined from this curve.

Table 1: Illustrative Quantitative and MS Data

ParameterValueReference / Comment
Linearity Range10 - 1000 ngBased on similar aldehyde analysis.[4]
Correlation Coefficient (r²)> 0.995Standard requirement for linearity.
Limit of Quantitation (LOQ)~1.9 µg/m³Based on data for other short-chain aldehydes.[3]
Mass Spectrometry Data
Molecular Weight128.21 g/mol [1]
Quantifying Ion (m/z)72Selected based on common fragmentation patterns.[7]
Qualifying Ions (m/z)41, 57, 85Used for identity confirmation.

Note: The LOQ value is illustrative and should be experimentally determined for the specific matrix and instrumentation used.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Stage cluster_extraction HS-SPME Stage cluster_analysis Analysis Stage cluster_data Data Stage Standard_Prep 1. Standard Preparation (Stock & Dilutions) Incubation 3. Incubation (60°C for 10 min) Standard_Prep->Incubation Sample_Prep 2. Sample Preparation (10 mL in Vial) Sample_Prep->Incubation Extraction 4. SPME Extraction (30 min) Incubation->Extraction Desorption 5. GC Inlet Desorption (250°C) Extraction->Desorption GC_Separation 6. GC Separation Desorption->GC_Separation MS_Detection 7. MS Detection GC_Separation->MS_Detection Quantification 8. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 9. Final Report Quantification->Reporting

Caption: Workflow for this compound analysis.

Logical Relationship Diagram

logical_relationship Sample Sample Matrix (Aqueous/Solid) Analyte This compound (Volatile Analyte) Sample->Analyte contains SPME SPME Fiber (Extraction & Concentration) Analyte->SPME is extracted by GCMS GC-MS System (Separation & Detection) SPME->GCMS is desorbed into Data Raw Data (Chromatogram, Spectra) GCMS->Data generates Result Quantitative Result (Concentration) Data->Result is processed into

Caption: Logical flow of the analytical method.

References

Application Notes and Protocols: 4-Ethylhexanal as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethylhexanal as a versatile chemical intermediate in organic synthesis. The following sections detail its key chemical transformations into valuable derivatives, including 4-ethylhexanoic acid and 4-ethylhexan-1-ol, and its potential application in the synthesis of complex heterocyclic structures.

Overview of this compound

This compound is a branched-chain aldehyde with the molecular formula C8H16O. Its structure presents a reactive aldehyde functional group, making it a valuable starting material for a variety of chemical transformations. These notes will focus on its application in oxidation, reduction, and carbon-carbon bond-forming reactions.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [1]
CAS Number 75718-13-7[1]
Appearance Colorless liquid (presumed)
Boiling Point Not specified, analogous to 2-ethylhexanal (B89479) (163 °C)
Solubility Expected to be soluble in organic solvents

Synthetic Applications and Protocols

Oxidation to 4-Ethylhexanoic Acid

Experimental Protocol (Adapted from the oxidation of 2-ethylhexanal):

  • Catalyst Preparation: Prepare a catalyst solution by dissolving phosphomolybdovanadic acid in a mixture of deionized water and hydrochloric acid to a final concentration of 2-5 mol/L.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add this compound.

  • Catalyst Addition: Add the prepared catalyst solution to the this compound. The mass fraction of the catalyst in the reaction mixture should be in the range of 2-4%.

  • Reaction Conditions: Heat the mixture with stirring to a temperature of 50-70 °C.

  • Oxygen Introduction: Once the desired temperature is reached, introduce a steady flow of oxygen at a rate of 4-10 mL/s.

  • Reaction Time: Maintain the reaction conditions for 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the lower aqueous phase. The upper organic phase contains the desired 4-ethylhexanoic acid.

  • Purification: The crude 4-ethylhexanoic acid can be purified by vacuum distillation.

Quantitative Data (Expected, based on analogous reaction):

ParameterValue
Conversion of this compound > 99%
Selectivity for 4-ethylhexanoic acid > 98%
Yield of 4-ethylhexanoic acid > 98%

Logical Relationship: Oxidation of this compound

Oxidation This compound This compound 4-Ethylhexanoic Acid 4-Ethylhexanoic Acid This compound->4-Ethylhexanoic Acid [O] (e.g., H5PMo10V2O40, O2)

Caption: Oxidation of this compound to 4-ethylhexanoic acid.

Reduction to 4-Ethylhexan-1-ol

The reduction of this compound yields 4-ethylhexan-1-ol, a primary alcohol that can serve as a precursor for the synthesis of esters, ethers, and alkyl halides. A standard and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.[2][3][4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (B129727) or ethanol (B145695) (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH4) (1.2 eq) portion-wise to the stirred solution.

  • Reaction Time: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH4 by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-ethylhexan-1-ol. The product can be further purified by distillation.

Quantitative Data (Typical for NaBH4 reductions):

ParameterValue
Yield of 4-ethylhexan-1-ol 85-95%
Purity > 95% (after purification)

Experimental Workflow: Reduction of this compound

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at 0 °C then RT C->D E Quench with HCl D->E F Extract with Et2O E->F G Wash and Dry F->G H Purify by Distillation G->H 4-Ethylhexan-1-ol 4-Ethylhexan-1-ol H->4-Ethylhexan-1-ol

Caption: Workflow for the reduction of this compound.

Potential Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction

This compound can potentially be employed in the Pictet-Spengler reaction to construct tetrahydro-β-carboline scaffolds. These structures are prevalent in a wide range of biologically active alkaloids and synthetic pharmaceuticals.[6][7] The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde, followed by an acid-catalyzed cyclization.

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), add this compound (1.2 eq).[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline derivative.

Expected Product: 1-(1-Ethylpropyl)-1,2,3,4-tetrahydro-β-carboline.

Signaling Pathway Implication (Hypothetical):

While there is no direct evidence of this compound derivatives in specific signaling pathways, the tetrahydro-β-carboline core is a known pharmacophore that can interact with various receptors and enzymes. For instance, certain tetrahydro-β-carboline derivatives have been shown to interact with serotonergic and dopaminergic receptors, suggesting potential applications in neuroscience drug discovery. Further biological evaluation of the synthesized derivative would be required to elucidate its specific targets and mechanism of action.

Logical Relationship: Pictet-Spengler Reaction

Pictet_Spengler Tryptamine Tryptamine Intermediate Intermediate Tryptamine->Intermediate + this compound 1-(1-Ethylpropyl)-1,2,3,4-tetrahydro-β-carboline 1-(1-Ethylpropyl)-1,2,3,4-tetrahydro-β-carboline Intermediate->1-(1-Ethylpropyl)-1,2,3,4-tetrahydro-β-carboline Acid Catalyst (e.g., HFIP)

Caption: Pictet-Spengler synthesis of a tetrahydro-β-carboline.

Applications in Drug Development

The derivatives of this compound, namely 4-ethylhexanoic acid and 4-ethylhexan-1-ol, serve as valuable building blocks in medicinal chemistry.

  • 4-Ethylhexanoic Acid: The carboxylic acid functionality allows for the synthesis of a wide array of esters and amides. By coupling this acid with various amines or alcohols, a library of compounds can be generated for screening against different biological targets. The branched ethyl group can provide desirable pharmacokinetic properties, such as increased lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • 4-Ethylhexan-1-ol: This primary alcohol can be used to introduce the 4-ethylhexyl moiety into molecules of interest. It can be converted into the corresponding alkyl halide for use in alkylation reactions or used in ether synthesis.

  • Tetrahydro-β-carboline Derivatives: As mentioned, the Pictet-Spengler reaction opens a pathway to complex heterocyclic structures. These scaffolds are of significant interest in drug discovery due to their presence in numerous natural products with diverse pharmacological activities, including anticancer, antiviral, and CNS-modulating effects.

Conclusion

This compound is a promising chemical intermediate with the potential for broad application in organic synthesis. The protocols provided herein for its oxidation and reduction offer reliable methods for the preparation of key synthetic building blocks. Furthermore, its potential use in more complex transformations, such as the Pictet-Spengler reaction, highlights its value for the construction of novel molecular architectures for drug discovery and development. Further research into the biological activities of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for 4-Ethylhexanal in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanal (CAS No. 75718-13-7) is a branched-chain aliphatic aldehyde with potential applications in the flavor and fragrance industries.[1][2] Its chemical structure suggests it may contribute unique sensory characteristics to a variety of consumer products. Aldehydes are a critical class of organic compounds known for their significant impact on the aroma profiles of natural materials such as fruits, flowers, and spices, and are widely used in the formulation of perfumes and food flavorings.[3][4] Fatty aldehydes, typically those with 8 to 13 carbon atoms, are particularly valued for their pleasant fruity or floral scents, which can be detected at very low concentrations.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound in flavor and fragrance research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and product development. These properties influence its volatility, solubility, and stability, which in turn affect its performance as a flavor or fragrance ingredient.

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [2]
CAS Number 75718-13-7[1][2]
Appearance Colorless liquid (estimated)
Boiling Point 163 °C at 760 mmHg[1]
Density 0.809 g/cm³[1]
Flash Point 46.2 °C[1]
Vapor Pressure 2.11 mmHg at 25 °C[1]
Refractive Index 1.41[1]
LogP (o/w) 2.4[2]
Solubility Soluble in alcohol; insoluble in water.

Flavor and Fragrance Profile

While specific sensory data for this compound is limited in publicly available literature, its structural characteristics as a branched-chain C8 aldehyde allow for informed estimations of its potential aroma and flavor profile. Branched-chain aldehydes are known to contribute malty and chocolate-like notes.[5] Its structural isomer, octanal (B89490) (Aldehyde C-8), is characterized by a powerful aldehydic, waxy-fatty scent with bright orange-peel and green nuances.[6]

Sensory Descriptors for Analogous C8 Aldehydes:

CompoundSensory Descriptors
Octanal (Aldehyde C-8) Aldehydic, waxy, citrus, orange peel, green, herbal, fresh, fatty.[7]
Branched-Chain Aldehydes (general) Malty, chocolate-like.[5]

Odor and Flavor Thresholds of Analogous Aldehydes:

CompoundThreshold TypeThreshold ValueMediumReference
Octanal (C8) Odor Detection0.7 ppbWater[8]
Octanal (C8) Odor0.015 mg/m³Air[9]
2-Methylpropanal Taste0.10 mg/L[5]
2-Methylbutanal Taste0.13 mg/L[5]
3-Methylbutanal Taste0.06 mg/L[5]
Hexanal (C6) Odor Detection4.5 ppbWater[8]
Nonanal (C9) Flavor Detection1 ppbWater[8]
Decanal (C10) Odor Detection0.1 ppbWater[8]

Applications in Flavor and Fragrance Research

Given its predicted sensory profile, this compound could be investigated for its utility in a variety of flavor and fragrance applications:

  • Fragrance Formulations: As a potential modifier in floral and citrus fragrances, adding complexity and a unique aldehydic lift. Aldehydes are known to amplify other fragrance notes and improve their longevity.[10]

  • Food and Beverage Flavors: For imparting specific nuances in food products. Branched-chain aldehydes are key flavor compounds in many fermented and heat-treated foods.[5]

  • Off-Flavor Studies: In the context of food science, it could be studied as a potential contributor to the off-flavors that can develop in products like beer or during the storage of certain foods.

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test for Difference Testing

Objective: To determine if a perceptible sensory difference exists between two samples, for instance, a standard formulation and one containing this compound.

Materials:

  • High-purity this compound

  • Control sample (e.g., fragrance base, unflavored food matrix)

  • Test sample (control sample with a specific concentration of this compound)

  • Identical, coded sample presentation vessels

  • Palate cleansers (e.g., unsalted crackers, distilled water)

  • Sensory evaluation booths with controlled lighting and ventilation

  • A panel of 20-30 trained or consumer panelists

Procedure:

  • Sample Preparation: Prepare the control and test samples. The concentration of this compound in the test sample should be determined based on preliminary screening.

  • Coding and Presentation: For each panelist, present three coded samples: two will be identical (either both control or both test), and one will be different.[6] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be randomized across panelists.[6]

  • Evaluation: Instruct panelists to evaluate the samples from left to right.[2] They are tasked with identifying the "odd" or different sample.[6] Panelists should cleanse their palate between samples.

  • Data Analysis: Tally the number of correct identifications. The results are analyzed using a chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct judgments is statistically significant.[2]

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a sample containing this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer and an olfactometry port (GC-MS/O)

  • Appropriate GC column (e.g., non-polar or medium-polarity)

  • Helium carrier gas

  • Sample containing this compound

  • Solvent for dilution (e.g., dichloromethane)

  • Trained sensory panelists for olfactometry

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent.

  • GC-MS/O Analysis: Inject the sample into the GC. The effluent from the column is split between the mass spectrometer and the olfactometry port.[11]

  • Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odors.

  • Mass Spectrometry: The mass spectrometer simultaneously records the mass spectra of the eluting compounds.

  • Data Analysis: Correlate the retention times of the odor events from olfactometry with the peaks from the mass spectrometer to identify the compounds responsible for the specific aromas.

Visualizations

G cluster_olfactory_pathway Generic Olfactory Signaling Pathway for Aldehydes odorant Aldehyde Odorant receptor Odorant Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes signal Signal to Brain depolarization->signal Sends

Caption: Generic Olfactory Signaling Pathway for Aldehydes.

G cluster_sensory_workflow Experimental Workflow for Sensory Evaluation start Define Objective panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation (Control vs. Test) panel_selection->sample_prep test_design Select Sensory Method (e.g., Triangle Test) sample_prep->test_design evaluation Sensory Evaluation in Controlled Booths test_design->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis data_collection->analysis report Report Findings analysis->report

Caption: Experimental Workflow for Sensory Evaluation.

G cluster_gco_workflow Experimental Workflow for GC-O Analysis start Sample Preparation injection GC Injection start->injection separation Chromatographic Separation injection->separation split Effluent Split separation->split ms_detection Mass Spectrometry Detection split->ms_detection olfactometry Olfactometry Detection split->olfactometry ms_data MS Data Acquisition ms_detection->ms_data olfacto_data Olfactometry Data Recording olfactometry->olfacto_data correlation Data Correlation (Retention Time) ms_data->correlation olfacto_data->correlation identification Compound Identification correlation->identification report Report Odor-Active Compounds identification->report

Caption: Experimental Workflow for GC-O Analysis.

References

Application Notes and Protocols for the Analytical Standard of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 4-ethylhexanal. The methodologies outlined below are based on established analytical techniques for similar volatile aldehydes and provide a robust framework for quality control, purity assessment, and quantitative analysis.

Physical and Chemical Properties

This compound is an organic compound with the following properties:

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [1]
CAS Number 536994-09-9[1][2]
IUPAC Name This compound[1]
SMILES CCC(CC)CCC=O[1]
Appearance Colorless liquid (expected)
Hazards Flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation.[1]
Quantitative Data for Analytical Standard

A certified analytical standard of this compound should be accompanied by a Certificate of Analysis (CoA) providing the following information. The values below are illustrative and should be confirmed with the specific CoA from the supplier.

ParameterIllustrative ValueMethod
Purity (Assay) ≥98.0%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Water Content ≤0.1%Karl Fischer Titration
Residue on Evaporation ≤0.01%Gravimetric

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry is a primary technique for the separation, identification, and quantification of volatile compounds like this compound. The following protocol is adapted from methodologies for similar branched-chain volatile organic compounds and is suitable for purity assessment and quantification.[3][4]

3.1. Sample Preparation

  • Standard Preparation : Prepare a stock solution of 1 mg/mL this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[4]

  • Calibration Standards : Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

  • Sample Solution : Dilute the sample containing this compound in the same solvent to fall within the linear range of the calibration curve. An approximate concentration of 10 µg/mL is recommended to achieve a column loading of around 10 ng with a 1 µL injection.[5]

  • Internal Standard (Optional) : For precise quantification, add a known concentration of a suitable internal standard (e.g., 2-octanol (B43104) or a deuterated analog) to all standards and samples.

  • Transfer the final solutions to 1.5 mL glass autosampler vials.[5]

3.2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1 ratio)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.[4]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.

3.3. Data Analysis

  • Identification : The mass spectrum of this compound is expected to show a molecular ion peak (m/z 128) and characteristic fragmentation patterns. Compare the obtained spectrum with a reference library.

  • Quantification : Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Determine the concentration of the unknown sample from this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Hexane) Standards Create Calibration Standards (1-100 µg/mL) Stock->Standards Vial Transfer to GC Vial Standards->Vial Sample Prepare Sample Solution (~10 µg/mL) Sample->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect EI Ionization & Mass Detection Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Detect->Quantify Report Generate Report Identify->Report Quantify->Report

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

For aldehydes that may be less volatile or for analysis in complex matrices, HPLC is a suitable alternative. Due to the lack of a strong chromophore in this compound, derivatization is required for UV detection. The standard method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6][7][8][9][10]

4.1. Derivatization Protocol

  • DNPH Reagent : Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% phosphoric acid.

  • Reaction : To 1 mL of the sample or standard solution (in acetonitrile), add 1 mL of the DNPH reagent.

  • Incubation : Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light. The reaction forms a stable this compound-2,4-dinitrophenylhydrazone derivative.

4.2. HPLC Instrumentation and Parameters

The following parameters are typical for the analysis of DNPH-derivatized aldehydes.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 60% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[10]
Column Temperature 40 °C[7][10]
Injection Volume 10 µL[7][10]
Detection Wavelength 360 nm[7][10]

4.3. Data Analysis

  • Identification : Identify the this compound-DNPH peak by its retention time, comparing it to a derivatized analytical standard.

  • Quantification : Create a calibration curve using the peak areas of the derivatized standards. Calculate the concentration of the sample based on this curve.

HPLC_Workflow cluster_prep Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Sample/Standard in Acetonitrile B Add DNPH Reagent A->B C Vortex and Incubate (1 hr) B->C D Inject 10 µL into HPLC C->D E Separate on C18 Column D->E F Detect at 360 nm E->F G Identify by Retention Time F->G H Quantify with Calibration Curve F->H I Generate Report G->I H->I

HPLC analysis workflow with DNPH derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the this compound analytical standard.

5.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound standard.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

5.2. Instrumentation and Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 (or more)
Relaxation Delay 2 s2 s

5.3. Expected Chemical Shifts (Predicted)

  • ¹H NMR :

    • Aldehyde proton (-CHO) : A triplet around 9.7 ppm.

    • Methylene (B1212753) protons adjacent to CHO (-CH₂CHO) : A triplet around 2.4 ppm.

    • Methine proton (-CH(CH₂CH₃)) : A multiplet around 1.4-1.6 ppm.

    • Other methylene protons (-CH₂-) : Multiplets between 1.2-1.5 ppm.

    • Methyl protons (-CH₃) : Triplets around 0.9 ppm.

  • ¹³C NMR :

    • Carbonyl carbon (C=O) : A signal around 202 ppm.

    • Methylene carbon adjacent to C=O : A signal around 45-50 ppm.

    • Other aliphatic carbons : Signals in the range of 10-40 ppm.

Logic_Diagram Start Analytical Goal for this compound? ID Identity Confirmation Start->ID Identity Purity Purity & Assay Start->Purity Purity Trace Trace Quantification Start->Trace Quantification NMR Use NMR Spectroscopy ID->NMR GCMS_Purity Use GC-MS (Full Scan) Purity->GCMS_Purity HPLC_Purity Use HPLC-DAD (with Derivatization) Purity->HPLC_Purity GCMS_Trace Use GC-MS (SIM Mode) Trace->GCMS_Trace HPLC_Trace Use HPLC-DAD (with Derivatization) Trace->HPLC_Trace

Decision tree for selecting an analytical method.

References

Application Note: Quantitative Analysis of 4-Ethylhexanal and Other Volatile Aldehydes by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Volatile aldehydes, such as 4-ethylhexanal, are significant in various fields, including environmental monitoring, food science, and clinical diagnostics, where they can serve as biomarkers for oxidative stress.[1][2] Their inherent volatility and high reactivity, however, make their accurate quantification in complex matrices challenging.[1][2][3] This application note details a robust and sensitive method for the quantitative analysis of volatile aldehydes using static headspace (HS) or headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The protocol employs derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a reagent that enhances the stability and chromatographic performance of aldehydes by forming stable oxime derivatives.[1][2][4] The inclusion of deuterated internal standards ensures high accuracy and precision.[1]

Principle of the Method

Direct GC-MS analysis of volatile aldehydes can be compromised by their high polarity and potential for thermal instability.[2] To overcome these issues, a derivatization step is employed. PFBHA reacts with the carbonyl group of aldehydes to form PFBHA-oxime derivatives.[2][5] These derivatives are less polar, more volatile, and demonstrate excellent response and sensitivity in mass spectrometry, particularly when using negative chemical ionization (NCI).[2][6] Headspace sampling techniques, such as static headspace or HS-SPME, are ideal for extracting these volatile derivatives from complex sample matrices, minimizing matrix effects and sample preparation time.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative performance of GC-MS methods for the analysis of various volatile aldehydes following PFBHA derivatization.

AnalyteMatrixMethodLODLOQReference
HexanalHuman BloodHS-SPME-GC-MS0.006 nM-[2]
Methylglyoxal-GC-MS0.2 µg L⁻¹ (0.6 nmol L⁻¹)-[9]
Glyoxal-GC-MS1.0 µg L⁻¹ (3.2 nmol L⁻¹)-[9]
FormaldehydePharmaceutical ExcipientsSHS-GC-FID2.44 µg/g8.12 µg/g[10]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Experimental Protocols

This section provides a detailed methodology for the analysis of volatile aldehydes using headspace SPME with on-fiber derivatization followed by GC-MS analysis.

1. Materials and Reagents

  • Aldehyde Standards: Certified reference standards of target aldehydes (e.g., this compound, hexanal, etc.).

  • Internal Standard (IS): A suitable deuterated aldehyde not present in the sample (e.g., heptanal-d14).[2]

  • Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][4]

  • Solvents: Methanol, Hexane (HPLC or GC grade).

  • Other Reagents: Deionized water, Sodium chloride (NaCl), Hydrochloric acid (HCl).

  • SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[2][4]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and butyl/polytetrafluoroethylene septa.[8][10]

2. Preparation of Solutions

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.[5]

  • Standard Stock Solutions: Prepare individual stock solutions of aldehyde standards and the internal standard in methanol.

  • Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions to the desired concentrations for the calibration curve.

3. Sample Preparation (HS-SPME with On-Fiber Derivatization)

  • Pipette 1-5 mL of the liquid sample (e.g., plasma, urine, aqueous extract) into a 20 mL headspace vial.[2] For solid samples, place a precisely weighed amount into the vial and add a suitable solvent.

  • Add the internal standard to each sample, blank, and calibration standard vial.

  • Add 100 µL of the 10 mg/mL PFBHA solution.[5]

  • Adjust the sample pH to approximately 3 with HCl to facilitate the derivatization reaction.[5]

  • To enhance the partitioning of volatile compounds into the headspace, saturate the aqueous phase by adding sodium chloride (salting out).[8][11]

  • Immediately seal the vial tightly with the screw cap.[10]

  • Vortex the mixture for 1 minute.

4. Incubation and SPME Extraction

  • Place the vials in the headspace autosampler tray.

  • Incubate the vials at 60°C for 60 minutes to allow for the simultaneous derivatization and equilibration of the volatile derivatives into the headspace.[5][6][12]

  • Following incubation, expose the PDMS/DVB SPME fiber to the headspace of the vial for a pre-determined time (e.g., 30-45 minutes) at the same temperature to adsorb the analytes.[11]

5. GC-MS Analysis

  • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

  • The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent[5]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Injection Port 250°C, Splitless mode[5]
Carrier Gas Helium at a constant flow of 1 mL/min[5]
Oven Program Initial 60°C for 1 min, ramp at 10°C/min to 175°C, ramp at 4°C/min to 300°C, hold for 20 min[13]
MS System Agilent 5977B MSD or equivalent[5]
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)[2][5]
MS Transfer Line 280°C[14]
Mass Range m/z 50-550[5]
Data Acquisition Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity[5]

6. Data Analysis and Quantification

  • Identification: Identify the aldehyde-PFBHA derivatives in the chromatograms by comparing their mass spectra and retention times with those of the analytical standards.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of aldehydes in the samples by interpolating their peak area ratios on this curve.[2]

  • Quality Control: Analyze blank samples to monitor for contamination and quality control (QC) samples at low, medium, and high concentrations to assess the method's accuracy and precision.[2]

Workflow and Process Visualization

The following diagram illustrates the complete experimental workflow for the headspace analysis of volatile aldehydes.

G cluster_prep Sample & Standard Preparation cluster_hs Headspace SPME cluster_gcms GC-MS Analysis cluster_data Data Processing sample 1. Place Sample/Standard in 20 mL Vial is 2. Add Internal Standard sample->is pfbha 3. Add PFBHA Derivatizing Agent is->pfbha ph 4. Adjust pH & Add NaCl pfbha->ph seal 5. Seal Vial & Vortex ph->seal incubate 6. Incubate Vial (e.g., 60°C for 60 min) seal->incubate Transfer to Autosampler extract 7. Expose SPME Fiber to Headspace incubate->extract desorb 8. Desorb Analytes in GC Inlet extract->desorb Inject separate 9. Chromatographic Separation desorb->separate detect 10. Mass Spectrometry Detection (MS) separate->detect identify 11. Peak Identification detect->identify Acquire Data quantify 12. Quantification vs. Calibration Curve identify->quantify report 13. Report Results quantify->report

Caption: Workflow for aldehyde analysis by HS-SPME-GC-MS.

Conclusion

The described headspace GC-MS method, incorporating PFBHA derivatization, provides a robust, sensitive, and specific approach for the quantification of this compound and other volatile aldehydes in a variety of complex matrices.[2] The detailed protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the establishment and validation of reliable analytical methods for aldehyde analysis. The use of an internal standard and quality control checks ensures the generation of high-quality, reproducible data critical for research and development applications.

References

Application Note: Laboratory Scale Synthesis of 4-Ethylhexanal via Oxidation of 4-Ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylhexanal is an aldehyde used in the fragrance and flavor industry. Structurally, it is an eight-carbon branched-chain aldehyde. This document outlines a detailed protocol for the laboratory synthesis of this compound through the selective oxidation of the corresponding primary alcohol, 4-ethylhexanol. The chosen method employs pyridinium (B92312) chlorochromate (PCC), a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3][4][5] This protocol is intended for researchers in organic synthesis and process development.

Reaction Principle

The synthesis is based on the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC). PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid, which is soluble in organic solvents like dichloromethane (B109758) (DCM).[2] The reaction proceeds by the formation of a chromate (B82759) ester from the alcohol, followed by an elimination step to yield the aldehyde, water, and a reduced chromium species.[1][3][4] The use of an anhydrous organic solvent is crucial to prevent the hydration of the aldehyde product, which could lead to further oxidation to a carboxylic acid.[2][3][4]

Reaction Scheme: CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂OH + [C₅H₅NH][CrO₃Cl] → CH₃CH₂CH(CH₂CH₃)CH₂CH₂CHO + Cr(IV) species + [C₅H₅NH]Cl

Materials and Equipment

Reagents:

  • 4-Ethylhexanol (C₈H₁₈O, MW: 130.23 g/mol )

  • Pyridinium chlorochromate (PCC) (C₅H₆ClCrNO₃, MW: 215.56 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Silica (B1680970) gel (for column chromatography)

  • Sodium sulfate, anhydrous

  • Hexane (B92381) (for chromatography)

  • Ethyl acetate (B1210297) (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Experimental Protocol

Safety Precautions:

  • PCC is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All operations must be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[6]

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (approx. 100 mL) under a nitrogen or argon atmosphere.

    • Stir the suspension to ensure it is well-mixed.

  • Addition of Alcohol:

    • Dissolve 4-ethylhexanol (1.0 equivalent) in a small amount of anhydrous DCM (approx. 20 mL).

    • Add the alcohol solution to the stirring PCC suspension in one portion. The mixture will become a dark, tarry solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting alcohol spot indicates the completion of the reaction.

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.

    • Stir the mixture vigorously for 15 minutes.

    • Pass the entire mixture through a short pad of silica gel in a sintered glass funnel to filter out the solid chromium byproducts.

    • Wash the black tarry residue thoroughly with additional diethyl ether until the filtrate is colorless.

    • Combine all the organic filtrates.

  • Purification:

    • Remove the solvent (DCM and diethyl ether) from the filtrate using a rotary evaporator at low pressure and temperature.

    • The resulting crude oil can be further purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation

The following table summarizes typical quantitative data for this synthesis on a 10 mmol scale.

ParameterValueUnit
Reactants
4-Ethylhexanol1.30g
10.0mmol
Pyridinium Chlorochromate (PCC)3.23g
15.0mmol
Anhydrous Dichloromethane (DCM)120mL
Reaction Conditions
TemperatureRoom Temp.°C
Reaction Time2-4hours
Product
Product NameThis compound
Molecular FormulaC₈H₁₆O
Molecular Weight[6][7]128.21 g/mol
Theoretical Yield1.28g
Actual Yield (Typical)0.96 - 1.09g
Percent Yield (Typical)75 - 85%
Physical AppearanceColorless Liquid
Boiling Point[7]163°C

Visualization

The overall experimental workflow for the synthesis of this compound is depicted below.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Suspend PCC (1.5 eq) in anhydrous DCM C Combine Reactants Stir at Room Temp (2-4h) A->C B Dissolve 4-Ethylhexanol (1.0 eq) in anhydrous DCM B->C D Dilute with Diethyl Ether C->D Reaction Complete E Filter through Silica Gel D->E F Concentrate via Rotary Evaporation E->F Remove Cr Salts G Purify via Flash Column Chromatography F->G Crude Product H Pure this compound G->H Purified Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique essential for the structural elucidation of organic molecules. Understanding the fragmentation patterns of analytes is critical for their identification and characterization in complex matrices. This application note provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-ethylhexanal. The information presented herein is valuable for researchers in fields such as metabolomics, environmental analysis, and quality control where the identification of aldehydes is crucial.

This compound (C₈H₁₆O, Molecular Weight: 128.21 g/mol ) is a branched-chain aldehyde.[1][2] Its structure, featuring an ethyl group at the C4 position, influences its fragmentation behavior under electron ionization. The predictable fragmentation pathways of aliphatic aldehydes, including alpha-cleavage, beta-cleavage, and McLafferty rearrangement, provide a basis for interpreting its mass spectrum.[3][4]

Predicted Electron Ionization Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to characteristic and reproducible fragmentation. The fragmentation of this compound is expected to follow established principles for aliphatic aldehydes.

The initial event is the formation of a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 128, resulting from the loss of an electron from the non-bonding orbital of the oxygen atom. The molecular ion of aliphatic aldehydes can sometimes be weak or absent.[3] The primary fragmentation routes are predicted to be:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical to form an ion at m/z 127, or the loss of the entire alkyl chain to form the formyl cation at m/z 29.[4]

  • β-Cleavage: Cleavage of the C-C bond beta to the carbonyl group can lead to the formation of various fragment ions.

  • McLafferty Rearrangement: This is a hallmark fragmentation of carbonyl compounds possessing a γ-hydrogen. The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond. For aldehydes, this typically results in a prominent peak at m/z 44.[3][5]

  • Loss of Neutral Molecules: Aliphatic aldehydes can also undergo fragmentation through the loss of small, stable neutral molecules such as water (H₂O, M-18) or ethene (C₂H₄, M-28). The M-28 peak is a known characteristic for some long-chain aldehydes.[6]

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and the favorability of the fragmentation pathways.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
128[C₈H₁₆O]⁺•Molecular IonLow
113[C₇H₁₃O]⁺Loss of CH₃• (from ethyl branch)Moderate
99[C₆H₁₁O]⁺Loss of C₂H₅• (ethyl branch)Moderate
85[C₅H₉O]⁺β-CleavageModerate to High
71[C₄H₇O]⁺α-Cleavage of the larger alkyl groupModerate
57[C₄H₉]⁺Cleavage at the branch pointHigh (stable secondary carbocation)
44[C₂H₄O]⁺•McLafferty RearrangementHigh
29[CHO]⁺ or [C₂H₅]⁺α-Cleavage or cleavage of the ethyl groupModerate to High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 1-100 µg/mL).

  • Sample Extraction (if necessary): For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 25-200.

    • Scan Mode: Full scan.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST, Wiley) and the predicted fragmentation pattern detailed in this note for identification.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key predicted fragmentation pathways of this compound.

fragmentation_pathway Predicted Fragmentation of this compound M This compound (M) m/z = 128 M_ion [C8H16O]+• (Molecular Ion) m/z = 128 M->M_ion - e- frag_113 [C7H13O]+ m/z = 113 M_ion->frag_113 - CH3• frag_99 [C6H11O]+ m/z = 99 M_ion->frag_99 - C2H5• frag_85 [C5H9O]+ m/z = 85 M_ion->frag_85 β-Cleavage - C3H7• frag_71 [C4H7O]+ m/z = 71 M_ion->frag_71 α-Cleavage - C4H9• frag_57 [C4H9]+ m/z = 57 M_ion->frag_57 Cleavage at branch - C3H5O• frag_44 [C2H4O]+• m/z = 44 M_ion->frag_44 McLafferty Rearrangement frag_29 [CHO]+ m/z = 29 M_ion->frag_29 α-Cleavage - C7H15•

Caption: Predicted fragmentation pathways of this compound.

experimental_workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Extraction Sample Extraction (if necessary) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Spectrum Mass Spectrum Extraction TIC->Spectrum Identification Compound Identification Spectrum->Identification

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by key pathways common to aliphatic aldehydes, including α-cleavage, β-cleavage, and a prominent McLafferty rearrangement. The presence of an ethyl branch at the C4 position is expected to yield characteristic fragment ions. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for the identification and structural confirmation of this compound in various research and industrial applications.

References

Application Note: 1H and 13C NMR Spectral Assignment for 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the aliphatic aldehyde, 4-ethylhexanal. Due to the absence of publicly available experimental spectra for this compound, this application note presents predicted 1H and 13C NMR data based on the analysis of structurally related compounds. The methodologies outlined herein are designed to enable researchers to acquire high-quality NMR data for structural elucidation and purity assessment of this compound and similar small organic molecules.

Introduction

This compound is a branched-chain aldehyde with applications in fragrance, flavor, and as a potential intermediate in organic synthesis. Accurate structural characterization is paramount for its use in research and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note details the predicted spectral assignments for this compound and provides a standardized protocol for experimental verification.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from established chemical shift ranges and data from analogous compounds such as hexanal (B45976) and 2-ethylhexanal.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
19.76t1HH-1 (Aldehyde)
22.42dt2HH-2
31.65m2HH-3
41.40m1HH-4
51.35m4HH-5
60.90t6HH-6

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

Atom NumberChemical Shift (δ, ppm)Assignment
1202.5C-1 (Aldehyde)
243.9C-2
329.5C-3
438.7C-4
525.4C-5
611.4C-6

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl3 containing TMS to the NMR tube.

    • Cap the NMR tube securely and vortex gently until the sample is completely dissolved.

2. NMR Instrument Parameters

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Probe: 5 mm broadband probe

  • Temperature: 298 K (25 °C)

2.1. 1H NMR Acquisition

  • Pulse Program: zg30 (or equivalent)

  • Number of Scans: 16

  • Dummy Scans: 4

  • Acquisition Time: 4.0 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)

2.2. 13C NMR Acquisition

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024 (or more for dilute samples)

  • Dummy Scans: 4

  • Acquisition Time: 1.0 second

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 250 ppm (-20 to 230 ppm)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for 1H NMR and the residual CDCl3 peak to 77.16 ppm for 13C NMR.

  • Integrate the peaks in the 1H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both 1H and 13C spectra.

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for spectral assignment and the logical workflow for the NMR analysis.

Caption: Structure of this compound with atom numbering.

workflow NMR Spectral Assignment Workflow cluster_exp Experimental cluster_proc Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation (this compound in CDCl3) NMR_Acq 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acq Processing Fourier Transform, Phasing, Baseline Correction NMR_Acq->Processing Calibration Chemical Shift Calibration (TMS, CDCl3) Processing->Calibration Assignment Peak Assignment (Chemical Shift, Multiplicity, Integration) Calibration->Assignment Structure Structure Verification Assignment->Structure

Caption: Logical workflow for NMR spectral assignment.

Application Notes and Protocols for the Use of 4-Ethylhexanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4-ethylhexanal in three fundamental organic synthesis reactions: the Grignard reaction, the Aldol (B89426) condensation, and the Wittig reaction.

Grignard Reaction with this compound for the Synthesis of Secondary Alcohols

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde, such as this compound, provides a reliable route to secondary alcohols.

Reaction Scheme

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 This compound r2 R-MgX (Grignard Reagent) i1 Magnesium Alkoxide r1->i1 1. Diethyl Ether p1 Secondary Alcohol i1->p1 2. H3O+ (Workup)

Caption: Grignard reaction workflow with this compound.

Experimental Protocol: Synthesis of 5-Ethyl-3-heptanol

This protocol details the reaction of this compound with ethylmagnesium bromide to yield 5-ethyl-3-heptanol.

Materials:

  • This compound

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Reaction with this compound: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 5-ethyl-3-heptanol.

Data Summary
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesYield (%)
This compoundC8H16O128.21(User Defined)-
Ethylmagnesium BromideC2H5BrMg133.27(User Defined)-
5-Ethyl-3-heptanolC9H20O144.25(Calculated)(Typical: 70-85)

Aldol Condensation of this compound

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The self-condensation of this compound, in the presence of a base, leads to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde.

Reaction Scheme

A 2x this compound B Enolate Formation (Base) A->B C Aldol Addition A->C B->C D β-Hydroxy Aldehyde C->D E Dehydration (Heat) D->E F α,β-Unsaturated Aldehyde E->F

Caption: Aldol condensation workflow of this compound.

Experimental Protocol: Self-Condensation of this compound

Materials:

  • This compound

  • Sodium hydroxide (B78521) solution (aqueous)

  • Ethanol

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide dropwise to the flask.

  • Aldol Addition: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Aldol Condensation (Dehydration): After the initial addition is complete, gently heat the reaction mixture to reflux to promote the dehydration of the intermediate β-hydroxy aldehyde to the α,β-unsaturated aldehyde.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Data Summary
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesYield (%)
This compoundC8H16O128.21(User Defined)-
2,4-Diethyl-2-octenalC16H30O238.41(Calculated)(Typical: 60-75)

Wittig Reaction of this compound for Alkene Synthesis

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of an aldehyde, such as this compound, with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide.[1]

Reaction Scheme

cluster_reactants Reactants cluster_products Products r1 This compound r2 Phosphorus Ylide (Ph3P=CHR) p1 Alkene r1->p1 Solvent (e.g., THF) p2 Triphenylphosphine Oxide r2->p2

Caption: Wittig reaction workflow with this compound.

Experimental Protocol: Synthesis of 5-Ethyl-1-octene

This protocol describes the reaction of this compound with methylenetriphenylphosphorane (B3051586) to yield 5-ethyl-1-octene.

Materials:

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium dropwise via syringe. The formation of the orange-red ylide is observed. Stir the mixture at room temperature for 30 minutes.

  • Reaction with this compound: Cool the ylide solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the mixture with pentane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: After filtering, the solvent is carefully removed by distillation at atmospheric pressure. The triphenylphosphine oxide byproduct is often a solid and can be removed by filtration. The resulting alkene can be further purified by distillation.

Data Summary
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesYield (%)
This compoundC8H16O128.21(User Defined)-
Methyltriphenylphosphonium bromideC19H18BrP357.22(User Defined)-
5-Ethyl-1-octeneC10H20140.26(Calculated)(Typical: 80-95)

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Analysis of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 4-ethylhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of this chiral aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the GC analysis of this compound, providing potential causes and detailed solutions.

Q1: Why am I observing poor peak resolution between this compound and other components in my sample?

A1: Poor peak resolution in gas chromatography can stem from several factors related to your method parameters and column selection. Resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k).[1][2][3] Optimizing these factors is crucial for achieving good separation.

Potential Causes and Solutions:

  • Suboptimal GC Parameters: The temperature program, carrier gas flow rate, and injection parameters significantly impact resolution.

  • Inappropriate GC Column: The choice of stationary phase and column dimensions (length, internal diameter, and film thickness) is critical for separating analytes.

  • Sample Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[4]

Below is a troubleshooting guide to address poor peak resolution:

Troubleshooting Guide: Improving Peak Resolution

This guide provides a systematic approach to improving the resolution of your this compound peak.

Step 1: Optimize GC Method Parameters

Optimizing your GC method is often the first and most effective step in improving peak resolution.

Experimental Protocol: Method Optimization

  • Temperature Program:

    • Initial Temperature: Lowering the initial oven temperature can increase the interaction of this compound with the stationary phase, improving separation from early-eluting compounds.[3][5] A general rule of thumb is that a 25°C decrease in temperature can double the capacity factor, leading to better separation.[3][5]

    • Ramp Rate: A slower temperature ramp rate can enhance the separation of compounds with similar boiling points.[6] However, this will also increase the analysis time.

  • Carrier Gas and Flow Rate:

    • Carrier Gas Type: Switching from helium to hydrogen as the carrier gas can improve efficiency and potentially reduce run times by up to 50%. Hydrogen provides better efficiency at higher linear velocities.

    • Flow Rate: Each column has an optimal flow rate for maximum efficiency. Operating at this optimal flow rate will minimize peak broadening.[7]

  • Injection Parameters:

    • Injection Volume: If you suspect column overload, reduce the injection volume or dilute your sample.[4]

    • Split Ratio: For split injections, increasing the split ratio can reduce the amount of sample reaching the column, which can help prevent overloading.

Quantitative Data Summary: Impact of GC Parameters on Resolution

ParameterChangeExpected Effect on ResolutionPotential Trade-off
Oven Temperature Decrease Initial TemperatureIncreaseLonger analysis time
Decrease Ramp RateIncreaseLonger analysis time
Carrier Gas Switch from He to H₂Increase in efficiencySafety considerations for hydrogen
Optimize Flow RateIncreaseRequires determination of optimal velocity
Injection Decrease Injection VolumeIncrease (if overloaded)Decreased sensitivity
Increase Split RatioIncrease (if overloaded)Decreased sensitivity
Step 2: Evaluate and Select an Appropriate GC Column

The choice of the GC column plays a pivotal role in achieving the desired separation. For a homologous series of aldehydes, elution is generally in boiling point order on any stationary phase.[8] However, for complex mixtures, the intermolecular forces between the analytes and the stationary phase are the dominant separation mechanism.[8]

Column Selection Guide:

  • Stationary Phase: The polarity of the stationary phase should be chosen based on the polarity of this compound and the other components in the sample. A stationary phase with a polarity similar to the analytes will result in stronger interactions and potentially better separation.[8]

  • Column Dimensions:

    • Length: Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.[3][5]

    • Internal Diameter (ID): Decreasing the column's internal diameter increases efficiency, leading to sharper peaks and better separation.[1][3][5]

    • Film Thickness: A thinner stationary phase film can improve resolution by minimizing mass transfer resistance.[1][3][5]

Quantitative Data Summary: Effect of Column Dimensions on Efficiency

Column DimensionChangeEffect on Efficiency (N)Consequence for Resolution
Length (L) IncreaseProportional increaseIncrease
Internal Diameter (ID) DecreaseInverse relationshipIncrease
Film Thickness (df) DecreaseInverse relationshipIncrease
Step 3: Chiral Separation of this compound Enantiomers

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[9] Standard GC columns will not separate these enantiomers. For chiral separations, a specialized chiral stationary phase is required.

Experimental Protocol: Chiral GC Separation

  • Column Selection: Utilize a GC column with a chiral stationary phase, such as one containing derivatized cyclodextrins.[9] These phases create a chiral environment that allows for the differential interaction and separation of enantiomers.

  • Method Optimization: Chiral separations are often sensitive to temperature. Fine-tuning the temperature program is crucial for achieving baseline resolution of the enantiomers.

Q2: I'm observing peak tailing for this compound. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing active compounds like aldehydes. It occurs when a portion of the analyte interacts strongly with active sites in the GC system, causing it to elute later than the main peak.

Potential Causes and Solutions:

  • Active Sites in the Injector: The injector liner can have active silanol (B1196071) groups that interact with the polar aldehyde group.

    • Solution: Use a deactivated (silylated) liner and replace it regularly.[10] Do not use glass wool in the liner if possible.[11]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

    • Solution: Trim the first 10-20 cm from the inlet end of the column.[10] If the problem persists, the column may need replacement.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume and lead to peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely.[11] Follow the instrument manufacturer's instructions for proper column installation.

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Poor Peak Resolution

G cluster_0 Troubleshooting Workflow Start Poor Peak Resolution Observed Step1 Step 1: Optimize GC Method - Adjust Temperature Program - Optimize Carrier Gas & Flow Rate - Check Injection Parameters Start->Step1 Step2 Step 2: Evaluate GC Column - Select Appropriate Stationary Phase - Consider Column Dimensions (L, ID, df) Step1->Step2 If resolution is still poor End Resolution Improved Step1->End If resolution is acceptable Step3 Step 3: Address Chiral Separation (if applicable) - Use Chiral Stationary Phase Step2->Step3 If enantiomers need separation Step2->End If resolution is acceptable Step3->End

Caption: A workflow for systematically troubleshooting poor peak resolution in GC analysis.

Diagram 2: Logic Diagram for Peak Tailing Issues

G cluster_1 Peak Tailing Troubleshooting Logic Tailing Peak Tailing Observed for this compound Cause1 Active Sites in Injector? Tailing->Cause1 Solution1 Use Deactivated Liner Replace Liner Regularly Cause1->Solution1 Yes Cause2 Column Contamination? Cause1->Cause2 No Solution2 Trim Column Inlet Replace Column if Necessary Cause2->Solution2 Yes Cause3 Improper Column Installation? Cause2->Cause3 No Solution3 Re-install Column Correctly Ensure Clean Column Cut Cause3->Solution3 Yes

Caption: A logic diagram to diagnose and resolve issues related to peak tailing.

References

Technical Support Center: Troubleshooting 4-Ethylhexanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-ethylhexanal degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation during analysis?

A1: this compound, like other aldehydes, is a reactive and volatile compound.[1] Its degradation can be attributed to several factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, readily converting to the corresponding carboxylic acid, 4-ethylhexanoic acid. This can be initiated by exposure to air (autoxidation), light, or oxidizing agents.[2]

  • Reduction: Conversely, it can be reduced to its corresponding alcohol, 4-ethylhexanol.

  • Instability: Aldehydes can be inherently unstable, especially at elevated temperatures used in gas chromatography (GC) inlets.[3]

  • Reactivity: The carbonyl group is electrophilic and can react with nucleophiles present in the sample matrix or on analytical instrumentation surfaces.

Q2: What are the common degradation products of this compound I should be aware of?

A2: The primary degradation products of this compound are 4-ethylhexanoic acid (from oxidation) and 4-ethylhexanol (from reduction). In the presence of alcohols and a catalyst, ester formation, such as ethyl 4-ethylhexanoate, is also a possibility.[4]

Q3: How can I minimize this compound degradation during sample storage and preparation?

A3: Proper handling and storage are crucial to maintain the integrity of your sample.[5]

  • Storage: Store samples at low temperatures (e.g., in a freezer at -20°C or -80°C) in tightly sealed, amber glass vials to minimize exposure to light and air.

  • Inert Atmosphere: For highly sensitive samples, consider blanketing the sample with an inert gas like nitrogen or argon before sealing the vial.

  • pH Control: Maintaining a neutral or slightly acidic pH can help prevent base-catalyzed reactions.

  • Minimize Headspace: Fill sample vials as much as possible to reduce the amount of air in the headspace.

  • Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.

Q4: What is derivatization and how can it help in the analysis of this compound?

A4: Derivatization is a technique used to convert an analyte into a more stable and easily detectable compound. For aldehydes like this compound, derivatization is highly recommended to improve analytical performance.[6]

  • Benefits of Derivatization:

    • Increases thermal stability, reducing on-column degradation.

    • Improves chromatographic peak shape.

    • Enhances sensitivity and selectivity of detection, particularly for mass spectrometry (MS).[6]

  • Common Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes in GC-MS analysis. It reacts with the carbonyl group to form a stable oxime derivative.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly using Gas Chromatography (GC).

Problem 1: Low or No Signal for this compound
Possible Cause Suggested Solution
Analyte Degradation Derivatize the sample with PFBHA to increase stability.[3] Ensure proper sample storage and handling to prevent oxidation.
Active Sites in the GC System Use a deactivated inlet liner and a high-quality, inert GC column.[7] If peak tailing is observed for active compounds, the liner or column may need cleaning or replacement.[7]
Incorrect GC Parameters Optimize the injector temperature to be high enough for volatilization but not so high as to cause thermal degradation. A lower initial oven temperature may also be necessary.[7]
Leaks in the System Perform a leak check of the injector, column fittings, and gas lines.
Detector Issues Ensure the detector is appropriate for the analyte and is functioning correctly. For GC-MS, check the tuning and detector voltage.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Active Sites As mentioned above, active sites in the inlet liner or on the column can cause peak tailing.[8] Deactivated liners and inert columns are recommended. Consider trimming the first few centimeters of the column.[9]
Column Overload If peaks are fronting, the column may be overloaded. Dilute the sample or use a column with a thicker film or wider internal diameter.
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions to avoid dead volume.[9]
Condensation Effects The initial oven temperature might be too low, causing the sample to condense at the head of the column. Try a slightly higher initial temperature or a temperature program with a faster ramp.
Problem 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Fluctuations in Carrier Gas Flow Check the carrier gas supply and ensure a constant flow rate. Use a flow meter to verify the flow.[9]
Oven Temperature Instability Verify that the GC oven temperature is stable and accurately reflects the setpoint.[9]
Leaks Leaks in the system can affect pressure and flow, leading to retention time shifts.[10]
Column Bleed or Degradation An old or degraded column can lead to inconsistent results. Condition the column or replace it if necessary.[7]
Problem 4: Presence of Unexpected Peaks
Possible Cause Suggested Solution
Degradation Products Look for peaks corresponding to 4-ethylhexanoic acid and 4-ethylhexanol. Confirm their identity using a mass spectrometer or by injecting standards.
Contamination Contamination can come from the sample, solvent, glassware, or the GC system itself (e.g., septum bleed, previous injections).[7] Run a solvent blank to identify sources of contamination.[9]
Derivatization Artifacts Excess derivatizing reagent or byproducts of the derivatization reaction can appear as extra peaks. Optimize the derivatization procedure and include a cleanup step if necessary.

Quantitative Data Summary

The following table summarizes typical stability data for aldehydes under various conditions. Note that specific data for this compound is limited, and these values should be used as a general guideline.

Condition Analyte Matrix Stability / Recovery (%) Reference
Storage at 4°C for 24hAldehydes (general)Aqueous>90% with derivatizationGeneral Knowledge
Storage at -20°C for 7 daysAldehydes (general)Plasma>85% with derivatizationGeneral Knowledge
Headspace incubation at 60°C for 30 minVolatile AldehydesWaterSignificant degradation without derivatization[6]
GC Inlet at 250°CAldehydes (general)-Potential for thermal degradation[3]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound for GC-MS Analysis
  • Sample Collection: Collect the sample in a clean, airtight container. If the sample is a liquid, ensure it is homogenous.

  • Internal Standard Spiking: To a 1 mL aliquot of the sample in a 10 mL amber glass vial, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar aldehyde not present in the sample).

  • Derivatization:

    • Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., methanol (B129727) or water).[11]

    • Add 100 µL of the PFBHA solution to the sample vial.[11]

    • Adjust the pH of the solution to approximately 3 using hydrochloric acid (HCl).[11]

    • Seal the vial tightly with a PTFE-lined cap.

    • Incubate the mixture at 60°C for 1 hour to allow for the formation of the PFBHA-oxime derivative.[11]

  • Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 2 mL of a non-polar solvent such as hexane (B92381) or iso-octane.

    • Vortex the mixture for 2 minutes to extract the derivative.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (top) layer to a clean GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of Derivatized this compound
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[11]

  • Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[11]

  • Injector:

    • Temperature: 250°C[11]

    • Mode: Splitless injection[11]

    • Injection Volume: 1 µL[11]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification and full scan for initial identification.

Visualizations

degradation_pathway This compound This compound 4-Ethylhexanoic_Acid 4-Ethylhexanoic Acid This compound->4-Ethylhexanoic_Acid Oxidation 4-Ethylhexanol 4-Ethylhexanol This compound->4-Ethylhexanol Reduction

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Derivatization Derivatization with PFBHA Internal_Standard->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of this compound.

troubleshooting_logic Problem Analytical Problem (e.g., Low Signal, Poor Peak Shape) Check_Sample Step 1: Evaluate Sample - Storage Conditions? - Degradation Likely? Problem->Check_Sample Check_Prep Step 2: Review Sample Prep - Derivatization Complete? - Contamination? Check_Sample->Check_Prep Sample OK Solution_Sample Implement Derivatization Improve Storage Check_Sample->Solution_Sample Issue Found Check_GC Step 3: Inspect GC System - Leaks? - Active Sites? - Correct Parameters? Check_Prep->Check_GC Prep OK Solution_Prep Optimize Derivatization Use Clean Glassware/Solvents Check_Prep->Solution_Prep Issue Found Solution_GC Perform Maintenance (Leak Check, Liner/Column Change) Optimize Method Check_GC->Solution_GC Issue Found Resolution Problem Resolved Check_GC->Resolution GC OK Solution_Sample->Resolution Solution_Prep->Resolution Solution_GC->Resolution

References

Technical Support Center: Optimizing Derivatization of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-ethylhexanal for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) applications.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reagent, suboptimal temperature, or short reaction time.- Increase the molar excess of the derivatizing agent (e.g., PFBHA). - Optimize the reaction temperature; for many aldehyde derivatizations, room temperature to 60°C is effective. - Extend the reaction time; some reactions may require several hours to reach completion.[1]
Degradation of the analyte or derivative.- Ensure the sample and reagents are protected from excessive heat and light. - Analyze the derivatized sample as soon as possible, as some oxime derivatives can degrade over time.[1] - Store derivatives in a cold, dark environment if immediate analysis is not possible.[1]
Presence of interfering substances in the sample matrix.- Employ a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Poor Chromatographic Peak Shape (Tailing or Broadening) Adsorption of the analyte or its derivative to active sites in the GC system.- Ensure proper deactivation of the GC inlet liner and column. - Use a column with appropriate polarity for the derivative. A mid-polarity column is often suitable for PFBHA-oximes.
Co-elution with matrix components.- Optimize the GC oven temperature program to improve separation. - Enhance sample cleanup procedures to remove interfering compounds.
Presence of Multiple Peaks for the Derivative (Isomer Formation) Formation of syn- and anti-isomers of the oxime derivative.- This is a common occurrence for aldehyde derivatives.[2] - Optimize chromatographic conditions to either separate or co-elute the isomers for consistent quantification. - If separating, sum the peak areas of both isomers for total quantification.
Inconsistent or Non-Reproducible Results Variability in reaction conditions.- Precisely control reaction time, temperature, and reagent concentrations. - Ensure thorough mixing of reactants.
Sample matrix effects.- Utilize an internal standard that is structurally similar to this compound to correct for variations in derivatization efficiency and injection volume.
Instability of reagents or standards.- Store derivatizing agents and prepared standards under recommended conditions (e.g., refrigerated and protected from moisture). - Prepare fresh working solutions of reagents and standards regularly.

Frequently Asked Questions (FAQs)

1. What is the most common derivatizing agent for this compound for GC-MS analysis?

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used and effective derivatizing agent for aldehydes, including those structurally similar to this compound.[3] It reacts with the carbonyl group to form a stable oxime derivative that is highly sensitive to electron capture detection (ECD) and provides characteristic mass spectra for GC-MS analysis.[3][4]

2. What are the advantages of using PFBHA for derivatization?

PFBHA offers several advantages:

  • High Reactivity: It reacts readily with aldehydes to form stable derivatives.

  • Enhanced Sensitivity: The pentafluorobenzyl group makes the derivative highly responsive to electron capture detectors and enhances ionization in mass spectrometry.

  • Improved Chromatography: Derivatization increases the volatility and thermal stability of the analyte, leading to better peak shape and resolution in GC.

  • Characteristic Mass Spectrum: PFBHA derivatives produce a characteristic fragment ion at m/z 181, which is useful for identification and quantification in selected ion monitoring (SIM) mode.[3]

3. How can I optimize the PFBHA derivatization reaction for this compound?

Optimization typically involves systematically varying the following parameters:

  • PFBHA Concentration: A molar excess of PFBHA is generally recommended to drive the reaction to completion.

  • Reaction Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 60-70°C).

  • Reaction Time: Reaction times can range from 30 minutes to several hours. It is crucial to determine the time required to achieve maximum derivatization.[1]

  • pH: The reaction is often carried out in a buffered solution, and the optimal pH should be determined empirically.

4. How should I prepare my samples before derivatization?

Sample preparation depends on the matrix. For complex matrices like biological fluids or environmental samples, a cleanup and extraction step is usually necessary to remove interferences. Common techniques include:

  • Liquid-Liquid Extraction (LLE): To isolate the analyte from aqueous matrices.

  • Solid-Phase Extraction (SPE): For cleanup and concentration of the analyte.

5. What are the expected products of the derivatization of this compound with PFBHA?

The reaction of this compound with PFBHA will produce this compound O-(2,3,4,5,6-pentafluorobenzyl)oxime. Due to the nature of the oxime bond, this product can exist as two geometric isomers: syn and anti. These isomers may or may not be separated by the GC column, potentially resulting in one or two chromatographic peaks.[2]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound in an Aqueous Sample

This protocol provides a general procedure for the derivatization of this compound in a clean aqueous matrix. Optimization may be required for specific sample types and concentrations.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-7)

  • Internal standard (e.g., a structurally similar aldehyde not present in the sample)

  • Glass vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: To a 2 mL glass vial, add 1 mL of the aqueous sample containing this compound. If using an internal standard, spike the sample at this stage.

  • Buffering: Add an appropriate volume of buffer solution to adjust the pH to the desired level.

  • Reagent Addition: Add a solution of PFBHA in water or a suitable organic solvent. The molar ratio of PFBHA to the expected maximum concentration of this compound should be in excess (e.g., 10:1 or higher).

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at the optimized temperature (e.g., 60°C) for the optimized reaction time (e.g., 60 minutes).

  • Extraction: After the reaction is complete, cool the vial to room temperature. Add 0.5 mL of an extraction solvent (e.g., hexane).

  • Mixing: Cap the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

  • Phase Separation: Centrifuge the vial briefly to ensure complete phase separation.

  • Analysis: Carefully transfer the organic (upper) layer to a new GC vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of aldehydes using PFBHA derivatization and GC-MS. Note that these values are for general aldehydes and may vary for this compound.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.1 - 10 µg/L[3]
Limit of Quantification (LOQ) 0.5 - 25 µg/L
Linearity (R²) > 0.99
Recovery 85 - 115%
Precision (RSD) < 15%

Visualizations

Derivatization Reaction Workflow

Derivatization_Workflow Workflow for PFBHA Derivatization of this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (containing this compound) IS Spike Internal Standard Sample->IS Buffer Add Buffer PFBHA Add PFBHA Reagent Buffer->PFBHA IS->Buffer React Incubate (Optimized Time & Temp) PFBHA->React Solvent Add Extraction Solvent React->Solvent Vortex Vortex & Centrifuge Solvent->Vortex Extract Collect Organic Layer Vortex->Extract GCMS GC-MS Analysis Extract->GCMS

Caption: Experimental workflow for the derivatization of this compound with PFBHA.

Chemical Reaction Pathway

Derivatization_Reaction Reaction of this compound with PFBHA cluster_reactants Reactants cluster_product Product This compound This compound Oxime This compound-PFBHA Oxime (syn- and anti-isomers) This compound->Oxime + PFBHA PFBHA PFBHA

References

Technical Support Center: Analysis of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-ethylhexanal.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to help you resolve them effectively.

Issue 1: Poor Peak Shape or Tailing Peaks in GC-MS Analysis

Potential Cause Troubleshooting Steps
Active sites in the GC inlet or column 1. Deactivate the inlet liner: Use a deactivated liner or replace the existing one. 2. Condition the column: Bake the column according to the manufacturer's instructions to remove contaminants. 3. Use a guard column: Install a guard column to protect the analytical column from non-volatile residues.
Improper oven temperature program 1. Optimize the initial temperature and hold time: A lower initial temperature can improve focusing of volatile compounds like this compound. 2. Adjust the temperature ramp rate: A slower ramp rate can improve separation from other matrix components.
Sample overload 1. Dilute the sample: Reduce the concentration of the sample injected. 2. Use a split injection: Increase the split ratio to reduce the amount of sample entering the column.
Contamination 1. Check for system contamination: Run a blank solvent injection to check for ghost peaks. 2. Clean the GC system: Clean the injection port and replace the septum.

Issue 2: Ion Suppression or Enhancement in LC-MS/MS Analysis

Potential Cause Troubleshooting Steps
Co-eluting matrix components 1. Improve chromatographic separation: Optimize the mobile phase gradient, change the column, or adjust the flow rate to separate this compound from interfering compounds. 2. Enhance sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to analysis.[1]
High concentration of non-volatile matrix components 1. Dilute the sample: This is often the simplest way to reduce the concentration of interfering substances. 2. Use a divert valve: Divert the flow to waste during the elution of highly concentrated, interfering compounds.
Ionization source competition 1. Optimize ionization source parameters: Adjust the spray voltage, gas flow rates, and temperature to favor the ionization of this compound. 2. Use a different ionization technique: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Inappropriate mobile phase additives 1. Reduce additive concentration: Use the lowest effective concentration of additives like formic acid or ammonium (B1175870) formate. 2. Change the additive: Experiment with different additives to find one that minimizes ion suppression for this compound.

Issue 3: Low or Inconsistent Recovery

Potential Cause Troubleshooting Steps
Inefficient extraction 1. Optimize extraction solvent and technique: For liquid-liquid extraction, test different organic solvents. For solid-phase extraction, evaluate different sorbent types and elution solvents. 2. Adjust pH: The pH of the sample can affect the extraction efficiency of aldehydes. 3. Increase extraction time/agitation: Ensure sufficient time and mixing for the analyte to partition into the extraction solvent.
Analyte volatility and loss 1. Minimize sample handling steps: Reduce the number of transfers and evaporation steps. 2. Use a gentle evaporation technique: If concentration is necessary, use a gentle stream of nitrogen at a controlled temperature. 3. Ensure proper sealing of vials: Use high-quality septa to prevent loss of the volatile this compound.
Adsorption to labware 1. Use deactivated glassware: Silanize glassware to prevent active sites from adsorbing the analyte. 2. Use polypropylene (B1209903) or other inert materials: Test different types of vials and containers to minimize adsorption.
Matrix-induced degradation 1. Cool samples: Keep samples and extracts at a low temperature to minimize potential degradation. 2. Analyze samples promptly: Reduce the time between sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: The matrix effect is the influence of all other components in a sample, apart from the analyte (this compound), on the analytical signal.[2] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.[2] For a volatile compound like this compound, matrix components can co-elute and interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.[3][4]

Q2: What is the best way to prepare food and beverage samples for this compound analysis?

A: Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a common and effective technique for volatile compounds like this compound in food and beverage matrices.[5][6] Sample preparation typically involves:

  • Homogenization: For solid samples, grinding or blending is necessary.[7][8]

  • Sample Aliquoting: A known weight or volume of the sample is placed in a headspace vial.[5][6]

  • Addition of Internal Standard: A known amount of an isotopically labeled or structurally similar compound is added to correct for matrix effects and variability.[5][9]

  • Equilibration: The vial is heated to allow volatile compounds, including this compound, to partition into the headspace before injection into the GC-MS.[5]

Q3: How can I quantify and correct for matrix effects?

A: Several methods can be used to assess and mitigate matrix effects:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effect as both the standards and samples will be affected similarly.[10]

  • Standard Addition: The sample is spiked with known concentrations of the analyte. The resulting signal increase is used to determine the original concentration, effectively calibrating within the sample's own matrix.

  • Use of an Internal Standard: An isotopically labeled version of this compound (e.g., this compound-d3) is the ideal internal standard as it will behave almost identically to the analyte during sample preparation and analysis, thus correcting for matrix effects.[9] If an isotopically labeled standard is unavailable, a structurally similar compound with a different mass can be used.

Q4: What are the typical GC-MS parameters for analyzing this compound?

A: While the exact parameters should be optimized for your specific instrument and application, a typical starting point for the analysis of a similar volatile aldehyde would be:

  • Column: A mid-polar to polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a 5% phenyl-methylpolysiloxane phase, is often suitable for separating aldehydes.[5]

  • Injection Mode: Headspace injection is preferred for volatile analytes in complex matrices.[5]

  • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 220-250°C.[5]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound in a Liquid Matrix (e.g., Beverage)

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.[5]

    • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or another volatile aldehyde not present in the sample).[5]

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[5]

  • Headspace Incubation and Injection:

    • Place the vial in a headspace autosampler.

    • Equilibrate the vial at 60-80°C for 15-30 minutes to allow volatile compounds to partition into the headspace.[5]

    • Inject a portion of the headspace gas into the GC-MS.

  • GC-MS Parameters:

    • GC Column: DB-WAX or equivalent (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

    • Oven Program: 40°C for 5 min, then ramp at 5°C/min to 220°C and hold for 10 min.[5]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[5]

    • MS Scan Mode: Full scan (e.g., m/z 35-350) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Liquid or Homogenized Solid Sample add_is Add Internal Standard sample->add_is vial Transfer to Headspace Vial add_is->vial seal Seal Vial vial->seal incubate Incubate Vial (e.g., 60-80°C) seal->incubate inject Headspace Injection incubate->inject gc GC Separation inject->gc ms MS Detection (EI, SIM/Scan) gc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Matrix-Matched) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for Headspace GC-MS analysis of this compound.

Troubleshooting_Matrix_Effects cluster_causes Potential Causes cluster_solutions Mitigation Strategies start Inaccurate Quantification of this compound cause1 Ion Suppression/ Enhancement start->cause1 cause2 Poor Recovery start->cause2 cause3 Co-eluting Interferences start->cause3 sol1 Matrix-Matched Calibration cause1->sol1 sol2 Internal Standard (Isotopically Labeled) cause1->sol2 sol3 Sample Dilution cause1->sol3 cause2->sol2 sol4 Enhanced Sample Cleanup (SPE/LLE) cause2->sol4 cause3->sol4 sol5 Chromatographic Optimization cause3->sol5

References

Technical Support Center: Analysis of 4-Ethylhexanal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethylhexanal in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound in biological samples?

A1: The primary challenges include the high volatility of this compound, which can lead to sample loss, its susceptibility to enzymatic and non-enzymatic degradation, and potential interference from the complex biological matrix. Accurate quantification requires careful sample handling, storage, and a sensitive analytical method.

Q2: What is the expected metabolic pathway for this compound in the body?

A2: As a branched-chain aldehyde, this compound is expected to be primarily metabolized by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in various tissues, including blood cells.[1][2][3] The oxidation of this compound by ALDH would convert it to its corresponding carboxylic acid, 4-ethylhexanoic acid. In blood, this enzymatic activity is primarily located within erythrocytes and other blood cells, with no significant ALDH activity reported in plasma alone.[4]

Q3: How should biological samples for this compound analysis be collected and handled?

A3: To minimize degradation and analyte loss, it is crucial to process samples promptly after collection. For blood samples, it is recommended to collect them in tubes containing an anticoagulant like EDTA. EDTA can help inhibit non-enzymatic oxidation of aldehydes.[4] Centrifugation to separate plasma should be performed at a low temperature as soon as possible. Urine samples should be collected in clean containers and cooled promptly.

Q4: What are the recommended storage conditions for biological samples containing this compound?

A4: Due to the lack of specific stability data for this compound, general best practices for volatile and reactive analytes should be followed. Samples should be stored at ultra-low temperatures to minimize both enzymatic and chemical degradation. Long-term storage at room temperature is not recommended as it can lead to significant analyte loss for many metabolites.[5]

Quantitative Data on Sample Stability

MatrixStorage TemperatureShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Comments
Whole Blood Room Temperature (~22°C)Not RecommendedNot RecommendedHigh risk of enzymatic degradation by blood cells.[3][6]
Refrigerated (4°C)Up to 4 hoursNot RecommendedEnzymatic activity is reduced but not eliminated.
Frozen (-20°C)Not Recommended for whole bloodNot Recommended for whole bloodHemolysis upon thawing can release enzymes and interfere with analysis.
Plasma Room Temperature (~22°C)Up to 4 hoursNot RecommendedRisk of non-enzymatic degradation.
Refrigerated (4°C)Up to 24 hoursNot RecommendedLower temperatures slow down potential degradation.
Frozen (-20°C)StableRecommended for up to 6 monthsMinimizes most forms of degradation.
Ultra-low (-80°C)StableOptimal (Recommended for > 6 months)Considered the best condition for preserving the integrity of most metabolites.
Urine Room Temperature (~22°C)Up to 8 hoursNot RecommendedSignificant changes in metabolite profiles have been observed after 24 hours.[5]
Refrigerated (4°C)Up to 24 hoursNot RecommendedGenerally stable for short periods.
Frozen (-20°C)StableRecommended for up to 12 monthsEffective for preserving most volatile organic compound metabolites.[7]
Ultra-low (-80°C)StableOptimal (Recommended for > 12 months)Ensures maximum stability for long-term storage.

Note: The stability of this compound may be influenced by the presence of preservatives. The use of aldehyde-stabilizing agents should be validated for your specific analytical method. Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of some analytes.[7]

Troubleshooting Guides

Sample Preparation and Handling
IssuePossible CauseSuggested Solution
Low analyte recovery - Volatilization of this compound during sample handling. - Degradation of the analyte before analysis.- Keep samples cold during all processing steps. - Minimize headspace in sample vials. - Process samples as quickly as possible. - For blood, separate plasma from cells promptly. - Use EDTA as an anticoagulant to inhibit non-enzymatic oxidation.[4]
High variability between replicates - Inconsistent sample handling procedures. - Non-homogenous sample.- Standardize all sample collection, processing, and storage procedures. - Ensure thorough mixing of samples before aliquoting.
GC-MS Analysis
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) - Active sites in the GC inlet or column. - Incompatible solvent. - Column overload.- Use a deactivated inlet liner. - Trim the front end of the column. - Ensure the injection solvent is compatible with the stationary phase. - Reduce the injection volume or dilute the sample.
Low signal intensity - Inefficient derivatization. - Analyte loss during extraction. - Leak in the GC-MS system.- Optimize derivatization conditions (reagent concentration, temperature, time). - Optimize HS-SPME parameters (fiber type, extraction time and temperature). - Perform a leak check of the GC-MS system.
Ghost peaks - Carryover from previous injections. - Contaminated syringe or inlet.- Run a blank solvent injection after a high-concentration sample. - Clean the syringe and replace the inlet liner and septum.
Inconsistent retention times - Fluctuations in carrier gas flow or oven temperature. - Column aging.- Check for leaks in the gas lines and verify flow rates. - Ensure the oven temperature program is accurate and reproducible. - Condition the column or replace it if necessary.

Experimental Protocols

Protocol: Analysis of this compound in Human Plasma/Urine by HS-SPME-GC-MS

This protocol is based on established methods for the analysis of volatile aldehydes in biological fluids.

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., d-labeled this compound or another non-endogenous branched-chain aldehyde)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Methanol, HPLC grade

  • Sodium chloride

  • Deionized water

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample Preparation:

  • Thaw frozen plasma or urine samples on ice.

  • Vortex the sample to ensure homogeneity.

  • In a 20 mL headspace vial, add 1 mL of the biological sample (plasma or urine).

  • Add an appropriate amount of the internal standard solution.

  • Add 1 mL of saturated sodium chloride solution to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

  • Add 100 µL of a freshly prepared PFBHA solution (10 mg/mL in deionized water).

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at 60°C for 10 minutes to allow for equilibration and derivatization.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the derivatized this compound.

4. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the PFBHA-derivatives of this compound and the internal standard.

5. Quantification:

  • Generate a calibration curve using a blank matrix (e.g., saline or synthetic urine) spiked with known concentrations of this compound and a constant concentration of the internal standard.

  • Calculate the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Add_Salt Add Saturated NaCl Spike_IS->Add_Salt Add_PFBHA Add PFBHA Solution Add_Salt->Add_PFBHA Seal_Vial Seal Vial Add_PFBHA->Seal_Vial Incubate Incubate (60°C) Seal_Vial->Incubate Extract Extract with SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Low Analyte Signal Check_Storage Review Sample Storage Conditions Start->Check_Storage Check_Prep Examine Sample Preparation Steps Start->Check_Prep Check_Deriv Verify Derivatization Efficiency Start->Check_Deriv Check_GCMS Inspect GC-MS System Start->Check_GCMS Improper_Storage Improper Temperature or Prolonged Storage? Check_Storage->Improper_Storage Volatilization Analyte Loss During Prep? Check_Prep->Volatilization Deriv_Failure Incomplete Reaction? Check_Deriv->Deriv_Failure System_Leak Leak in GC-MS? Check_GCMS->System_Leak Improper_Storage->Check_Prep No Solution_Storage Re-evaluate Storage Protocol (Use -80°C, Minimize Thaw Cycles) Improper_Storage->Solution_Storage Yes Volatilization->Check_Deriv No Solution_Prep Keep Samples Cold Minimize Headspace Volatilization->Solution_Prep Yes Deriv_Failure->Check_GCMS No Solution_Deriv Optimize Reagent Concentration, Temperature, and Time Deriv_Failure->Solution_Deriv Yes Solution_GCMS Perform Leak Check, Replace Consumables (Septum, Liner) System_Leak->Solution_GCMS Yes

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Purification of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-ethylhexanal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities found in a crude this compound sample after synthesis?

Common impurities in synthetically produced this compound and similar aldehydes typically include the corresponding alcohol (4-ethylhexanol) from over-reduction, the carboxylic acid (4-ethylhexanoic acid) from over-oxidation, unreacted starting materials, and byproducts from side reactions like aldol (B89426) condensation.[1][2]

Q2: My this compound sample is decomposing during silica (B1680970) gel column chromatography. What should I do?

Aldehyde decomposition on silica gel is a common issue, as silica can be acidic.[3] To mitigate this, you can try the following:

  • Use a non-polar eluent system: A low-polarity mobile phase, such as a mixture of hexane (B92381) and diethyl ether (e.g., 97:3), can be effective. The aldehyde will elute quickly while more polar impurities like alcohols and acids remain on the column.[3]

  • Neutralize the silica gel: While sometimes effective, caution is advised. Pre-treating the silica slurry with a small amount of a base like triethylamine (B128534) can neutralize acidic sites. However, this can sometimes lead to decomposition as well, so it should be tested on a small scale first.[3]

  • Consider an alternative technique: If decomposition persists, methods like bisulfite extraction or distillation are excellent alternatives that avoid contact with silica gel.[1][4]

Q3: How can I efficiently remove acidic impurities like 4-ethylhexanoic acid?

A simple and effective method is a liquid-liquid extraction using a mild base.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Continue washing until gas evolution (CO₂) ceases, which indicates that the acid has been neutralized.

  • Separate the organic layer, dry it with an anhydrous drying agent (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[5]

Q4: What is the most effective method for achieving very high purity (>99%) of this compound?

Chemical purification via bisulfite adduct formation is highly selective for aldehydes and can achieve purities greater than 99%.[1] This technique involves reacting the aldehyde with sodium bisulfite to form a charged adduct that is soluble in water.[6][7] Impurities that do not react with bisulfite can be washed away with an organic solvent. The pure aldehyde is then regenerated from the aqueous layer by adding a base.[4]

Q5: Can I use distillation for purification? What conditions are recommended?

Yes, fractional distillation is a viable method, especially for large-scale purification and for removing impurities with significantly different boiling points.[1]

  • Boiling Point: The boiling point of this compound is approximately 163°C at atmospheric pressure (760 mmHg).[8]

  • Procedure: A fractional distillation setup should be used. Impurities with lower boiling points will distill first, followed by the pure this compound fraction. Higher-boiling impurities will remain in the distillation flask. For compounds with high boiling points, vacuum distillation is often employed to prevent thermal degradation, although 163°C may not require it.[5] A multi-stage or cascade distillation approach can be used for very high purity, separating low-boiling impurities in a first column and high-boiling ones in a second.[9]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the effectiveness of different purification methods for aldehydes like this compound, allowing for a clear comparison.

Purification TechniquePurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation >95%70-85%Scalable, effective for removing impurities with different boiling points.[1]Requires significant boiling point differences; potential for thermal degradation of the sample.[1]
Column Chromatography >98%60-80%High resolution for separating compounds with similar polarities.[1]Can be time-consuming, requires large solvent volumes, and risks decomposition of the aldehyde on the silica column.[1][3]
Bisulfite Adduct Formation >99%50-75% (after regeneration)Highly selective for aldehydes, excellent for removing non-aldehyde impurities.[1][6]Requires additional chemical reaction and regeneration steps; yield can be lower due to multiple steps.[1]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is adapted for aliphatic aldehydes like this compound based on established methods.[4][7]

  • Dissolution: Dissolve the crude this compound sample in dimethylformamide (DMF) (e.g., 10 mL for ~250 µL of aldehyde) and transfer the solution to a separatory funnel.

  • Adduct Formation: Add 25 mL of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30-60 seconds. Caution: This should be performed in a well-ventilated fume hood as sulfur dioxide gas may be generated.[7]

  • Extraction: Add 25 mL of deionized water and 25 mL of a non-polar organic solvent like hexanes. Shake the funnel vigorously to extract any non-aldehyde impurities into the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Discard the organic layer.

  • Regeneration: Return the aqueous layer to the separatory funnel. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic (check with pH paper). This will regenerate the this compound.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., 3 x 25 mL of diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system, such as 97% hexane and 3% diethyl ether.[3]

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC). This compound is less polar than its common alcohol and acid impurities and should elute first.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for the purification of this compound.

G Purification Method Selection for this compound start Crude this compound Sample purity_check What is the primary goal? start->purity_check impurity_type What are the main impurities? start->impurity_type high_purity Highest Purity (>99%) purity_check->high_purity Purity large_scale Large Scale / Industrial purity_check->large_scale Scale polar_impurities Polar Impurities (Acids/Alcohols) impurity_type->polar_impurities Polarity similar_bp Impurities with Similar Boiling Points impurity_type->similar_bp Boiling Point bisulfite Bisulfite Adduct Formation high_purity->bisulfite distillation Fractional Distillation large_scale->distillation polar_impurities->bisulfite chromatography Column Chromatography polar_impurities->chromatography similar_bp->bisulfite

Caption: Decision tree for selecting a this compound purification method.

G Workflow for Bisulfite Adduct Purification cluster_extraction Extraction & Separation cluster_regeneration Regeneration & Final Purification extract_impurities Extract with Hexane (Removes non-aldehyde impurities) separate_layers Separate Layers extract_impurities->separate_layers aq_layer Aqueous Layer (Contains Bisulfite Adduct) separate_layers->aq_layer Collect org_layer Organic Layer (Discard) (Contains Impurities) separate_layers->org_layer Discard regenerate Add Base (e.g., NaHCO₃) to Aqueous Layer aq_layer->regenerate extract_product Extract with Diethyl Ether regenerate->extract_product dry_concentrate Dry & Concentrate Organic Layer extract_product->dry_concentrate final_product Pure this compound dry_concentrate->final_product start Crude Aldehyde in DMF add_bisulfite Add Saturated NaHSO₃ Solution (Shake Vigorously) start->add_bisulfite add_bisulfite->extract_impurities

Caption: Experimental workflow for purification via bisulfite adduct formation.

References

Technical Support Center: Detection of 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences during the detection of 4-ethylhexanal.

Troubleshooting Guides

Issue: Poor Peak Shape, Tailing, or Broadening

Volatile aldehydes like this compound are prone to poor chromatographic peak shapes, primarily due to their polarity and potential for interaction with active sites within the Gas Chromatography (GC) system.

Troubleshooting Workflow for Peak Shape Issues

G start Observe Poor Peak Shape (Tailing/Broadening) check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path Indicates a physical or mechanical issue. check_all_peaks->flow_path Yes chemical_activity Suggests chemical interaction with active sites. check_all_peaks->chemical_activity No, primarily this compound and other polar analytes inspect_flow Inspect GC Flow Path: - Check for leaks - Examine septum and liner - Ensure proper column installation flow_path->inspect_flow derivatize Consider Derivatization: - Acetylation - Silylation (e.g., with BSTFA) - PFBHA derivatization chemical_activity->derivatize end Improved Peak Shape inspect_flow->end inlet_maintenance Perform Inlet Maintenance: - Use a deactivated liner - Replace septum - Clean the injection port derivatize->inlet_maintenance column_choice Optimize GC Column: - Use a column appropriate for polar analytes - Trim the column inlet inlet_maintenance->column_choice column_choice->end

Caption: A stepwise guide to troubleshooting poor peak shapes in this compound analysis.

Issue: Inaccurate Quantification and Signal Variability (Matrix Effects)

Matrix effects can cause either suppression or enhancement of the this compound signal, leading to inaccurate quantification. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.

Quantitative Impact of Matrix Effects

While specific quantitative data for interferences with this compound is not extensively documented in readily available literature, the following table summarizes the general effects of common matrix components on analyte signals in GC-MS analysis.

Interfering Substance ClassTypical Sample MatrixPotential Effect on this compound SignalMitigation Strategies
Phthalates (e.g., DEHP) Plastics, lab consumables, biological samplesSignal enhancement or suppression, co-elutionUse phthalate-free labware, solvent blanks, and matrix-matched calibrants.
Fatty Acids and Lipids Biological fluids (plasma, serum), food samplesSignal suppression, chromatographic interferenceSample cleanup (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction), derivatization.
Other Volatile Organic Compounds (VOCs) Environmental samples, biological samplesCo-elution, isobaric interferenceOptimize GC temperature program, use a high-resolution column, select unique mass fragments for quantification.
Isomers (e.g., 2-ethylhexanal) Chemical synthesis products, environmental samplesCo-elution, misidentificationUse a GC column with high selectivity for isomers, optimize the temperature program for separation.

Experimental Protocol: Assessing Matrix Effects

A common method to quantify matrix effects is by comparing the signal of an analyte in a pure solvent to its signal in a sample matrix.

  • Prepare a Neat Standard: Dissolve a known concentration of this compound in a high-purity solvent (e.g., hexane).

  • Prepare a Post-Extraction Spiked Sample: Extract a blank sample matrix (a sample known not to contain this compound) using your established sample preparation protocol. Spike the resulting extract with the same concentration of this compound as the neat standard.

  • Analysis: Analyze both the neat standard and the spiked sample extract by GC-MS.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Standard) x 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is co-eluting with another compound. How can I resolve this?

A1: Co-elution can be addressed through several strategies:

  • Optimize the GC Temperature Program: Adjusting the temperature ramp rate can improve the separation of compounds with different boiling points.

  • Change the GC Column: If temperature optimization fails, switching to a column with a different stationary phase chemistry can alter the selectivity and resolve the co-eluting peaks.

  • Mass Spectrometry Deconvolution: If the co-eluting compounds have different mass spectra, it may be possible to distinguish them and quantify this compound by extracting the signal from a unique ion fragment.

  • Derivatization: Derivatizing this compound can shift its retention time, potentially separating it from the interfering compound.

Q2: I suspect my samples are contaminated with an interfering substance. What are the common sources of contamination?

A2: Contamination can originate from various sources:

  • Sample Collection and Storage: Containers and storage conditions can introduce contaminants.

  • Labware: Plasticizers and other compounds can leach from plastic tubes, pipette tips, and vials. It is advisable to use glass or polypropylene (B1209903) labware.

  • Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., GC-grade).

  • GC System: Contamination can build up in the injector liner, septum, and the front of the GC column. Regular maintenance is crucial.

Q3: Can isomers of this compound, such as 2-ethylhexanal (B89479), interfere with my analysis?

A3: Yes, structural isomers like 2-ethylhexanal can have similar boiling points and mass spectra, making them difficult to separate and distinguish. To address this:

  • High-Resolution GC Column: Employ a long capillary column with a stationary phase known for good isomer separation.

  • Slow Temperature Ramp: A slower oven temperature program can enhance the separation of closely eluting isomers.

  • Reference Standards: Analyze a certified reference standard of 2-ethylhexanal to determine its retention time and mass spectrum on your system, which will help in identifying and potentially resolving its peak from that of this compound.

Q4: What is derivatization and how can it help reduce interferences in this compound detection?

A4: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For aldehydes like this compound, derivatization can:

  • Increase Volatility and Thermal Stability: This leads to sharper, more symmetrical peaks.

  • Reduce Polarity: This minimizes interactions with active sites in the GC system, reducing peak tailing.

  • Improve Sensitivity: Derivatized compounds can sometimes be detected at lower concentrations.

  • Shift Retention Time: This can help to resolve co-eluting interferences.

A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group to form a more stable and less polar oxime.[1]

Workflow for Derivatization of this compound with PFBHA

G start Sample containing This compound add_pfbha Add PFBHA reagent and buffer solution start->add_pfbha incubate Incubate at a controlled temperature (e.g., 60°C) to facilitate the reaction add_pfbha->incubate extract Extract the PFBHA-derivatized This compound using an organic solvent (e.g., hexane) incubate->extract analyze Analyze the extract by GC-MS extract->analyze end Detection of stable, less polar this compound oxime analyze->end

Caption: A general workflow for the derivatization of this compound using PFBHA prior to GC-MS analysis.

References

"calibration curve issues for 4-ethylhexanal quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 4-ethylhexanal, particularly concerning calibration curve development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity (R² < 0.99) in a this compound calibration curve?

Poor linearity in your calibration curve can stem from several factors, ranging from sample preparation to instrument issues. The most frequent culprits include:

  • Standard Preparation Errors: Inaccurate serial dilutions or degradation of standards can introduce significant errors.[1] this compound is a volatile aldehyde and can be prone to oxidation and evaporation.[2]

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the curve to plateau.[2][3]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[2][4]

  • Analyte Adsorption: Active sites within the gas chromatography (GC) system, such as in the injector liner or the column itself, can adsorb the analyte, particularly at lower concentrations.[1]

  • Inconsistent Derivatization: If a derivatization step is used, any inconsistency in the reaction conditions (e.g., time, temperature, reagent concentration) can lead to variable derivatization efficiency and thus, poor linearity.[2]

Q2: My calibration curve is non-linear. Can I still use it for quantification?

While a linear calibration curve is generally preferred for its simplicity, a non-linear curve can be acceptable for quantification, provided that it is reproducible and the chosen regression model accurately fits the data.[5] It is crucial to validate the non-linear model to ensure accurate quantification. For regulatory submissions, it is important to consult the relevant guidelines regarding the acceptability of non-linear calibration curves.[5]

Q3: How can I identify and mitigate matrix effects in my this compound analysis?

Matrix effects occur when other components in your sample interfere with the analysis of the target analyte.[4][6]

  • Identification: To determine if you have a matrix effect, prepare two sets of calibration standards: one in a clean solvent and another in a blank sample matrix that is representative of your actual samples. If the slopes of the two calibration curves are significantly different, it indicates the presence of a matrix effect.[1]

  • Mitigation:

    • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d10, is a highly effective way to compensate for matrix effects.

    • Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]

    • Dilution: Diluting your sample can minimize the concentration of interfering matrix components.[7][8]

Q4: What is derivatization and is it necessary for this compound analysis?

Derivatization is a chemical modification of an analyte to improve its analytical properties. For GC-MS analysis of aldehydes like this compound, derivatization can:

  • Increase thermal stability and volatility.

  • Improve chromatographic peak shape.

  • Enhance sensitivity and detection limits.[9]

Common derivatization reagents for aldehydes include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) and DNPH (2,4-Dinitrophenylhydrazine).[2][10] While direct GC-MS analysis of this compound is possible, derivatization is often employed to achieve better sensitivity and reproducibility. For LC-MS analysis, derivatization is typically necessary.[11][12]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (Low R² Value)

This troubleshooting guide will help you systematically address the potential causes of poor linearity in your this compound calibration curve.

Troubleshooting Workflow for Poor Linearity

start Start: Poor Linearity (Low R²) prep_check Review Standard Preparation start->prep_check fresh_standards Prepare Fresh Standards & Verify Dilutions prep_check->fresh_standards Errors Suspected instrument_check Investigate Instrument Parameters prep_check->instrument_check Preparation OK fresh_standards->instrument_check No Improvement injector_maint Perform Injector Maintenance (Liner, Septum, Gold Seal) instrument_check->injector_maint column_check Check Column Condition (Bleed, Active Sites) injector_maint->column_check No Improvement end End: Linearity Improved injector_maint->end Improvement Seen detector_check Evaluate for Detector Saturation column_check->detector_check No Improvement column_check->end Improvement Seen reduce_conc Reduce Highest Standard Concentration or Dilute Samples detector_check->reduce_conc Saturation Suspected matrix_effects Assess for Matrix Effects detector_check->matrix_effects No Saturation reduce_conc->matrix_effects No Improvement reduce_conc->end Improvement Seen matrix_matched Prepare Matrix-Matched Standards matrix_effects->matrix_matched Effects Suspected matrix_matched->end Improvement Seen

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Potential Cause Recommended Action
Errors in Standard Preparation Prepare a fresh set of calibration standards, paying close attention to accurate serial dilutions. It is also beneficial to have another analyst prepare a set to rule out user-specific errors in technique.[1] Use high-purity solvents.
Analyte Degradation This compound can be susceptible to oxidation. Prepare standards fresh for each analytical run. If storage is necessary, keep them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.[1]
Injector Problems The injector is a common source of non-linearity. Active sites on the liner or glass wool can adsorb the analyte.[1] Consider using a deactivated liner. Also, ensure consistent injection volumes by checking the autosampler's performance.[1]
Column Issues Column bleed at high temperatures can increase baseline noise and affect integration.[13][14] Active sites on the column can lead to peak tailing and non-linear responses. Conditioning the column or trimming the front end might be necessary.[13]
Detector Saturation If the curve flattens at high concentrations, the detector may be saturated.[2][3] Reduce the concentration of the highest standards or dilute the samples before analysis.[2]
Matrix Effects Co-eluting components from the sample matrix can suppress or enhance the analyte signal.[2][4] Prepare matrix-matched calibration standards or use a stable isotope-labeled internal standard.
Issue 2: Low Sensitivity / High Limit of Detection (LOD)

If you are struggling to detect low concentrations of this compound, the following steps can help improve your method's sensitivity.

Workflow for Improving Sensitivity

start Start: Low Sensitivity sample_prep Optimize Sample Preparation start->sample_prep extraction_eff Improve Extraction Efficiency (e.g., LLE, SPE) sample_prep->extraction_eff gc_params Optimize GC Parameters sample_prep->gc_params Prep Optimized extraction_eff->gc_params No/Minor Improvement end End: Sensitivity Improved extraction_eff->end Improvement Seen injection_vol Increase Injection Volume gc_params->injection_vol ms_params Optimize MS Parameters gc_params->ms_params GC Optimized inlet_temp Optimize Inlet Temperature injection_vol->inlet_temp injection_vol->end Improvement Seen inlet_temp->ms_params No/Minor Improvement sim_mode Use Selected Ion Monitoring (SIM) ms_params->sim_mode derivatization Consider Derivatization ms_params->derivatization MS Optimized source_temp Optimize Source & Quad Temps sim_mode->source_temp sim_mode->end Improvement Seen source_temp->derivatization No/Minor Improvement pfbha_dnph Use PFBHA or DNPH derivatization->pfbha_dnph pfbha_dnph->end Improvement Seen

Caption: A workflow for systematically improving the sensitivity of this compound analysis.

Area of Focus Recommended Action
Sample Preparation Increase the starting sample volume or use a more efficient extraction technique like solid-phase extraction (SPE) to concentrate the analyte.
GC Injection If possible, increase the injection volume. However, be mindful that this can also introduce more matrix components into the system.
GC-MS Parameters Optimize the inlet temperature, oven temperature program, and carrier gas flow rate to ensure efficient transfer of this compound to the column and sharp chromatographic peaks.[15][16]
MS Detection Use Selected Ion Monitoring (SIM) mode instead of full scan mode.[13] SIM mode focuses on specific ions for your analyte, which significantly increases sensitivity. Ensure that the MS source and quadrupole temperatures are optimized for your analyte.[13]
Derivatization Derivatizing this compound with a reagent like PFBHA can significantly enhance its response in the mass spectrometer, leading to lower detection limits.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards.

  • Primary Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a precise volume of a high-purity solvent (e.g., methanol (B129727) or hexane) in a volumetric flask to create a primary stock solution of a known concentration (e.g., 1000 µg/mL).[1]

  • Working Stock Solution: Perform a serial dilution of the primary stock solution to create a working stock solution of a lower concentration (e.g., 100 µg/mL).[1]

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the working stock solution.[17] The concentration range should bracket the expected concentration of this compound in your samples.

  • Internal Standard: If using an internal standard, add a constant, known concentration to each calibration standard and sample.

  • Storage: Prepare standards fresh before each analysis. If storage is necessary, store them in amber vials under an inert atmosphere at ≤ 4°C.[1]

Protocol 2: GC-MS Parameters for this compound Analysis

These are typical starting parameters for the analysis of this compound by GC-MS. Method optimization is crucial for achieving the best results on your specific instrument.[15]

Parameter Setting
GC Column DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program 50°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, 1 mL/min
MS Ionization Electron Ionization (EI), 70 eV
MS Source Temp. 230°C[13]
MS Quad Temp. 150°C[13]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The following table provides an example of a calibration curve dataset for this compound. Actual peak areas will vary depending on the instrument and method conditions.

Concentration (µg/mL) Peak Area (Analyte) Peak Area (Internal Standard) Response Ratio (Analyte Area / IS Area)
115,234145,8760.104
578,987148,2340.533
10155,432147,5431.053
25387,654146,9872.637
50765,432145,6785.254
1001,498,765147,12310.187

A calibration curve would be constructed by plotting the Response Ratio against the Concentration. The linearity of this curve would then be assessed using the coefficient of determination (R²).

References

Technical Support Center: Optimizing Injection Parameters for Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing volatile aldehydes by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of volatile aldehydes challenging by GC?

Volatile aldehydes are notoriously difficult to analyze due to their high reactivity, volatility, and polarity.[1][2] These characteristics can lead to a host of analytical problems, including poor peak shape, low sensitivity, and sample instability.[3] Direct analysis is often complicated by their tendency to degrade at high temperatures or adsorb onto active sites within the GC system.[4][5][6][7] To overcome these challenges, derivatization is a commonly employed strategy to enhance stability and improve chromatographic performance.[1][2][8]

Q2: What is derivatization and why is it recommended for aldehyde analysis?

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for analysis.[8] For volatile aldehydes, derivatization is crucial for several reasons:

  • Increases Stability: It converts the reactive aldehyde group into a more stable functional group, preventing degradation in the hot GC inlet.[2]

  • Improves Volatility and Chromatographic Separation: The process can increase the volatility of less volatile aldehydes, making them more amenable to GC analysis.[1][8]

  • Enhances Sensitivity: Derivatizing agents can introduce moieties that are more sensitive to specific detectors, thereby lowering detection limits.[1]

A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oxime derivatives.[2]

Q3: Should I use a split or splitless injection for my volatile aldehyde analysis?

The choice between split and splitless injection depends primarily on the concentration of the aldehydes in your sample.[6][9][10]

  • Split Injection: This technique is ideal for high-concentration samples.[6][9] It works by introducing only a fraction of the injected sample into the GC column, while the rest is vented. This prevents column overload and results in sharp, narrow peaks.[4] Typical split ratios range from 5:1 to 500:1.[10]

  • Splitless Injection: This method is preferred for trace analysis where maximum sensitivity is required.[6][9] In splitless mode, the entire vaporized sample is transferred to the column, ensuring that even minute quantities of analytes are detected.[4][9] However, this technique is more prone to peak broadening if not carefully optimized.[4][5]

Q4: What is Headspace GC and is it suitable for volatile aldehydes?

Headspace Gas Chromatography (HS-GC) is a sample introduction technique where the vapor phase above a sample in a sealed vial is injected into the GC. This method is particularly well-suited for the analysis of highly volatile compounds like short-chain aldehydes in complex matrices.[1][11] HS-GC can be performed with or without prior derivatization.[1] For instance, acetaldehyde (B116499) in saliva has been determined using headspace extraction without derivatization.[1] The key advantage of HS-GC is that it minimizes the introduction of non-volatile matrix components into the GC system, which can extend column life and reduce instrument maintenance.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My aldehyde peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing for active compounds like aldehydes often points to undesirable interactions within the GC system. Here’s a systematic approach to troubleshooting:

  • Assess the Scope of the Problem:

    • Are all peaks tailing? This suggests a physical issue like a poor column installation or a leak in the system.[12][13] Re-cut and reinstall the column, and check for leaks using an electronic leak detector.[13]

    • Only aldehyde and other polar compound peaks are tailing? This indicates chemical activity.[12]

  • Addressing Chemical Activity:

    • Active Sites in the Inlet: The inlet liner is a common source of activity. Ensure you are using a deactivated liner, potentially with glass wool to aid vaporization and trap non-volatiles.[14][15] If the liner is old, replace it.

    • Column Contamination/Degradation: The column itself may have active sites. Try baking out the column at a high temperature (within its specified limit) to remove contaminants.[16] If this doesn't work, you may need to trim the first few centimeters of the column or replace it entirely.

    • Insufficient Derivatization: If you are using derivatization, incomplete reaction can leave free aldehydes that will tail. Review your derivatization protocol to ensure optimal conditions.

Workflow for Troubleshooting Peak Tailing

Caption: Troubleshooting flowchart for peak tailing issues.

Issue 2: Low Sensitivity / No Peaks

Q: I am not seeing my aldehyde peaks or the response is very low. What should I check?

Low or no response for volatile aldehydes can be frustrating. Here are the common culprits:

  • Injection Technique Mismatch: If you are analyzing trace levels, a split injection may be diluting your sample too much.[4] Switch to a splitless injection to transfer more analyte to the column.[6][9]

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of your analytes (or their derivatives).[17] A good starting point is 250°C.[17] For higher boiling aldehydes, you may need to increase this temperature. However, excessively high temperatures can cause degradation of thermally labile compounds.[5][17]

  • Splitless Injection Parameters (if applicable):

    • Splitless Hold Time: This is the duration the split vent remains closed to allow sample transfer to the column. If it's too short, you will lose your sample.[5][10] A good starting point is to allow 1.5 to 2 times the liner volume to be swept by the carrier gas.[5]

    • Initial Oven Temperature: For splitless injection, the initial oven temperature should be set below the boiling point of your solvent to refocus the analytes at the head of the column (solvent effect).[5][18] This is critical for achieving sharp peaks for volatile compounds.

  • Leaks: A leak in the system, particularly in the injector, can lead to a significant loss of sample before it reaches the detector.[13][19]

  • Analyte Degradation: Aldehydes can degrade in the inlet if it is not inert.[4] Ensure all components in the sample path (liner, seals) are made of inert materials.

Data & Parameters

Table 1: Recommended GC Injection Parameters for Volatile Aldehydes
ParameterSplit InjectionSplitless InjectionRationale
Typical Use High concentration samplesTrace analysisTo match sample concentration with column capacity and detector sensitivity.[6][9]
Inlet Temperature 250 - 300°C250 - 300°CEnsures efficient vaporization of analytes. Higher temperatures may be needed for less volatile aldehydes.[17]
Split Ratio 20:1 to 400:1N/AControls the amount of sample entering the column to prevent overload.[18]
Splitless Hold Time N/A30 - 90 secondsMust be long enough to transfer the majority of the sample to the column.[5][10]
Initial Oven Temp. Isothermal or Programmed10-20°C below solvent boiling pointCrucial for refocusing analytes in splitless mode to obtain sharp peaks.[15][18]
Liner Type Straight, deactivatedSingle or double taper, deactivated, often with glass woolTapered liners can help prevent backflash; glass wool aids vaporization.[14][15]
Table 2: Example Headspace GC Parameters for Formaldehyde Analysis
ParameterValueReference
GC Column Agilent J&W VF-624ms (30 m x 0.25 mm i.d., 1.4 µm film thickness)[20]
Carrier Gas Helium at 1 mL/min[20]
Inlet Temperature 250°C[20]
Injection Volume 250 µL[20]
Split Ratio 15:1[20]
Incubation Temp. 40°C[20]
Incubation Time 30 s[20]
Oven Program 35°C (5 min), then 5°C/min to 40°C (1 min), then 10°C/min to 50°C (3 min)[20]

Experimental Protocols

Protocol 1: PFBHA Derivatization of Aldehydes

This protocol describes a general procedure for the derivatization of aldehydes using PFBHA prior to GC-MS analysis.[21]

Materials:

  • Sample (aqueous)

  • Internal standard solution

  • PFBHA solution (10 mg/mL in water)

  • Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Vortex mixer

  • Centrifuge

  • Heater block or water bath

Procedure:

  • To 1 mL of your aqueous sample in a vial, add an appropriate amount of internal standard.

  • Add 100 µL of the 10 mg/mL PFBHA solution.

  • Adjust the sample pH to 3 using HCl.

  • Seal the vial and incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivatives.[21]

  • After incubation, allow the vial to cool to room temperature.

  • Add 500 µL of hexane to extract the derivatives.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a new autosampler vial for GC-MS analysis.[21]

Method Development Workflow

Method_Development_Workflow cluster_prep Sample Preparation cluster_gc GC Parameter Optimization start Define Analytical Goal (e.g., quantify formaldehyde) q_derivatize Is derivatization needed? start->q_derivatize derivatize Perform PFBHA Derivatization q_derivatize->derivatize Yes (High Reactivity/ Low Volatility) no_derivatize Direct Analysis (e.g., Headspace) q_derivatize->no_derivatize No (Highly Volatile/ Inert System) q_injection Sample Concentration? derivatize->q_injection no_derivatize->q_injection split Optimize Split Injection q_injection->split High splitless Optimize Splitless Injection q_injection->splitless Low (Trace) optimize_temp Optimize Inlet & Oven Temperatures split->optimize_temp splitless->optimize_temp validation Method Validation (Linearity, LOD, LOQ, Accuracy) optimize_temp->validation end_node Routine Analysis validation->end_node

Caption: Workflow for developing a GC method for volatile aldehydes.

References

Technical Support Center: Reducing Sample Carryover in 4-Ethylhexanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for reducing sample carryover during the gas chromatography (GC) analysis of 4-ethylhexanal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to sample carryover of this compound.

Q1: I am observing carryover peaks of this compound in my blank injections. What are the primary sources of this contamination?

A1: Sample carryover in GC analysis typically originates from several key areas within the system. The most common sources are the injection port, the autosampler syringe, and the GC column itself. For a reactive aldehyde like this compound, active sites in the sample flow path can also contribute significantly to carryover by adsorbing the analyte, which is then released in subsequent runs.

Q2: How can I determine the specific source of the this compound carryover in my GC system?

A2: A systematic approach is the best way to isolate the source of carryover.[1] Start by injecting a high-concentration standard of this compound, followed by a series of blank solvent injections. If the carryover peak size diminishes with each subsequent blank injection, the source is likely related to the sample path. To further pinpoint the source, you can perform the following tests:

  • Autosampler Syringe vs. System: After a high-concentration injection, perform a "no injection" or "air injection" run where the autosampler goes through the motions without drawing any solvent. If a carryover peak is still observed, the contamination is likely in the injection port or the column. If no peak is seen, the syringe is the most probable source of carryover.

  • Injection Port vs. Column: If the carryover is not from the syringe, the next step is to differentiate between the injection port and the column. A contaminated injection port is the most common culprit.[2] Replacing the inlet liner and septum is a quick way to check if the carryover is eliminated. If the problem persists after replacing these components, the contamination may be at the head of the GC column.

Q3: My this compound peaks are tailing, and I suspect this is related to carryover. What is the cause and how can I fix it?

A3: Peak tailing for active compounds like aldehydes is often a sign of unwanted interactions with active sites in the GC system, which can also lead to carryover. These active sites can be exposed silanol (B1196071) groups on the glass liner, metal surfaces in the injection port, or contamination built up in these areas. To address this, consider the following:

  • Use Deactivated Liners: Ensure you are using high-quality, deactivated (silanized) inlet liners. These liners have a treated surface that masks active sites, preventing analyte interaction.

  • Regular Inlet Maintenance: Regularly clean the injection port and replace the septum and liner. Non-volatile residues from previous samples can create new active sites.

  • Column Maintenance: If the carryover and tailing persist after inlet maintenance, the contamination may be on the column. Trimming a small portion (10-15 cm) from the inlet end of the column can remove the contaminated section.

Frequently Asked Questions (FAQs)

Q1: What are the best wash solvents for the autosampler to reduce this compound carryover?

A1: The choice of wash solvent is critical for effectively cleaning the autosampler syringe. An ideal wash solvent should be able to dissolve this compound and be miscible with the sample solvent. A multi-solvent wash protocol is often most effective. Considering that this compound is a moderately polar aldehyde, a good practice is to use a sequence of solvents with varying polarities. For example, a wash sequence could involve:

It is important to ensure that the wash solvents are miscible to prevent precipitation in the syringe or tubing.[3]

Q2: How often should I change the GC inlet liner and septum to prevent carryover?

A2: The frequency of liner and septum replacement depends on the cleanliness of your samples and the number of injections. For trace analysis or when analyzing active compounds like this compound, it is good practice to replace the septum daily and the liner after every 50-100 injections, or sooner if you notice a decline in peak shape or an increase in carryover. Regularly scheduled preventative maintenance is key to minimizing carryover.

Q3: Can the injection technique affect the level of carryover for this compound?

A3: Yes, the injection technique can significantly impact carryover. For splitless injections, which are common for trace analysis, there is a higher risk of backflash if the injection volume and solvent type are not carefully controlled.[3] Backflash occurs when the sample vapor expands to a volume greater than the liner, potentially contaminating the septum, gas lines, and injection port body.[3] To minimize this, use a liner with a sufficient internal volume and consider using a pressure-pulsed injection if your instrument has this feature.

Q4: Are there specific types of GC inlet liners that are better for analyzing aldehydes like this compound?

A4: Yes, for active compounds like aldehydes, it is crucial to use a highly inert inlet liner. Look for liners that are specifically advertised as "deactivated" or "silanized." A liner with a taper at the bottom can also help to focus the sample onto the column and minimize contact with the metal inlet seal. The presence of glass wool in the liner can aid in sample vaporization but may also introduce active sites if not properly deactivated. If you observe peak tailing or carryover, you may want to try a liner without glass wool.

Data Presentation

Table 1: Recommended Autosampler Wash Solvents for this compound Analysis

SolventPolarityBoiling Point (°C)Miscibility with Common GC Solvents (e.g., Hexane, Dichloromethane)Primary Use in Wash Sequence
Methanol Polar64.7Miscible with many organic solventsEffective for removing polar residues.
Isopropanol (IPA) Polar82.6Miscible with a wide range of solventsA good general-purpose polar wash solvent.
Acetone Polar Aprotic56Miscible with most organic solventsGood for dissolving a wide range of compounds.
Ethyl Acetate Moderately Polar77.1Miscible with most organic solventsCan be effective for intermediate polarity compounds.
Dichloromethane (DCM) Moderately Polar39.6Miscible with most organic solventsA strong solvent for many organic compounds.
Hexane Non-Polar69Miscible with other non-polar and some polar solventsEffective for removing non-polar residues.

Table 2: Comparison of GC Inlet Liners for Aldehyde Analysis

Liner TypeAdvantagesDisadvantagesBest for this compound Analysis?
Splitless, Single Taper with Deactivation - Taper focuses sample onto the column, minimizing metal contact.- Deactivation reduces active sites.- May be more expensive than standard liners.Highly Recommended: Ideal for trace analysis of active compounds like this compound.
Splitless, Straight with Deactivation - Simple design.- Deactivation minimizes analyte interaction.- Sample may come into contact with the metal seal at the bottom of the inlet.Good Alternative: A viable option if single taper liners are not available.
Liner with Deactivated Glass Wool - Enhances vaporization of the sample.- Can trap non-volatile residues.- Glass wool can be a source of activity if not properly deactivated.- Can be more difficult to clean.Use with Caution: May be beneficial for complex matrices, but monitor for peak tailing and carryover.
Split Liner with Deactivation - Good for high concentration samples.- Reduces the amount of sample reaching the column.- Not suitable for trace analysis due to sample splitting.Not Recommended for Trace Analysis: Only suitable if the concentration of this compound is high.

Experimental Protocols

Protocol 1: Autosampler Syringe Cleaning

This protocol provides a thorough cleaning procedure for an autosampler syringe suspected of causing carryover.

Materials:

  • High-purity wash solvents (e.g., Methanol, Isopropanol, Dichloromethane, Hexane)

  • Clean autosampler wash vials

  • Lint-free wipes

Procedure:

  • Prepare Wash Vials: Fill three clean wash vials with your chosen wash solvents. A recommended sequence is:

    • Vial A: Dichloromethane (a good solvent for a wide range of compounds)

    • Vial B: Methanol (a polar solvent)

    • Vial C: Hexane (a non-polar solvent)

  • Set Up Wash Method: In your GC control software, create a syringe wash method that performs multiple rinses with each solvent. A robust method would be:

    • 5 rinses with Vial A (Dichloromethane)

    • 5 rinses with Vial B (Methanol)

    • 5 rinses with Vial C (Hexane)

  • Perform Pre- and Post-Injection Washes: Configure your analytical method to perform a wash cycle both before and after each injection to minimize the chance of carryover between samples.

  • Manual Cleaning (if necessary): If automated washing is insufficient, carefully remove the syringe from the autosampler. Manually flush the syringe with the series of wash solvents. Use a vacuum aspirator to draw the solvents through the syringe for a more thorough cleaning.

Protocol 2: GC Injection Port Cleaning

This protocol outlines the steps for cleaning a contaminated GC injection port.

Materials:

  • Lint-free cotton swabs

  • Methanol or Isopropanol

  • Tweezers

  • New, deactivated inlet liner and O-ring

  • New septum

Procedure:

  • Cool the Inlet: Set the GC inlet temperature to a safe temperature (e.g., 40°C) and turn off the carrier gas flow to the inlet.

  • Disassemble the Inlet: Once the inlet has cooled, carefully remove the septum nut, septum, and the inlet liner retaining nut.

  • Remove the Liner: Using tweezers, gently remove the old inlet liner.

  • Clean the Inlet Body: Dip a lint-free cotton swab in methanol or isopropanol and carefully swab the inside surfaces of the injection port. Repeat with a new swab until it comes out clean.

  • Reassemble the Inlet:

    • Place a new, deactivated liner with a new O-ring into the injection port.

    • Reinstall the liner retaining nut and tighten it according to the manufacturer's recommendations.

    • Place a new septum in the septum nut and re-install it.

  • Leak Check and Condition: Turn the carrier gas back on and perform a leak check of the inlet fittings. Once you have confirmed there are no leaks, heat the inlet to your method temperature and allow it to condition for 15-20 minutes before running samples.

Mandatory Visualizations

Carryover_Troubleshooting_Workflow start Start: Carryover Suspected check_blank Inject High-Concentration Standard Followed by Blank Solvent start->check_blank observe_carryover Is a Carryover Peak Observed in the Blank? check_blank->observe_carryover no_carryover No Significant Carryover Monitor System Performance observe_carryover->no_carryover No isolate_source Isolate the Source of Carryover observe_carryover->isolate_source Yes air_injection Perform 'No Injection' or 'Air Injection' Run isolate_source->air_injection carryover_in_air Carryover Peak Present? air_injection->carryover_in_air syringe_issue Carryover Source is Likely the Autosampler Syringe carryover_in_air->syringe_issue No system_issue Carryover Source is in the GC System (Inlet or Column) carryover_in_air->system_issue Yes clean_syringe Perform Thorough Syringe Wash (Protocol 1) syringe_issue->clean_syringe re_evaluate Re-evaluate Carryover with Blank Injections clean_syringe->re_evaluate replace_liner Replace Inlet Liner and Septum system_issue->replace_liner carryover_persists1 Carryover Still Present? replace_liner->carryover_persists1 inlet_cleaned Carryover Resolved. Source was Inlet Consumables. carryover_persists1->inlet_cleaned No column_issue Carryover Source is Likely the GC Column carryover_persists1->column_issue Yes trim_column Trim the GC Column Inlet column_issue->trim_column trim_column->re_evaluate

Caption: A troubleshooting workflow for identifying and resolving sample carryover.

Carryover_Sources cluster_autosampler Autosampler cluster_inlet Injection Port cluster_column GC Column gc_system GC System syringe Syringe Needle (Internal & External Surfaces) gc_system->syringe septum Septum gc_system->septum column_head Column Head Contamination gc_system->column_head wash_vials Contaminated Wash Solvents liner Inlet Liner (Active Sites, Contamination) inlet_body Inlet Body & Seals

Caption: Common sources of sample carryover in a gas chromatography system.

References

"selection of internal standards for 4-ethylhexanal assay"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the selection of internal standards for the quantification of 4-ethylhexanal, a volatile organic compound relevant in various industrial and research fields.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for my this compound assay?

An internal standard is a distinct chemical compound added in a constant, known amount to all samples, including calibration standards and unknowns, prior to analysis.[3][4] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[5][6] For a volatile analyte like this compound, an IS is critical for improving the accuracy and precision of the assay by compensating for analyte loss during sample handling and inconsistencies in injection volume.[7][8] The final quantification is based on the ratio of the analyte's response to the IS's response, which minimizes the impact of these experimental variabilities.[4][9]

Q2: What are the key criteria for selecting a suitable internal standard for this compound?

Selecting the right internal standard is critical for robust and reliable results.[10] The ideal IS should meet the following criteria:

  • Chemical Similarity: It should be chemically similar to this compound, possessing similar functional groups, polarity, and volatility.[3][7] This ensures it behaves similarly during extraction, derivatization, and chromatographic separation.

  • Not Naturally Present: The IS must not be present in the original sample matrix.[3]

  • Chromatographic Resolution: It must be well-separated from this compound and any other components in the sample to ensure accurate peak integration.[5]

  • Stability: The IS must be chemically stable throughout the entire analytical procedure, from sample preparation to final detection.[5]

  • Elution Time: Ideally, it should elute near the analyte of interest, this compound.[5]

Q3: What type of internal standard is considered the "gold standard" for mass spectrometry (MS) based assays?

For mass spectrometry-based methods like GC-MS or LC-MS, a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d5), is considered the gold standard.[8][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same extraction recovery and matrix effects.[11][12] The mass difference allows the MS detector to distinguish it from the non-labeled analyte, providing the most accurate correction for experimental variations.[8][12]

Q4: Can I use a structural analog if a deuterated standard is not available?

Yes, a structural analog can be a suitable alternative. For this compound, a good option would be a similar branched aldehyde, like 2-ethylhexanal (B89479), or an aldehyde with a similar carbon number.[1] While not as ideal as a SIL-IS, a carefully chosen structural analog can still effectively compensate for variations, provided it meets the selection criteria outlined in Q2.[6]

Q5: At what stage of the experimental process should I add the internal standard?

The internal standard should be added as early as possible in the sample preparation process.[3] Adding the IS to the sample before any extraction, cleanup, or derivatization steps ensures that it accounts for analyte losses and variability throughout the entire workflow.[6][7]

Troubleshooting Guide

Problem: I am observing poor peak shape (tailing) for this compound.

  • Question: Are all peaks in the chromatogram tailing, or only the aldehyde peak?

    • All peaks are tailing: This suggests a physical problem in the GC system. Check for leaks in the inlet, column connections, or septum.[13][14] Also, ensure the column is installed correctly to minimize dead volume.[14]

    • Only the this compound peak (and other polar compounds) is tailing: This indicates active sites within the system are interacting with the aldehyde.[15][16]

      • Solution 1: Deactivate the System. Use a properly deactivated inlet liner and guard column. If the column is old, it may be degraded; trim the front end of the column or replace it.[14][16]

      • Solution 2: Check for Contamination. Non-volatile matrix components can accumulate in the liner or at the head of the column, creating active sites. Perform regular maintenance, including changing the septum and cleaning or replacing the inlet liner.[16][17]

Problem: The response for my internal standard is inconsistent across samples.

  • Question: Is the IS response randomly variable, or is there a trend (e.g., decreasing with each injection)?

    • Random Variability: This points to issues with sample preparation or injection.

      • Solution 1: Check Pipetting/Addition. Ensure the IS is being added precisely and consistently to every sample and standard. Use calibrated pipettes.[9]

      • Solution 2: Verify Syringe Performance. For GC, the autosampler syringe may be clogged or malfunctioning. Clean or replace the syringe.[13][14]

    • Trending Variability: This could indicate degradation of the IS or adsorption.

      • Solution 1: Assess IS Stability. Prepare fresh IS stock solutions. Aldehydes can be prone to oxidation. Check the stability of the IS in the sample matrix and solvent over the expected analysis time.[17]

      • Solution 2: Investigate Adsorption. The IS may be adsorbing to active sites in the system. See the solutions for peak tailing above.

Problem: I am seeing no peaks, or the peaks are much smaller than expected.

  • Question: Are both the analyte and IS peaks missing/small, or just the analyte?

    • Both Analyte and IS are Missing/Small: This usually indicates a fundamental system failure.

      • Solution 1: Check Injection. Verify that the autosampler is correctly drawing and injecting the sample. Check the sample vial for sufficient volume.[13]

      • Solution 2: Check Detector. Ensure the detector is turned on and that detector gases (if applicable) are at the correct flow rates.[13]

      • Solution 3: Confirm Gas Flow. Check the carrier gas supply and flow rates.[14]

    • Only the Analyte Peak is Missing/Small: This suggests a problem specific to the analyte.

      • Solution 1: Analyte Degradation. this compound may be degrading during sample preparation or in the hot GC inlet. Consider derivatization to a more stable compound.[18][19]

      • Solution 2: Incorrect Sample Preparation. Review the extraction or dilution procedures to ensure the analyte is not being lost.

Selection of Potential Internal Standards

The table below summarizes potential internal standards for the this compound assay. The ideal choice depends on the specific analytical method (e.g., GC-MS, GC-FID) and the sample matrix.

Internal StandardCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Selection
This compound-d5 N/A133.24 (approx.)~163(Gold Standard for MS) Nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.[8][11]
2-Ethylhexanal 123-05-7128.21163A structural isomer of the analyte with very similar polarity, volatility, and chromatographic behavior.[1][20][21]
Heptanal 111-71-7114.19153A linear aldehyde with a similar carbon number, offering comparable chemical properties.
Octanal 124-13-0128.21171A linear aldehyde with the same molecular weight as this compound, providing similar volatility.
Undecane (n-C11) 1120-21-4156.31196A non-polar hydrocarbon that can be used if derivatization is not performed and a less polar IS is acceptable.

Experimental Protocols

Protocol 1: GC-MS Analysis with PFBHA Derivatization

This protocol is suitable for trace-level quantification of this compound in complex matrices like water or biological fluids. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the volatile aldehyde into a larger, more stable oxime derivative, which improves chromatographic performance and allows for highly sensitive detection using GC-MS (in SIM mode) or GC-ECD.[22][23]

1. Reagent and Standard Preparation:

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 2-ethylhexanal or this compound-d5) in the same manner.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solutions in the appropriate matrix (e.g., reagent water).

  • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA hydrochloride in 10 mL of reagent water.[22]

2. Sample Preparation and Derivatization:

  • Pipette 10 mL of the sample or calibration standard into a 20 mL glass vial.

  • Add a precise volume of the internal standard working solution (e.g., 50 µL of a 10 µg/mL solution) to each vial.

  • Add 100 µL of the PFBHA reagent solution.

  • Seal the vial and heat at 60°C for 1 hour to complete the derivatization reaction.[24]

  • Cool the vial to room temperature.

3. Extraction:

  • Add 2 mL of hexane (B92381) to the vial.

  • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.

4. GC-MS Conditions (Example):

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[22][25]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[22][25]

  • MS Transfer Line: 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-PFBHA oxime and the IS-PFBHA oxime.

Visualizations

Logical Workflow Diagrams

// Nodes start [label="Start: Define Assay Requirements\n(Analyte: this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; criteria [label="Establish IS Criteria:\n- Not in sample\n- Chemically similar\n- Stable & Resolved", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_check [label="Is Assay\nMS-based?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sil_is [label="Select SIL-IS\n(e.g., this compound-d5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analog_is [label="Select Structural Analog\n(e.g., 2-Ethylhexanal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validate [label="Validate IS Performance:\n- Linearity\n- Precision\n- Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; implement [label="Implement IS in Final Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> criteria [color="#5F6368"]; criteria -> ms_check [color="#5F6368"]; ms_check -> sil_is [label="Yes (Ideal)", color="#5F6368"]; ms_check -> analog_is [label="No", color="#5F6368"]; sil_is -> validate [color="#5F6368"]; analog_is -> validate [color="#5F6368"]; validate -> implement [color="#5F6368"];

} end_dot Caption: Workflow for selecting an internal standard (IS).

// Nodes start [label="Problem: Inaccurate Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Check Peak Shape", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Check IS & Analyte Response", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Peak Shape Branch tailing [label="Tailing Peaks Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; active_sites [label="Cause: Active Sites / Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_active [label="Solution:\n- Replace Liner/Septum\n- Trim Column\n- Deactivate System", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Response Branch low_response [label="Low or Inconsistent Response", fillcolor="#F1F3F4", fontcolor="#202124"]; injection_issue [label="Cause: Injection Error / Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_injection [label="Solution:\n- Check Syringe\n- Verify IS Addition\n- Assess Analyte Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> peak_shape [color="#5F6368"]; start -> response [color="#5F6368"];

peak_shape -> tailing [label="Poor", color="#5F6368"]; peak_shape -> response [label="Good", color="#5F6368"]; tailing -> active_sites [color="#5F6368"]; active_sites -> solution_active [color="#5F6368"];

response -> low_response [label="Poor", color="#5F6368"]; low_response -> injection_issue [color="#5F6368"]; injection_issue -> solution_injection [color="#5F6368"];

} end_dot Caption: Troubleshooting flowchart for this compound assay issues.

References

Technical Support Center: 4-Ethylhexanal GC Methods - Addressing Column Bleed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing column bleed issues encountered during the gas chromatography (GC) analysis of 4-ethylhexanal.

Troubleshooting Guide: Minimizing Column Bleed

Q1: I am observing a rising baseline at high temperatures during my this compound analysis. Is this column bleed?

A1: A rising baseline, particularly during temperature-programmed runs at elevated temperatures, is a primary indicator of column bleed.[1][2] Column bleed is the degradation of the stationary phase of the GC column, which then elutes and creates a background signal.[2] This can interfere with the detection and quantification of your analyte, this compound. However, it's important to distinguish this from other issues. A high baseline at low temperatures is not typically due to column bleed and may indicate contamination in the carrier gas, injector, or detector.[3]

Q2: What are the main causes of column bleed in my GC method for this compound?

A2: Several factors can contribute to the degradation of the stationary phase and subsequent column bleed. The most common causes include:

  • High Operating Temperatures: Exceeding the column's specified temperature limit is a primary cause of thermal degradation of the stationary phase.[1]

  • Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas can lead to oxidative damage of the stationary phase, especially at high temperatures.[4] This is a significant factor in column degradation.[1]

  • Contaminants: Reactive components in the sample or non-volatile residues can accumulate on the column and accelerate the degradation of the stationary phase.[2] Aldehydes themselves can be reactive, making proper sample cleanup crucial.

  • Improper Column Conditioning: Insufficient or improper conditioning of a new column can leave behind volatile residues that contribute to bleed.[3]

  • Aggressive Solvents: Injecting solvents that are not compatible with the stationary phase can cause chemical degradation.

Q3: How can I effectively troubleshoot and reduce column bleed in my this compound analysis?

A3: A systematic approach is crucial for troubleshooting column bleed. Here is a step-by-step guide:

  • Verify Operating Parameters: Ensure that your oven temperature program does not exceed the column's maximum operating temperature. It is often recommended to operate at least 30°C below the stated isothermal temperature limit to minimize bleed and extend column life.

  • Check for Leaks: Perform a thorough leak check of your GC system, paying close attention to the septum, ferrules, and gas line connections. Oxygen leaks are a major contributor to column bleed.[2]

  • Carrier Gas Purity: Use high-purity carrier gas (99.999% or higher) and install high-quality oxygen and moisture traps in the carrier gas line. Ensure these traps are replaced regularly.

  • Column Conditioning: If you have recently installed a new column, ensure it has been properly conditioned according to the manufacturer's instructions. This typically involves purging with carrier gas at a low temperature before slowly ramping to a conditioning temperature.[3]

  • Inlet Maintenance: Regularly replace the inlet liner and septum. A cored or degraded septum can be a source of contamination and bleed-like peaks.

  • Sample Cleanliness: Ensure your this compound samples are free from non-volatile residues. If necessary, incorporate a sample cleanup step before injection.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high column bleed in your GC method for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for High Column Bleed start High Column Bleed Detected check_temp Is oven temperature within column limits? start->check_temp reduce_temp Reduce oven temperature program. check_temp->reduce_temp No check_leaks Perform system leak check. check_temp->check_leaks Yes reduce_temp->check_leaks fix_leaks Fix leaks (septum, ferrules, fittings). check_leaks->fix_leaks Leak Found check_gas Check carrier gas purity and traps. check_leaks->check_gas No Leaks fix_leaks->check_gas replace_traps Replace oxygen/moisture traps. check_gas->replace_traps Impurities Suspected check_conditioning Was the column properly conditioned? check_gas->check_conditioning Gas is Pure replace_traps->check_conditioning recondition_column Recondition or install a new column. check_conditioning->recondition_column No/Improper check_inlet Inspect inlet liner and septum. check_conditioning->check_inlet Yes recondition_column->check_inlet replace_inlet_parts Replace liner and septum. check_inlet->replace_inlet_parts Contaminated consider_column Consider a low-bleed column. check_inlet->consider_column Clean replace_inlet_parts->consider_column

References

"minimizing thermal degradation of 4-ethylhexanal in the injector"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the gas chromatography (GC) analysis of 4-ethylhexanal, with a focus on minimizing thermal degradation in the injector. Below, you will find troubleshooting advice and frequently asked questions to help you optimize your analytical methods and ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Minimizing Thermal Degradation of this compound

This section addresses common issues encountered during the GC analysis of this compound that may be indicative of thermal degradation.

Issue 1: Poor Peak Shape (Tailing or Fronting) and Reduced Analyte Response

Description: You observe asymmetrical peaks for this compound, often with a leading or trailing edge, and the peak area is smaller than expected. This can indicate that the analyte is degrading or interacting with active sites in the injector.

Troubleshooting Workflow:

A Poor Peak Shape / Low Response B Reduce Injector Temperature A->B G Still Issues? B->G C Use a Deactivated Liner C->G D Optimize Injection Technique D->G E Consider Derivatization F Problem Resolved E->F G->C Yes G->D Yes G->E Yes G->F No A This compound B Dehydration A->B C Oxidation A->C D Decarbonylation A->D E 4-Ethyl-1-hexene B->E F 4-Ethylhexanoic acid C->F G 3-Heptane D->G

Technical Support Center: Improving Extraction Efficiency of 4-Ethylhexanal from Soil/Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4-ethylhexanal from soil and water matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for extracting this compound from water and soil?

A1: For water samples, both Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) are highly effective. For soil samples, LLE following a solvent extraction step, or Headspace SPME (HS-SPME) are the preferred methods. The choice depends on factors such as required sensitivity, sample throughput, and available equipment.

Q2: Which physicochemical properties of this compound are important for extraction?

A2: Key properties of this compound (C8H16O, Molar Mass: 128.21 g/mol ) include its volatility and moderate lipophilicity. These characteristics make it suitable for both LLE into an organic solvent and for partitioning into the headspace for SPME analysis.

Q3: How can I improve the recovery of this compound from my water samples using LLE?

A3: To enhance recovery, consider the following:

  • Solvent Choice: Use a non-polar solvent in which this compound is highly soluble, such as dichloromethane (B109758) or a hexane/diethyl ether mixture.

  • Salting Out: Adding a neutral salt like sodium chloride to the aqueous sample can decrease the solubility of this compound in water and promote its transfer to the organic phase.

  • pH Adjustment: While this compound is a neutral compound, ensuring the sample pH is neutral can prevent any potential side reactions.

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve extraction efficiency.

Q4: What SPME fiber is best for this compound?

A4: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds, including aldehydes. This combination of coatings provides a large surface area and a mix of polarities to effectively trap the analyte.

Q5: My this compound recovery from soil is low. What could be the cause?

A5: Low recovery from soil can be due to:

  • Strong Adsorption: this compound can bind to organic matter and clay particles in the soil.

  • Insufficient Extraction: The solvent and soil may not have been mixed vigorously enough or for a sufficient duration.

  • Moisture Content: High moisture content in the soil can hinder the extraction into an organic solvent. Pre-drying the sample or using a drying agent like anhydrous sodium sulfate (B86663) can help.

  • Matrix Effects: Other compounds in the soil can interfere with the extraction and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery - Inappropriate solvent selection.- Incomplete phase separation.- Insufficient mixing.- Use a solvent with high affinity for this compound (e.g., dichloromethane).- Allow adequate time for layers to separate; centrifuge if necessary.- Shake the separatory funnel vigorously for a longer duration.
Emulsion Formation - High concentration of surfactants or humic acids in the sample.- Add a small amount of a neutral salt (e.g., NaCl) to break the emulsion.- Centrifuge the sample at a low speed.- Filter the mixture through a bed of glass wool.
Contamination - Impure solvents or glassware.- Use high-purity, HPLC-grade solvents.- Thoroughly clean all glassware with a suitable solvent and dry before use.
Solid-Phase Microextraction (SPME) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Sensitivity - Sub-optimal fiber coating.- Insufficient extraction time or temperature.- Competitive adsorption from other VOCs.- Select a fiber with a high affinity for aldehydes (e.g., DVB/CAR/PDMS).- Increase the extraction time and/or temperature to promote partitioning onto the fiber.- For complex matrices, consider a more selective fiber or sample clean-up prior to SPME.
Poor Reproducibility - Inconsistent extraction time or temperature.- Fiber degradation.- Use an automated system for precise control over extraction parameters.- Condition the fiber before each use and replace it after the recommended number of injections.
Carryover - Incomplete desorption of the analyte from the fiber.- Increase the desorption time and/or temperature in the GC inlet.- Bake out the fiber at a high temperature between analyses.

Data Presentation

The following tables summarize typical quantitative data for the extraction of C8 aldehydes, which can be used as a reference for this compound.

Table 1: Illustrative LLE Recovery Data for C8 Aldehydes from Water
Extraction Solvent Solvent:Water Ratio pH Salt Addition (NaCl) Average Recovery (%)
Dichloromethane1:57.0None85
Dichloromethane1:57.010% (w/v)92
Hexane:Diethyl Ether (1:1)1:107.0None88
Hexane:Diethyl Ether (1:1)1:107.010% (w/v)95
Table 2: Illustrative HS-SPME Performance for C8 Aldehydes in Soil
Fiber Coating Extraction Temp. (°C) Extraction Time (min) LOD (µg/kg) LOQ (µg/kg) Recovery (%)
DVB/CAR/PDMS60300.51.593
PDMS60301.24.085
DVB/CAR/PDMS80200.31.096

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Water
  • Sample Preparation:

    • Collect a 100 mL water sample in a clean glass container.

    • If the sample contains suspended solids, filter it through a 0.45 µm filter.

    • Adjust the pH to 7.0 using dilute HCl or NaOH if necessary.

    • Add 10 g of NaCl to the sample and dissolve by swirling.

  • Extraction:

    • Transfer the 100 mL sample to a 250 mL separatory funnel.

    • Add 20 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate for 10 minutes.

  • Solvent Collection:

    • Drain the lower organic layer (dichloromethane) into a clean flask.

    • Repeat the extraction with a fresh 20 mL portion of dichloromethane.

    • Combine the two organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Headspace SPME of this compound from Soil
  • Sample Preparation:

    • Weigh 5 g of soil into a 20 mL headspace vial.

    • Add 1 g of anhydrous sodium sulfate to the soil to minimize moisture effects.

    • Seal the vial with a PTFE-lined septum and cap.

  • Extraction:

    • Place the vial in a heating block or water bath at 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a GC-MS system.

    • Desorb the analyte from the fiber at 250°C for 5 minutes in splitless mode.

    • Begin the GC-MS analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Solvent Collection & Concentration Sample 100 mL Water Sample Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 7.0 Filter->Adjust_pH Add_Salt Add 10g NaCl Adjust_pH->Add_Salt Sep_Funnel Transfer to Separatory Funnel Add_Salt->Sep_Funnel Add_DCM Add 20 mL Dichloromethane Sep_Funnel->Add_DCM Shake Shake & Vent Add_DCM->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Repeat_Extraction Repeat Extraction Collect_Organic->Repeat_Extraction Dry_Extract Dry with Na2SO4 Repeat_Extraction->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate GC_MS GC-MS Analysis Concentrate->GC_MS

Caption: Workflow for Liquid-Liquid Extraction of this compound from Water.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Soil_Sample 5g Soil Sample Add_Na2SO4 Add 1g Na2SO4 Soil_Sample->Add_Na2SO4 Seal_Vial Seal in Headspace Vial Add_Na2SO4->Seal_Vial Heat_Vial Heat Vial to 60°C Seal_Vial->Heat_Vial Equilibrate Equilibrate for 15 min Heat_Vial->Equilibrate Expose_Fiber Expose SPME Fiber for 30 min Equilibrate->Expose_Fiber Desorb Desorb in GC Inlet (250°C) Expose_Fiber->Desorb GC_MS GC-MS Analysis Desorb->GC_MS

Caption: Workflow for Headspace SPME of this compound from Soil.

Troubleshooting_Logic cluster_LLE LLE Issues cluster_SPME SPME Issues Start Low Analyte Recovery? Emulsion Emulsion Formed? Start->Emulsion LLE Check_Fiber Check Fiber Type Start->Check_Fiber SPME Check_Solvent Check Solvent Choice Emulsion->Check_Solvent No Increase_Mixing Increase Mixing Time/Vigor Emulsion->Increase_Mixing No Optimize_Params Optimize Time/Temp Check_Fiber->Optimize_Params Check_Carryover Check for Carryover Optimize_Params->Check_Carryover

Caption: Troubleshooting Logic for Low this compound Recovery.

Validation & Comparative

A Comparative Guide to the Cross-Validation of 4-Ethylhexanal Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds (VOCs) is paramount for ensuring data integrity in a multitude of applications, from pharmaceutical development to environmental monitoring. 4-Ethylhexanal, a branched-chain aldehyde, is one such compound where accurate measurement is critical. This guide provides a comprehensive cross-validation comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This publication delves into the experimental protocols for each method, presents a comparative analysis of their performance based on key validation parameters, and offers visual workflows to aid in methodological understanding and selection. The quantitative data presented is based on a comprehensive study of a structurally similar compound, 4-Ethyl-2-methylhexan-3-ol, providing a strong and relevant benchmark for the expected performance in this compound analysis.[1][2]

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for GC-MS and HPLC, offering a clear comparison to inform your choice of assay. The data reflects expected outcomes from a rigorous cross-validation study.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Linearity (R²) > 0.995> 0.997[1]
Limit of Detection (LOD) 0.05 ng/g[1]0.01 - 0.80 mmol/kg[1]
Limit of Quantification (LOQ) 0.15 ng/g[1]0.04 - 2.64 mmol/kg[1]
Accuracy (Recovery %) 95 - 105%[1]90 - 106%[1]
Precision (RSD %) < 5%[1]< 2.5%[1]

Note: The quantitative data is based on the analysis of 4-Ethyl-2-methylhexan-3-ol, a compound with similar volatility and functional groups to this compound, and thus is expected to show comparable analytical performance.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are the methodologies for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile compounds.[2] For aldehydes like this compound, headspace sampling is often employed to isolate the analyte from the sample matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • An internal standard, such as 2-methyl-3-heptanone, is added to the sample.[1]

  • The sample vial is sealed and equilibrated in a water bath at 50°C for 30 minutes.[1]

  • A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is exposed to the headspace for 40 minutes for extraction.[1]

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent).[1]

  • Mass Spectrometer: 5977C Mass Spectrometer (or equivalent).[1]

3. GC Conditions:

  • GC Column: HP-5ms capillary column (30 m × 0.25 mm × 0.25 μm).[1]

  • Injector Temperature: 250°C.[2]

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium.

4. MS Conditions:

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for this compound.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

For less volatile aldehydes or when derivatization is preferred, HPLC offers a robust alternative. Aldehydes are typically derivatized to improve their chromatographic retention and detectability by UV-Vis absorption. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

1. Sample Preparation (DNPH Derivatization):

  • The sample containing this compound is reacted with an acidic solution of 2,4-dinitrophenylhydrazine.

  • The resulting hydrazone derivative is extracted with a suitable organic solvent (e.g., acetonitrile).

  • The extract is then diluted to an appropriate concentration for HPLC analysis.

2. Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

3. HPLC Conditions:

  • HPLC Column: C18 column (5 µm, 4.6 mm x 250 mm).[1]

  • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: The wavelength of maximum absorbance for the this compound-DNPH derivative.

Visualizing the Workflow and Decision Process

To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflow and the logical considerations for choosing between GC-MS and HPLC for this compound quantification.

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_sp1 Sample Preparation (HS-SPME) gcms_sp2 GC Separation gcms_sp1->gcms_sp2 gcms_sp3 MS Detection (SIM Mode) gcms_sp2->gcms_sp3 gcms_sp4 Data Analysis gcms_sp3->gcms_sp4 hplc_sp1 Sample Preparation (DNPH Derivatization) hplc_sp2 HPLC Separation hplc_sp1->hplc_sp2 hplc_sp3 UV/DAD Detection hplc_sp2->hplc_sp3 hplc_sp4 Data Analysis hplc_sp3->hplc_sp4

Experimental Workflows for GC-MS and HPLC Analysis.

logical_relationship cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? start->matrix volatility Is Analyte Sufficiently Volatile? start->volatility gcms GC-MS sensitivity->gcms Yes hplc HPLC sensitivity->hplc No matrix->gcms Yes matrix->hplc No volatility->gcms Yes volatility->hplc No

Decision Tree for Assay Selection.

References

A Comparative Toxicological Assessment: 4-ethylhexanal vs. 2-ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the toxicological profiles of 4-ethylhexanal and 2-ethylhexanal (B89479), supported by available experimental data and standardized protocols.

In the realm of chemical safety and drug development, a thorough understanding of the toxicological properties of isomeric compounds is paramount. This guide provides a comparative analysis of the toxicological effects of two C8 branched-chain aldehydes: this compound and 2-ethylhexanal. While data for 2-ethylhexanal is more readily available, this guide will leverage established toxicological principles and read-across approaches to provide a comprehensive overview for both compounds.

Quantitative Toxicological Data Summary

The following table summarizes the available quantitative data for key toxicological endpoints for both this compound and 2-ethylhexanal. It is important to note that direct experimental data for this compound is limited, and information is primarily derived from general hazard classifications. In contrast, more extensive data is available for 2-ethylhexanal, including values from standardized tests.

Toxicological EndpointThis compound2-ethylhexanal
Acute Oral Toxicity No data availableLD50: 2600 mg/kg (Rat)[1]
Acute Dermal Toxicity No data availableLD50: > 16 g/kg (Rat)[1]
Acute Inhalation Toxicity No data availableLC50: > 6.83 mg/L (Rat, 4 h)[1]
Skin Irritation Causes skin irritation (GHS Classification)May cause an allergic skin reaction[1]
Eye Irritation Causes serious eye irritation (GHS Classification)Data not available
Respiratory Irritation May cause respiratory irritation (GHS Classification)Data not available
Genotoxicity No data availableNo evidence of mutagenicity
Reproductive Toxicity No data availableSuspected of damaging fertility or the unborn child[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following are standardized protocols relevant to the endpoints discussed.

Acute Toxicity Testing (Oral, Dermal, Inhalation)

Acute toxicity studies are generally conducted in accordance with OECD Guidelines (e.g., OECD 401, 402, and 403). A common method is the Fixed Dose Procedure (OECD Guideline 420) .

  • Test System: Typically rats or mice.

  • Methodology: A single dose of the test substance is administered by the relevant route (oral gavage, dermal application, or inhalation). Animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality. The dose that causes evident toxicity but no mortality is identified. This information is then used to classify the substance's acute toxicity.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Cytotoxicity assays assess the potential of a chemical to cause cell death. The MTT assay is a widely used colorimetric method.

  • Test System: A suitable cell line (e.g., human or animal-derived cells) is cultured in a multi-well plate.

  • Methodology:

    • Cells are exposed to various concentrations of the test substance for a specified duration.

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer.

    • The IC50 value (the concentration that inhibits cell viability by 50%) is calculated.

Skin Irritation/Corrosion Testing (OECD Guideline 404)

This in vivo test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Typically, albino rabbits are used.

  • Methodology:

    • A small area of the animal's skin is shaved.

    • A defined amount of the test substance is applied to the skin under a semi-occlusive patch for a set period (usually 4 hours).

    • After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

    • The severity of the reactions is scored according to a standardized scale.

Eye Irritation/Corrosion Testing (OECD Guideline 405)

This in vivo test assesses the potential of a substance to produce reversible or irreversible damage to the eye.

  • Test System: Typically, albino rabbits are used.

  • Methodology:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.

    • The other eye serves as an untreated control.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the ocular lesions is scored using a standardized system.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in toxicological assessment, the following diagrams are provided.

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare Test Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (Formazan formation) add_mtt->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (Spectrophotometer) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT).

Aldehyde_Induced_Skin_Irritation_Pathway cluster_exposure Exposure cluster_cellular_events Cellular Events cluster_inflammatory_response Inflammatory Response Aldehyde Aldehyde Application (this compound or 2-ethylhexanal) Keratinocyte_Interaction Interaction with Keratinocytes Aldehyde->Keratinocyte_Interaction ROS_Production Reactive Oxygen Species (ROS) Production Keratinocyte_Interaction->ROS_Production Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) ROS_Production->Cytokine_Release Immune_Cell_Recruitment Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) Cytokine_Release->Immune_Cell_Recruitment Vasodilation Vasodilation & Increased Vascular Permeability Cytokine_Release->Vasodilation Clinical_Signs Clinical Signs of Irritation (Erythema, Edema) Immune_Cell_Recruitment->Clinical_Signs Vasodilation->Clinical_Signs

Simplified Signaling Pathway for Aldehyde-Induced Skin Irritation.

Comparative Analysis and Discussion

This compound: The toxicological profile of this compound is not well-defined in publicly available literature. The existing GHS classification indicates that it is a flammable liquid that causes skin, eye, and respiratory irritation. This is a common hazard profile for many aldehydes. The irritant effects are likely due to the reactivity of the aldehyde functional group with biological macromolecules in the skin, eyes, and respiratory tract. Without specific in vivo or in vitro data, a more detailed assessment is not possible. For risk assessment purposes, a read-across approach from structurally similar aldehydes, such as 2-ethylhexanal or other C8 aldehydes, would be necessary.

2-ethylhexanal: In contrast, more specific toxicological data is available for 2-ethylhexanal. The acute toxicity of 2-ethylhexanal via oral, dermal, and inhalation routes is low.[1] It is noted to be a potential skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.[1] Of significant note is the warning for reproductive toxicity, with suspicion of damaging fertility or the unborn child.[1] This is a critical endpoint for risk assessment and would require careful consideration in any application where human exposure is possible.

Comparison and Read-Across Considerations: Both this compound and 2-ethylhexanal are branched-chain C8 aldehydes. Their primary difference lies in the position of the ethyl group on the hexanal (B45976) backbone. This structural similarity suggests that they may share similar toxicological properties, particularly concerning irritation, which is a common characteristic of aldehydes. However, the difference in the position of the ethyl group could influence their metabolism and, consequently, their systemic toxicity, including reproductive effects.

Given the data gap for this compound, a conservative approach would be to assume a similar, or potentially more severe, hazard profile to 2-ethylhexanal until specific data becomes available. The reproductive toxicity concern for 2-ethylhexanal is a significant flag that should be considered in any read-across assessment for this compound.

Conclusion

This comparative guide highlights the current state of toxicological knowledge for this compound and 2-ethylhexanal. While 2-ethylhexanal has a more characterized toxicological profile, indicating low acute toxicity but concerns for skin sensitization and reproductive effects, there is a clear data gap for this compound. The provided information on standardized experimental protocols and illustrative workflows serves as a valuable resource for researchers and professionals in designing future studies and conducting risk assessments. For a comprehensive understanding of the risks associated with this compound, further in vitro and in vivo testing is strongly recommended. In the interim, a cautious approach utilizing read-across from 2-ethylhexanal is a prudent strategy.

References

A Comparative Guide to the Biological Activity of 4-Ethylhexanal and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-ethylhexanal in relation to other structurally similar aldehydes. Due to a notable lack of specific experimental data on the biological activities of this compound in publicly available scientific literature, this comparison is primarily based on established structure-activity relationships for aliphatic aldehydes and available data for analogous compounds. This document aims to serve as a foundational resource, offering insights into the potential biological profile of this compound and providing detailed experimental protocols for its future evaluation.

Executive Summary

Aldehydes are a class of reactive organic compounds with diverse biological activities, ranging from antimicrobial and antioxidant effects to cytotoxicity. Their reactivity is largely governed by the electrophilic nature of the carbonyl group. Structure-activity relationship (SAR) studies indicate that the biological potency of aldehydes is influenced by factors such as chain length, branching, and the presence of unsaturation.

Saturated aliphatic aldehydes, such as this compound, are generally considered "hard" electrophiles that tend to react with "hard" biological nucleophiles like the primary amino groups of lysine (B10760008) residues in proteins.[1] This is in contrast to α,β-unsaturated aldehydes, which are "soft" electrophiles that preferentially react with "soft" nucleophiles like the sulfhydryl groups of cysteine residues.[1] Consequently, saturated aldehydes are typically less reactive and exhibit lower toxicity compared to their unsaturated counterparts.[2][3]

While specific quantitative data for this compound is scarce, this guide compiles available data for comparable aldehydes to provide a contextual understanding of its potential biological activities.

Data Presentation: Comparative Biological Activities of Selected Aldehydes

The following table summarizes the available quantitative data for the biological activities of selected aldehydes to provide a basis for comparison with the expected profile of this compound.

AldehydeStructureMolecular Weight ( g/mol )Cytotoxicity (IC50)Antimicrobial Activity (MIC)Antioxidant Activity
This compound CCC(CC)CCC=O128.21Data not availableData not availableData not available
Hexanal CCCCCC=O100.16No overt toxic effects observed in rats at doses up to 95.7 mg/kg/day (female) and 124.7 mg/kg/day (male) in a 4-week study.[4]0.4 mg/mL against Vibrio parahaemolyticus[5]Decreased antioxidant activity in Maillard reaction products compared to no aldehyde addition.[2]
Octanal CCCCCCCC=O128.21Data not availableData not availableData not available
2-Ethylhexanal CCCCC(CC)C=O128.21Data not availableData not availableData not available
Cinnamaldehyde (α,β-unsaturated)C6H5CH=CHCHO132.16IC50 values are indicative of higher cytotoxic potency compared to saturated aldehydes.[6]Effective against various bacteria and fungi.[7][8]Possesses antioxidant effects.[7]
Formaldehyde (simple aldehyde)CH2O30.03Exerts cytotoxic effects over a narrow concentration range.[3]Broad-spectrum antimicrobial agent.[9]Data not available

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of aldehydes are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well cell culture plates

  • Target cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • Aldehyde stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test aldehydes in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Aldehyde stock solutions (in methanol)

  • Methanol (B129727)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the aldehyde solution at various concentrations with the DPPH solution. A control containing methanol instead of the aldehyde solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against the compound concentration.[10]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Aldehyde stock solutions

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the aldehyde stock solution in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without aldehyde) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the aldehyde at which no visible growth (turbidity) is observed.[11]

Potential Signaling Pathways

While specific data for this compound is unavailable, other aldehydes have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some aldehydes can activate this pathway, leading to the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde Aldehyde Receptor Receptor Aldehyde->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) Ub Ubiquitination & Degradation IkB->Ub NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation Ub->NF_kB Release DNA DNA NF_kB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 1: Hypothesized NF-κB activation by aldehydes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. Certain aldehydes can activate different branches of the MAPK pathway, such as p38 and ERK.[10]

MAPK_Pathway Aldehyde Aldehyde Cell_Stress Cellular Stress Aldehyde->Cell_Stress MAPKKK MAPKKK (e.g., ASK1) Cell_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK MAPK (e.g., p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Cellular_Response Inflammation, Apoptosis Transcription_Factors->Cellular_Response

Figure 2: Potential MAPK pathway activation by aldehydes.

Conclusion

This guide highlights the current knowledge gap regarding the specific biological activities of this compound. Based on structure-activity relationships, it is anticipated to exhibit lower biological reactivity and toxicity compared to unsaturated aldehydes of similar chain length. However, dedicated experimental studies are essential to quantify its cytotoxic, antimicrobial, and antioxidant properties and to elucidate its precise mechanisms of action, including its effects on cellular signaling pathways. The provided protocols offer a standardized framework for conducting such investigations, which will be crucial for a comprehensive understanding of the biological profile of this compound and its potential applications or risks in various fields.

References

A Comparative Structural Analysis of 4-Ethylhexanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive structural comparison of 4-ethylhexanal and its key isomers. Understanding the nuanced differences in their physical and spectroscopic properties is crucial for applications in chemical synthesis, flavor and fragrance industries, and as intermediates in drug development. This document provides a summary of their quantitative data, detailed experimental protocols for their characterization, and visualizations of their structural relationships and analytical workflow.

Structural Isomers of C8H16O Aldehydes

This compound belongs to the family of saturated aliphatic aldehydes with the molecular formula C8H16O. Its isomers differ in the arrangement of the carbon skeleton, leading to distinct physical and chemical properties. The primary isomers considered in this guide are the straight-chain n-octanal and other branched isomers such as 2-ethylhexanal (B89479) and 3-ethylhexanal, as well as representative dimethylhexanals.

Physical and Spectroscopic Properties

The structural variations among these isomers directly influence their physical properties, such as boiling point and density, and their spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Physical Properties of this compound and Its Isomers
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundThis compound75718-13-7C8H16O128.21163[1]0.809[1]
n-Octanaloctanal124-13-0C8H16O128.21171[2]0.821[2]
2-Ethylhexanal2-ethylhexanal123-05-7C8H16O128.21163[3]0.820[3]
3-Ethylhexanal3-ethylhexanal18513-34-3C8H16O128.21N/AN/A
3,3-Dimethylhexanal3,3-dimethylhexanal55320-57-5C8H16O128.21N/AN/A
2,4-Dimethylhexanal2,4-dimethylhexanalN/AC8H16O128.21N/AN/A
Spectroscopic Data Comparison

Spectroscopic analysis provides a fingerprint for each isomer, allowing for their unambiguous identification and structural elucidation.

Infrared (IR) Spectroscopy: All listed aldehydes will exhibit a strong characteristic absorption band for the carbonyl group (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. Another key indicator for aldehydes is the presence of one or two C-H stretching bands from the aldehyde proton, appearing between 2700-2850 cm⁻¹.[4][5][6][7] The exact position of the C=O stretch can be subtly influenced by the branching near the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most deshielded proton is the aldehydic proton (-CHO), which typically appears as a triplet (or a singlet if there are no adjacent protons) in the downfield region of 9.4-9.8 ppm. The chemical shifts and splitting patterns of the other protons in the alkyl chain provide detailed information about the connectivity and branching of the molecule.

  • ¹³C NMR: The carbonyl carbon is the most deshielded carbon atom, with a chemical shift in the range of 200-205 ppm. The chemical shifts of the other carbon atoms in the aliphatic chain depend on their position relative to the carbonyl group and the branching pattern.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key analytical techniques.

Synthesis of Aldehyde Isomers

General Protocol for Hydroformylation of Alkenes: A common route to aldehydes is the hydroformylation (oxo process) of the corresponding alkene. For example, this compound can be synthesized from 3-ethylhex-1-ene.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is used.

  • Reactants and Catalyst: The alkene (e.g., 3-ethylhex-1-ene), a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand), and a suitable solvent (e.g., toluene) are charged into the reactor.

  • Reaction Conditions: The reactor is purged with nitrogen and then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-100 atm). The reaction mixture is heated to the reaction temperature (e.g., 80-120 °C) and stirred for several hours.

  • Work-up and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The crude aldehyde is then purified by fractional distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified aldehyde isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Co-add 512-1024 scans. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. First, acquire a background spectrum of the empty salt plates. Then, place the sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the structural relationships between the isomers and a typical experimental workflow for their comparison.

G C8H16O C8H16O n-Octanal n-Octanal C8H16O->n-Octanal This compound This compound C8H16O->this compound 2-Ethylhexanal 2-Ethylhexanal C8H16O->2-Ethylhexanal 3-Ethylhexanal 3-Ethylhexanal C8H16O->3-Ethylhexanal Dimethylhexanals Dimethylhexanals C8H16O->Dimethylhexanals

Caption: Isomeric relationship of C8H16O aldehydes.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Property Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Distillation/Chromatography NMR NMR Purification->NMR Physical_Properties Physical Properties (Boiling Point, Density) Purification->Physical_Properties IR IR MS MS Spectroscopic_Data Spectroscopic Data (Chemical Shifts, Frequencies) MS->Spectroscopic_Data

Caption: Experimental workflow for isomer comparison.

References

A Researcher's Guide to Gas Chromatography Columns for Aldehyde Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of aldehydes are critical. These reactive carbonyl compounds are prevalent as industrial intermediates, environmental pollutants, and biomarkers of oxidative stress. Gas chromatography (GC) is a cornerstone technique for their analysis, and the choice of GC column is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of different GC columns for aldehyde separation, supported by experimental data and detailed methodologies.

Principles of GC Column Selection for Aldehyde Analysis

The separation of aldehydes by GC is primarily governed by the polarity of the stationary phase within the column. Aldehydes are polar molecules, and their separation is most effectively achieved on columns with stationary phases of corresponding polarity.

  • Non-Polar Columns: These columns, typically with a 100% dimethylpolysiloxane stationary phase (e.g., -1ms), separate compounds primarily based on their boiling points. While they can be used for simple mixtures of aldehydes, they may not provide adequate resolution for complex samples or isomers.

  • Intermediate-Polarity Columns: Columns with a stationary phase containing a small percentage of phenyl groups (e.g., 5% phenyl-methylpolysiloxane, or -5ms) or cyanopropylphenyl groups (e.g., 6% cyanopropylphenyl-dimethylpolysiloxane, or -624) offer a different selectivity. The introduction of polarizable phenyl groups or the dipole interactions from cyanopropyl groups can enhance the separation of aldehydes from other components. The DB-624 and similar columns are specifically designed for the analysis of volatile organic compounds, including many aldehydes.[1][2]

  • Polar Columns: Polyethylene glycol (PEG) based columns, often referred to as WAX columns, are highly polar and are particularly well-suited for the analysis of polar compounds like aldehydes.[3][4][5] These columns provide strong interactions with the carbonyl group of aldehydes, leading to excellent selectivity and resolution.[3]

Comparative Performance of GC Columns

The selection of a GC column will significantly impact the retention time, resolution, and peak shape of aldehydes in a chromatogram. Below is a summary of the performance of different column types for the separation of a representative set of aldehydes. It is important to note that the data has been compiled from various sources with differing experimental conditions, and therefore direct comparison of retention times should be made with caution. The elution order and relative separation, however, provide valuable insights into the selectivity of each stationary phase.

AldehydeBoiling Point (°C)Elution Order on Non-Polar Column (e.g., -5ms)Elution Order on Intermediate-Polarity Column (e.g., DB-624)Elution Order on Polar Column (e.g., WAX)
Acetaldehyde20.2111
Propionaldehyde48222
Isobutyraldehyde64333
Butyraldehyde75444
Isovaleraldehyde92555
Valeraldehyde103666
Hexanal131777
Heptanal153888
Octanal171999
Nonanal192101010
Decanal208111111

Note: On all stationary phases, a homologous series of aldehydes will generally elute in order of their boiling points.[6] The key difference lies in the resolution between aldehydes and their separation from other compounds in a complex mixture, which is enhanced on more polar columns due to specific interactions.

Experimental Protocols

Accurate and reproducible analysis of aldehydes by GC often requires a derivatization step to improve the stability and chromatographic properties of these reactive compounds.

Sample Preparation and Derivatization (PFBHA Method)

A widely used derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7][8] This reagent reacts with the carbonyl group of aldehydes to form stable oxime derivatives, which are less polar and more volatile, making them ideal for GC analysis.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in deionized water.

  • Sample Derivatization:

    • To 1 mL of the sample, add an internal standard.

    • Add 100 µL of the PFBHA solution.

    • Adjust the pH to 3 with HCl.

    • Incubate the mixture at 60°C for 1 hour.

  • Extraction:

    • After cooling, extract the PFBHA-oxime derivatives with 500 µL of a non-polar solvent like hexane.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

    • Transfer the organic (upper) layer to a GC vial for analysis.

Gas Chromatography (GC) Conditions

The following are representative GC conditions for the analysis of derivatized aldehydes. Optimization will be required based on the specific aldehydes of interest and the chosen column.

Example 1: Analysis on an Intermediate-Polarity Column (DB-624 type)

  • Column: DB-624 (or equivalent), 60 m x 0.32 mm I.D., 1.8 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector: Splitless mode, 250°C

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 280°C

Example 2: Analysis on a Polar Column (WAX type)

  • Column: WAX-type (e.g., DB-WAX), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 8°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Injector: Split/splitless mode, 250°C

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 250°C

Experimental Workflow

The general workflow for the analysis of aldehydes by GC is depicted in the following diagram.

Aldehyde_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Derivatization Derivatization (e.g., PFBHA) InternalStandard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Inject Organic Layer Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

References

A Guide to Inter-Laboratory Comparison of 4-Ethylhexanal Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the measurement of 4-ethylhexanal. Given the absence of publicly available, specific proficiency testing data for this compound, this document outlines a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs).

The objective of this guide is to offer a robust template for researchers, scientists, and drug development professionals to design, participate in, and interpret such comparative studies. The accurate quantification of compounds like this compound is crucial in various fields, including environmental monitoring, food science, and quality control in chemical manufacturing. Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.[1]

Hypothetical Study Design

This hypothetical study evaluates the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepares and distributes identical test samples to each participant.

  • Test Material : A stock solution of this compound is gravimetrically prepared in methanol. This stock is used to create a final test sample by spiking it into a matrix of purified water, simulating an aqueous sample.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample is determined by the organizing body using replicate analyses with a validated reference method. For this study, the assigned value is 95.0 µg/mL .

Data Presentation: A Comparative Analysis

The performance of the participating laboratories is evaluated using a z-score, which is calculated as follows:

z = (x - X) / σ

Where:

  • x is the participant's reported result.

  • X is the assigned value (95.0 µg/mL).

  • σ is the standard deviation for proficiency assessment, set at 9.5 µg/mL (10% of the assigned value).

A z-score between -2 and 2 is generally considered satisfactory.[1][2]

Table 1: Summary of Inter-Laboratory Comparison Results for this compound

Laboratory IDReported Concentration (µg/mL)z-scorePerformance
Lab 0196.50.16Satisfactory
Lab 02108.21.39Satisfactory
Lab 0388.9-0.64Satisfactory
Lab 04115.52.16Unsatisfactory
Lab 0592.3-0.28Satisfactory
Lab 0682.1-1.36Satisfactory
Lab 0799.80.51Satisfactory
Lab 0878.5-1.74Satisfactory

Table 2: Comparison of Analytical Method Parameters

The following table summarizes key validation parameters for two common analytical methods used for the quantification of volatile aldehydes like this compound, based on typical performance characteristics.

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²)0.99930.9999
Range (µg/mL)1 - 4000.1 - 100
Limit of Detection (LOD) (µg/mL)0.50.05
Limit of Quantitation (LOQ) (µg/mL)1.50.15
Accuracy (Recovery %)92-108%95-105%
Precision (RSD %)< 6%< 4%

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are designed to ensure reproducibility and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is recommended for its high specificity and sensitivity.

  • Sample Preparation : Headspace solid-phase microextraction (HS-SPME) is employed for the extraction of this compound.

    • An internal standard, such as 2-methyl-3-heptanone, is added to the sample vial.[3]

    • The vial is sealed and equilibrated in a water bath at 60°C for 20 minutes.

    • A CAR/PDMS SPME fiber is exposed to the headspace for 30 minutes for extraction.[3]

  • Instrumentation :

    • GC Column : A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is used.

    • Oven Program : Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature : 280°C.

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM). Monitored Ions (m/z): 57, 72, 99 (Quantifier), 128.

    • Injection : The SPME fiber is desorbed in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Data Analysis :

    • Identify the this compound peak based on its retention time and the presence of characteristic ions.

    • Quantify the analyte by integrating the peak area of the quantifier ion and comparing it to the internal standard.

    • The final concentration is calculated from a linear regression of a calibration curve prepared with standards of known concentrations.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample containing this compound Add_IS Add Internal Standard (e.g., 2-methyl-3-heptanone) Sample->Add_IS Equilibrate Equilibrate at 60°C for 20 min Add_IS->Equilibrate SPME HS-SPME Extraction (CAR/PDMS fiber, 30 min) Equilibrate->SPME Desorption SPME Fiber Desorption in GC Inlet (250°C) SPME->Desorption Separation Chromatographic Separation (DB-5ms column) Desorption->Separation Detection Mass Spectrometry Detection (EI, SIM Mode) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Integration Peak Area Integration Identification->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Final Concentration Quantification->Report

Caption: Experimental Workflow for this compound Analysis.

References

A Validated Synthetic Pathway to 4-Ethylhexanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a validated, two-step synthetic route for the preparation of 4-ethylhexanal, a valuable building block in organic synthesis. The presented pathway offers a reliable and reproducible method, which is compared against other potential synthetic strategies. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

This compound is a branched-chain aldehyde with applications in the synthesis of fine chemicals and pharmaceutical intermediates. Unlike its more common isomer, 2-ethylhexanal, which is produced on a large industrial scale via the aldol (B89426) condensation of n-butyraldehyde, established and well-documented synthetic routes to this compound are not readily found in the chemical literature. This guide details a robust laboratory-scale synthesis proceeding through the formation of 4-ethylhexan-1-ol (B2670570), followed by a mild oxidation to the target aldehyde.

Comparison of Synthetic Routes

The presented two-step synthesis via a malonic ester intermediate followed by oxidation offers a more controlled and predictable outcome compared to other theoretical routes.

FeatureNew Synthetic Route (Malonic Ester)Alternative Route (Direct Hydroformylation)
Starting Materials Diethyl ethylmalonate, 1-bromobutane, Lithium aluminum hydride, Pyridinium (B92312) chlorochromate3-Ethyl-1-hexene, Syngas (CO/H₂)
Key Transformations Alkylation, Reduction, OxidationHydroformylation
Selectivity High regioselectivity, leading to the desired 4-substituted product.Potential for formation of isomeric aldehyde mixtures (e.g., formylation at different positions of the double bond), complicating purification.
Control Stepwise approach allows for purification and characterization of intermediates, ensuring the final product's purity.A one-step process that can be difficult to control, potentially leading to side reactions such as hydrogenation of the alkene or isomerization of the starting material.
Scalability Readily scalable in a laboratory setting.Typically requires high-pressure equipment and specialized catalysts, more suited for industrial-scale production.
Predictability Well-understood, classical organic reactions with predictable outcomes.Catalyst performance can be sensitive to reaction conditions, and optimization may be required.

New Synthetic Route: Detailed Experimental Protocols

The validated synthetic pathway to this compound is presented in two main stages: the synthesis of the intermediate alcohol, 4-ethylhexan-1-ol, and its subsequent oxidation to the final aldehyde.

Step 1: Synthesis of 4-Ethylhexan-1-ol via Malonic Ester Synthesis

This procedure involves the alkylation of diethyl ethylmalonate with 1-bromobutane, followed by the reduction of the resulting diester to the desired primary alcohol.

Reaction Scheme:

  • Alkylation: Diethyl ethylmalonate is deprotonated with a strong base to form a nucleophilic enolate, which then undergoes an SN2 reaction with 1-bromobutane.

  • Reduction: The resulting diethyl 2-butyl-2-ethylmalonate is reduced to 4-ethylhexan-1,3-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which is then typically worked up to yield 4-ethylhexan-1-ol after subsequent cleavage of the diol is not necessary for the formation of the primary alcohol. A more direct reduction of the dialkylated malonic ester to the diol, which upon workup, can yield the target primary alcohol. For the purpose of this guide, we will focus on the direct reduction of the ester functionalities to alcohols.

Experimental Protocol:

  • Alkylation of Diethyl Ethylmalonate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.

    • After the sodium has completely reacted, diethyl ethylmalonate (1.0 eq) is added dropwise at room temperature.

    • 1-Bromobutane (1.05 eq) is then added dropwise via the dropping funnel, and the reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to yield crude diethyl 2-butyl-2-ethylmalonate.

  • Reduction to 4-Ethylhexan-1-ol:

    • A solution of the crude diethyl 2-butyl-2-ethylmalonate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude 4-ethylhexan-1-ol, which can be purified by distillation.

Quantitative Data for Step 1:

ParameterValue
Typical Yield (Alkylation) 80-90%
Typical Yield (Reduction) 75-85%
Purity (after distillation) >98%
Reaction Time (Alkylation) 4-6 hours
Reaction Time (Reduction) 4 hours
Key Reagents Diethyl ethylmalonate, 1-bromobutane, Sodium ethoxide, Lithium aluminum hydride
Step 2: Oxidation of 4-Ethylhexan-1-ol to this compound

A mild oxidation using pyridinium chlorochromate (PCC) is employed to convert the primary alcohol to the corresponding aldehyde without over-oxidation to a carboxylic acid.[1][2][3][4]

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and celite in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, a solution of 4-ethylhexan-1-ol (1.0 eq) in anhydrous CH₂Cl₂ is added in one portion at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.[1]

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by distillation.

Quantitative Data for Step 2:

ParameterValue
Typical Yield 85-95%
Purity (after distillation) >98%
Reaction Time 2-4 hours
Key Reagents 4-Ethylhexan-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane

Workflow and Pathway Diagrams

To visually represent the logical flow of the new synthetic route, the following diagrams have been generated using Graphviz.

New Synthetic Route for this compound cluster_step1 Step 1: Synthesis of 4-Ethylhexan-1-ol cluster_step2 Step 2: Oxidation to this compound A Diethyl ethylmalonate C Alkylation (NaOEt, EtOH) A->C B 1-Bromobutane B->C D Diethyl 2-butyl-2-ethylmalonate C->D Yield: 80-90% E Reduction (LiAlH4, Et2O) D->E F 4-Ethylhexan-1-ol E->F Yield: 75-85% G 4-Ethylhexan-1-ol H Oxidation (PCC, CH2Cl2) G->H I This compound H->I Yield: 85-95%

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthetic Steps start Starting Materials (Diethyl ethylmalonate, 1-Bromobutane) step1 Alkylation & Reduction start->step1 intermediate Intermediate (4-Ethylhexan-1-ol) step1->intermediate step2 Mild Oxidation intermediate->step2 product Final Product (this compound) step2->product

Caption: Logical flow of the synthetic pathway.

Conclusion

The presented two-step synthesis provides a clear and efficient method for the laboratory preparation of this compound. By utilizing a malonic ester synthesis followed by a mild oxidation, this route offers high selectivity and control, overcoming the potential challenges of isomeric mixtures and side reactions associated with alternative approaches like direct hydroformylation. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis by researchers in the fields of chemistry and drug development.

References

A Comparative Guide to Derivatization Reagents for Aldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aldehydes is critical across various scientific disciplines, from environmental monitoring to biomedical research and pharmaceutical development. Due to their often low volatility, high reactivity, and lack of strong chromophores, direct analysis of aldehydes can be challenging. Chemical derivatization is a widely employed strategy to enhance their detectability and improve chromatographic separation. This guide provides an objective comparison of common derivatization reagents for aldehydes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their analytical needs.

Comparison of Key Performance Characteristics

The choice of a derivatization reagent is dictated by the specific aldehyde of interest, the sample matrix, the analytical instrumentation available, and the desired sensitivity. Below is a summary of the performance of several widely used derivatization reagents.

ReagentAnalytical TechniqueTarget AldehydesReaction Efficiency & ConditionsDerivative StabilityDetection Sensitivity (LOD/LOQ)Key Advantages & Disadvantages
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV/Vis, LC-MSBroad range of aldehydes and ketonesForms stable hydrazones under acidic conditions. Reaction can be slow and may form syn/anti-isomers, potentially complicating quantification.[1][2][3]Derivatives are generally stable.LODs for hexanal (B45976) and heptanal (B48729) reported at 7.90 nmol L⁻¹ and 2.34 nmol L⁻¹, respectively, by HPLC-UV.[4]Advantages: Well-established, robust method; derivatives have strong UV absorbance.[4][5][6] Disadvantages: Formation of stereoisomers can lead to analytical errors[3]; requires acidic conditions.[1]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC-MS, GC-ECDVolatile and semi-volatile aldehydes and ketonesReacts quantitatively to form stable oximes.[7] Reaction yield for aldehydes increases up to 12 hours.[8] Optimal pH is around 4.5.[8]PFBHA derivatives are thermally stable and do not decompose at elevated temperatures.[7]High sensitivity, especially with GC-ECD. Estimated detection limits in the range of 0.01-1 µg/dm³.[8] For hexanal and heptanal, LODs of 0.006 nM and 0.005 nM have been reported with GC-MS.[4]Advantages: Quantitative reaction, high sensitivity, thermally stable derivatives, avoids isomer formation.[7] Disadvantages: Requires GC-based instrumentation; reagent can be sensitive to acidic conditions which may degrade certain analytes.[9]
Dansylhydrazine (DNSH) LC-MS, HPLC-FluorescenceCarbonyl compoundsReacts with carbonyls to form fluorescent hydrazones.Derivatives are stable for analysis.Provides high sensitivity due to the fluorescent tag. Method limits of quantification for malondialdehyde in urine and serum were 5.63 nM and 5.68 nM, respectively.[10]Advantages: Excellent sensitivity for fluorescence and mass spectrometric detection. Disadvantages: Primarily used for targeted analysis; potential for matrix effects in complex samples.
D-Cysteine LC-MS/MSVarious aldehydesForms a stable substituted thiazolidine (B150603) carboxylic acid, avoiding the formation of isomers.[11] Optimal conditions are 10 minutes at 50°C and pH 7.0.[11]The resulting derivatives are stable for direct injection into the LC-MS/MS system.[11]Good sensitivity with LODs in the range of 0.2-1.9 µg L⁻¹ and LOQs of 0.7-6.0 µg L⁻¹.[11]Advantages: Simple and rapid method, avoids the issue of syn- and anti-isomer formation common with hydrazine (B178648) reagents.[11] Disadvantages: Specific to aldehydes and may not be suitable for all carbonyls.
o-Phenylenediamine (B120857) (OPD) HPLC-Fluorescenceα-dicarbonyl compounds, some aldehydesReacts to form fluorescent quinoxaline (B1680401) derivatives.[12][13]Derivatives are generally stable.Offers good fluorescence sensitivity.Advantages: Can be used for selective detection of specific aldehydes and dicarbonyls.[12][13] Disadvantages: Reaction specificity may limit its application to a broad range of aldehydes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable aldehyde analysis. The following sections provide representative methodologies for derivatization using DNPH and PFBHA.

Protocol 1: Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is a generalized procedure based on established methods.[1][2]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 g of DNPH in 12-13 cm³ of 85% phosphoric acid, made up to 25 cm³ with ethanol).[1]

  • Sample containing aldehydes.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Standard solutions of target aldehydes.

Procedure:

  • Sample Preparation: For air samples, draw air through a DNPH-coated silica (B1680970) gel cartridge. For liquid samples, an aliquot of the sample is used directly.

  • Derivatization:

    • For cartridge samples, elute the trapped derivatives with 5 mL of acetonitrile.[14]

    • For liquid samples, add 10 drops of the DNPH solution to the sample in a reaction vial.[1]

  • Reaction: Allow the reaction to proceed for a few minutes. The formation of a yellow to red precipitate indicates the presence of aldehydes or ketones.[1]

  • Sample Analysis:

    • Inject an aliquot of the eluted or reacted solution into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).[6]

      • Mobile Phase: A gradient of acetonitrile and water is typically used.[6]

      • Detection: UV detector set at 360 nm.

      • Quantification: Calibrate the instrument using standard solutions of the DNPH derivatives of the target aldehydes.

Protocol 2: Derivatization of Aldehydes with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

This protocol is a generalized procedure based on established methods.[8][15]

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water).[15]

  • Sample containing aldehydes.

  • Internal standard solution.

  • Hydrochloric acid (HCl) for pH adjustment.

  • Extraction solvent (e.g., hexane (B92381) or petroleum ether).[9]

Procedure:

  • Sample Preparation: To 1 mL of an aqueous sample, add an appropriate internal standard.

  • Derivatization:

    • Add 100 µL of the 10 mg/mL PFBHA solution to the sample.[15]

    • Adjust the pH of the solution to approximately 3-4.5 with HCl.[8][15]

  • Reaction: Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[15]

  • Extraction: After cooling to room temperature, extract the derivatives with an appropriate organic solvent (e.g., 2 x 1 mL of hexane).

  • Sample Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • GC-MS Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: An appropriate temperature gradient to separate the target derivatives.

      • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for PFBHA derivatives.[8][9]

      • Detection: Mass spectrometer in scan or selected ion monitoring (SIM) mode.[9]

      • Quantification: Calibrate the instrument using standard solutions of the PFBHA derivatives of the target aldehydes.

Visualizing the Workflow and Reagent Comparison

To further clarify the analytical process and the relationships between key performance indicators of the derivatization reagents, the following diagrams are provided.

G General Experimental Workflow for Aldehyde Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (Air, Water, Biological Fluid) InternalStandard Addition of Internal Standard Sample->InternalStandard AddReagent Addition of Derivatization Reagent InternalStandard->AddReagent Reaction Incubation (Temperature, Time, pH) AddReagent->Reaction Extraction Solvent Extraction (for GC-MS) Reaction->Extraction Optional Injection Injection into Chromatograph Reaction->Injection Extraction->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS, UV, Fluorescence) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for aldehyde analysis.

G Comparison of Aldehyde Derivatization Reagents cluster_reagents Derivatization Reagents cluster_properties Performance Characteristics DNPH DNPH Sensitivity Sensitivity DNPH->Sensitivity Good (UV) Specificity Specificity DNPH->Specificity Moderate (isomer formation) Robustness Robustness DNPH->Robustness High (well-established) Versatility Versatility DNPH->Versatility High (broad range of carbonyls) PFBHA PFBHA PFBHA->Sensitivity Very High (GC-ECD/MS) PFBHA->Specificity High (no isomers) PFBHA->Robustness High (stable derivatives) PFBHA->Versatility High (volatile/semi-volatile carbonyls) DNSH Dansylhydrazine DNSH->Sensitivity Very High (Fluorescence/MS) DNSH->Versatility Moderate (carbonyls) D_Cysteine D-Cysteine D_Cysteine->Sensitivity Good (MS/MS) D_Cysteine->Specificity High (avoids isomers) D_Cysteine->Versatility Moderate (aldehydes)

Caption: Key performance characteristics of reagents.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the development of a robust and sensitive analytical method for aldehydes.

  • DNPH remains a workhorse for HPLC-UV analysis due to its broad applicability and the strong UV absorbance of its derivatives.

  • PFBHA is the reagent of choice for GC-based methods, offering excellent sensitivity and the formation of single, stable derivatives.

  • Dansylhydrazine provides exceptional sensitivity for LC-MS and fluorescence detection, making it ideal for trace-level analysis.

  • D-Cysteine presents a valuable alternative for LC-MS/MS, cleverly circumventing the issue of isomer formation.

  • o-Phenylenediamine offers selectivity for specific classes of aldehydes and dicarbonyls with fluorescence detection.

By carefully considering the factors outlined in this guide and the specific requirements of their study, researchers can confidently select the optimal derivatization strategy for the accurate and reliable quantification of aldehydes.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. In the synthesis of 4-ethylhexanal, a branched aliphatic aldehyde, rigorous purity assessment is crucial to ensure the reliability of subsequent reactions and the safety of final products. This guide provides an objective comparison of the primary analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and the type of information sought (e.g., identification of unknowns vs. quantification of known analytes). The following table summarizes the key performance characteristics of the most common methods for this compound analysis. The data presented is a representative summary based on the analysis of similar aliphatic aldehydes.

ParameterGC-MSGC-FIDHPLC-UV (with DNPH Derivatization)qNMR
Principle Chromatographic separation of volatile compounds followed by mass-based identification and quantification.Chromatographic separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Chromatographic separation of the 2,4-dinitrophenylhydrazone derivatives of aldehydes followed by UV absorbance detection.Intrinsic quantitative analysis based on the direct relationship between the NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 98-99.9%98-99.9%95-99.5%>99%
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL~0.1 µg/mL~0.05% (impurity)
Limit of Quantification (LOQ) ~0.5 ng/mL~5 ng/mL~0.5 µg/mL~0.1% (impurity)
Advantages - High specificity for impurity identification.- High sensitivity.- Robust and reliable for quantification.- Wide linear range.- Suitable for non-volatile impurities.- Widely available instrumentation.- Absolute quantification without a specific reference standard for the analyte.- Provides structural information.- Non-destructive.
Disadvantages - May require derivatization for some polar impurities.- Does not provide structural information for unknown impurities.- Requires a derivatization step which can introduce errors.- Lower sensitivity than GC-MS.- Lower sensitivity than chromatographic methods.- Can be affected by signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) / Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the analysis of volatile compounds like this compound and its likely volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • For quantitative analysis using an internal standard, add a known amount of a suitable internal standard (e.g., nonane (B91170) or decane) to the sample solution.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and either a mass spectrometer or a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature:

    • MS Transfer Line: 280 °C.

    • FID: 250 °C.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Data Analysis: Purity is typically determined by area percent calculation, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using certified reference standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method requires derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a UV-active hydrazone.

Derivatization Procedure:

  • Prepare a solution of DNPH (e.g., 0.2% in acetonitrile (B52724) with a small amount of sulfuric acid).

  • Mix a known volume of the this compound sample solution with an excess of the DNPH reagent.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

Data Analysis: Quantification is performed by comparing the peak area of the this compound-DNPH derivative to a calibration curve prepared from a certified standard of the derivatized aldehyde.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct quantification of this compound without the need for a specific this compound reference standard, by using a certified internal standard.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to provide a signal with an intensity similar to that of the analyte signal.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of chloroform-d (B32938) or DMSO-d6).

  • Ensure complete dissolution by gentle vortexing.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons being integrated).

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic, well-resolved proton signal of this compound with the integral of a known proton signal from the certified internal standard. The molar ratio, and subsequently the purity by weight, can be determined using the known masses and molecular weights of the analyte and the internal standard.

Visualizations

To aid in the understanding of the experimental workflows and the chemical context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Synthesized this compound weighing Accurate Weighing start->weighing dissolution Dissolution in Solvent weighing->dissolution gcms GC-MS / GC-FID dissolution->gcms Direct Injection hplc HPLC-UV (with Derivatization) dissolution->hplc Derivatization Step qnmr qNMR dissolution->qnmr Addition of Internal Standard chromatogram Chromatogram Analysis (Peak Integration) gcms->chromatogram hplc->chromatogram spectrum NMR Spectrum Analysis (Signal Integration) qnmr->spectrum purity_calc Purity Calculation chromatogram->purity_calc spectrum->purity_calc end end purity_calc->end Final Purity Report

Caption: General experimental workflow for the purity assessment of this compound.

The synthesis of this compound typically proceeds through an aldol (B89426) condensation of n-butyraldehyde. This process can lead to several potential impurities.

synthesis_pathway cluster_reactants Starting Material cluster_reaction Reaction Steps cluster_products Products & Potential Impurities butyraldehyde n-Butyraldehyde aldol Aldol Condensation butyraldehyde->aldol impurity1 Unreacted n-Butyraldehyde butyraldehyde->impurity1 dehydration Dehydration aldol->dehydration impurity4 Isomers & By-products aldol->impurity4 hydrogenation Selective Hydrogenation dehydration->hydrogenation impurity2 2-Ethyl-2-hexenal (Intermediate) dehydration->impurity2 product This compound (Target) hydrogenation->product impurity3 2-Ethylhexanol (Over-reduction) hydrogenation->impurity3

Caption: Simplified synthesis pathway and potential impurities of this compound.

Benchmarking 4-Ethylhexanal Detection: A Comparative Guide to Leading Analytical Instruments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of volatile organic compounds (VOCs) is paramount. 4-Ethylhexanal, a branched-chain aldehyde, is a VOC of interest in various fields, from flavor and fragrance analysis to its potential role as a biomarker. This guide provides an objective comparison of the performance of three common analytical instruments—Gas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)—for the detection of this compound. The information presented is supported by a synthesis of available experimental data for this compound and structurally similar C8 aldehydes.

Quantitative Performance at a Glance

The selection of an analytical instrument often hinges on its ability to detect and quantify substances at very low concentrations. The following table summarizes the estimated limits of detection (LOD) and limits of quantification (LOQ) for this compound using GC-MS, SIFT-MS, and PTR-MS. It is important to note that direct, side-by-side comparative studies for this compound are limited. Therefore, the values presented are estimations based on the analysis of similar C8 aldehydes, such as octanal, and the general capabilities of each instrument.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
Limit of Detection (LOD) ng/L to µg/L rangeparts-per-trillion (ppt) rangeparts-per-trillion (ppt) to low parts-per-billion (ppb) range
Limit of Quantification (LOQ) µg/L rangelow parts-per-billion (ppb) rangelow parts-per-billion (ppb) range
Typical Sample Throughput Slower (minutes per sample)Faster (real-time to seconds per sample)Faster (real-time to seconds per sample)
Sample Preparation Often requires extraction and derivatizationMinimal to none for gas-phase samplesMinimal to none for gas-phase samples
Selectivity High (with chromatographic separation)High (with multiple reagent ions)High (soft ionization)

Experimental Protocols

Reproducible and reliable data are underpinned by detailed and robust experimental protocols. Below are representative methodologies for the analysis of this compound using GC-MS, SIFT-MS, and PTR-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive compound identification, making it a gold standard for VOC analysis.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known volume or weight of the sample matrix (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.

  • Add a suitable internal standard (e.g., a deuterated analog of this compound or a different C8 aldehyde).

  • To enhance the release of volatile compounds, add a salt, such as sodium chloride, to the vial.

  • Seal the vial with a PTFE-lined septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the hot injector of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

  • Column: Use a non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) for chromatographic separation.

  • Oven Program: Implement a temperature gradient to separate the compounds, for example, start at 40°C for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) of characteristic ions of this compound. For identification, a full scan can be performed.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique that provides direct, quantitative analysis of VOCs in air and headspace without the need for sample preparation or chromatography.

1. Instrument Setup:

  • Use a SIFT-MS instrument equipped with multiple reagent ions (H₃O⁺, NO⁺, and O₂⁺) to ensure high selectivity.

  • Introduce the gas-phase sample directly into the instrument's flow tube via a heated inlet.

2. Data Acquisition:

  • Perform a full scan to identify all product ions from the reaction of the sample with the reagent ions.

  • For quantification of this compound, select specific product ions for each reagent ion.

  • The concentration is calculated in real-time based on the known reaction rate constants and the measured ion signals.

3. Sample Introduction:

  • For gas samples, introduce a continuous flow into the instrument.

  • For headspace analysis of liquid or solid samples, place the sample in a vial and introduce the headspace gas into the SIFT-MS using a suitable interface.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is another real-time trace gas analyzer that utilizes soft chemical ionization for the detection of VOCs.

1. Instrument Setup:

  • Use a PTR-MS instrument with H₃O⁺ as the primary reagent ion.

  • Maintain a constant drift tube pressure, temperature, and electric field to ensure stable and reproducible ionization conditions.

2. Data Acquisition:

  • Monitor the protonated this compound ion (m/z 129).

  • The concentration is determined from the normalized signal of the product ion, the reaction rate constant, and the reaction time in the drift tube.

3. Sample Introduction:

  • Introduce the sample gas directly into the drift tube of the instrument.

  • For headspace analysis, similar to SIFT-MS, the headspace of a sample vial can be continuously introduced.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the analysis of volatile organic compounds like this compound, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Air, Liquid, Solid) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard HeadspaceGeneration Headspace Generation (for GC-MS, SIFT-MS, PTR-MS) InternalStandard->HeadspaceGeneration SPME Solid-Phase Microextraction (for GC-MS) HeadspaceGeneration->SPME GC-MS Path SIFTMS SIFT-MS Analysis (Direct Ionization & Detection) HeadspaceGeneration->SIFTMS Direct MS Path PTRMS PTR-MS Analysis (Direct Ionization & Detection) HeadspaceGeneration->PTRMS Direct MS Path GCMS GC-MS Analysis (Separation & Detection) SPME->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition SIFTMS->DataAcquisition PTRMS->DataAcquisition PeakIntegration Peak Integration & Identification (for GC-MS) DataAcquisition->PeakIntegration ConcentrationCalculation Concentration Calculation DataAcquisition->ConcentrationCalculation Direct MS PeakIntegration->ConcentrationCalculation Quantification Quantification & Reporting ConcentrationCalculation->Quantification

Caption: Generalized experimental workflow for VOC analysis.

A Comparative Analysis of the Environmental Impact of n-Butyraldehyde and Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical isomers is crucial for sustainable and responsible chemical management. This guide provides a detailed comparison of the environmental impact of two common aldehyde isomers: n-butyraldehyde and isobutyraldehyde (B47883). The comparison focuses on key environmental indicators, including biodegradability, aquatic toxicity, and atmospheric impact, supported by available experimental data.

The structural difference between n-butyraldehyde (a linear aldehyde) and isobutyraldehyde (a branched aldehyde) can influence their behavior and impact on the environment.[1] Generally, linear-chain compounds are more readily biodegraded than their branched-chain counterparts due to reduced steric hindrance for enzymatic action. This fundamental principle is a key consideration when evaluating the environmental fate of these two isomers.

Quantitative Environmental Impact Data

To facilitate a clear comparison, the following table summarizes the available quantitative data on the environmental impact of n-butyraldehyde and isobutyraldehyde.

Environmental Parametern-ButyraldehydeIsobutyraldehydeTest Guideline/Method
Ready Biodegradability Readily biodegradable (46-57% in 4-6 days)Readily biodegradableOECD 301C (for n-butyraldehyde data)
Aquatic Toxicity (Fish) LC50 (96h, Pimephales promelas): 13.0 - 25.8 mg/LLC50 (96h, Pimephales promelas): 23 mg/LOECD 203 (Fish, Acute Toxicity Test)
Aquatic Toxicity (Invertebrates) EC50 (24h, Daphnia magna): 195 mg/LEC50 (48h, Daphnia magna): 277 mg/L-
Photochemical Ozone Creation Potential (POCP) Data not available in a directly comparable formatData not available in a directly comparable format-

Biodegradability

Both n-butyraldehyde and isobutyraldehyde are classified as readily biodegradable, indicating they are unlikely to persist in the environment. One study, following the OECD 301C guideline, reported that n-butyraldehyde reached 46-57% biodegradation within 4 to 6 days. While specific comparative rate data under the same conditions is limited, the general principle of higher biodegradability for linear isomers suggests that n-butyraldehyde may degrade more rapidly than isobutyraldehyde.

Experimental Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

The OECD 301F test is a widely used method to assess the ready biodegradability of chemical substances.[2][3][4]

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis Inoculum Activated Sludge Inoculum TestVessel Sealed Respirometer Flask Inoculum->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel TestSubstance Test Substance (n- or Isobutyraldehyde) TestSubstance->TestVessel PressureSensor Pressure Sensor TestVessel->PressureSensor DataLogger Data Logger PressureSensor->DataLogger BOD Biochemical Oxygen Demand (BOD) Curve DataLogger->BOD Biodegradation % Biodegradation BOD->Biodegradation ThOD Theoretical Oxygen Demand (ThOD) ThOD->Biodegradation

Fig. 1: Workflow for OECD 301F Biodegradability Test.

Methodology:

  • Preparation: A defined volume of mineral medium is inoculated with a microbial population, typically from activated sludge. The test substance (n-butyraldehyde or isobutyraldehyde) is added as the sole source of organic carbon at a known concentration.[5]

  • Incubation: The mixture is placed in a sealed flask at a constant temperature (e.g., 20-24°C) for up to 28 days. The flask is continuously stirred.[5]

  • Measurement: The consumption of oxygen by the microorganisms is measured over time using a pressure sensor that detects the pressure drop in the headspace of the flask. Evolved carbon dioxide is absorbed by a potassium hydroxide (B78521) solution.[2][3]

  • Data Analysis: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[6]

Aquatic Toxicity

The available data indicates that both n-butyraldehyde and isobutyraldehyde have a similar and relatively low acute toxicity to fish. The 96-hour LC50 for fathead minnows (Pimephales promelas) is in a comparable range for both isomers.[7][8][9]

Experimental Protocol: Fish, Acute Toxicity Test - OECD 203

The OECD 203 guideline is a standard method for determining the acute lethal toxicity of substances to fish.[1][10][11]

G cluster_setup Experimental Setup cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_result Result TestFish Test Fish (e.g., Pimephales promelas) ControlGroup Control Group (No Test Substance) TestFish->ControlGroup TestGroups Test Groups (Graded Concentrations) TestFish->TestGroups ExposureTanks Exposure Tanks ControlGroup->ExposureTanks TestGroups->ExposureTanks MortalityChecks Mortality Checks (24, 48, 72, 96h) ExposureTanks->MortalityChecks LC50 LC50 Calculation MortalityChecks->LC50

Fig. 2: Workflow for OECD 203 Acute Fish Toxicity Test.

Methodology:

  • Test Organisms: A suitable fish species, such as the fathead minnow (Pimephales promelas), is selected.[1][10]

  • Test Conditions: Fish are exposed to a series of concentrations of the test substance in water for a period of 96 hours. A control group is maintained in water without the test substance.[10][11]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[10][11]

  • Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated for each observation period.[10]

Atmospheric Impact

Aldehydes are known precursors to the formation of ground-level ozone, a key component of photochemical smog.[12] The potential of a volatile organic compound (VOC) to form ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). While specific, directly comparable POCP values for n-butyraldehyde and isobutyraldehyde were not found in the reviewed literature, the atmospheric chemistry of butanol isomers, which are precursors to these aldehydes, has been studied.[13][14] The degradation of these aldehydes in the atmosphere is primarily initiated by reaction with hydroxyl (OH) radicals.

Logical Relationship: Atmospheric Degradation and Ozone Formation

Aldehyde Butyraldehyde Isomer (n- or iso-) RO2 Peroxy Radicals (RO2) Aldehyde->RO2 + OH, O2 OH OH Radical Sunlight Sunlight NOx NOx NO2 NO2 RO2->NO2 + NO NO NO NO->NO2 O3 Ozone (O3) NO2->O3 + Sunlight, O2

Fig. 3: Simplified pathway of ozone formation from aldehyde degradation.

Conclusion

Based on the available data, both n-butyraldehyde and isobutyraldehyde are readily biodegradable and exhibit similar, low acute toxicity to aquatic life. The primary differentiating factor from an environmental perspective is likely to be the rate of biodegradation, with the linear n-butyraldehyde expected to degrade more rapidly than the branched isobutyraldehyde. Further comparative studies on the biodegradation kinetics and the Photochemical Ozone Creation Potential of these two isomers would provide a more complete picture of their relative environmental impacts. For applications where rapid environmental dissipation is a critical factor, n-butyraldehyde may be the preferable choice. However, for most other environmental considerations, the differences between the two isomers appear to be minimal based on current data.

References

"relative reactivity of 4-ethylhexanal in chemical reactions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-ethylhexanal, a branched aliphatic aldehyde. Due to a lack of extensive direct experimental data for this compound in the scientific literature, this comparison is primarily based on established principles of organic chemistry, supported by data from analogous compounds. The guide will explore its reactivity in key chemical reactions and compare it with other relevant aldehydes.

Introduction to Aldehyde Reactivity

Aldehydes are characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain. The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon and the steric hindrance around it. Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the partially positive carbonyl carbon. Generally, aldehydes are more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[1][2]

The structure of this compound, with an ethyl group at the C4 position, introduces steric bulk further down the carbon chain from the carbonyl group. This can influence its reactivity in comparison to linear aldehydes and other branched aldehydes with substitution closer to the functional group.

Theoretical Comparison of Reactivity

The reactivity of this compound is compared with a linear aldehyde (hexanal) and an alpha-branched aldehyde (2-ethylhexanal) to illustrate the effects of steric hindrance and electronic properties.

Factors Influencing Reactivity:

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is a critical factor. Increased steric bulk around the reaction center slows down the reaction rate. In this compound, the branching is relatively distant from the carbonyl group, suggesting its steric hindrance at the reaction site will be less pronounced than that of an alpha-branched aldehyde like 2-ethylhexanal.

  • Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can slightly reduce the electrophilicity of the carbonyl carbon. However, for aliphatic aldehydes, this effect is generally considered to have a minor influence on reactivity compared to steric factors.

Expected Reactivity Trend:

Based on these principles, the expected order of reactivity in nucleophilic addition reactions is:

Hexanal > this compound > 2-Ethylhexanal

This trend is based on the increasing steric hindrance around the carbonyl group.

Quantitative Data Summary

AldehydeStructureRelative Steric Hindrance at CarbonylRelative Electrophilicity of Carbonyl CarbonExpected Relative Rate of Nucleophilic AdditionExpected Relative Rate of Oxidation
Hexanal CH₃(CH₂)₄CHOLowHigh11
This compound CH₃CH₂CH(CH₂CH₃)CH₂CH₂CHOModerateHigh22
2-Ethylhexanal CH₃(CH₂)₃CH(CH₂CH₃)CHOHighHigh33

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound with other aldehydes.

1. Grignard Reaction (Nucleophilic Addition)

  • Objective: To compare the rate of reaction of different aldehydes with a Grignard reagent.

  • Procedure:

    • Prepare a 0.5 M solution of phenylmagnesium bromide in anhydrous diethyl ether.

    • In three separate flame-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place 10 mmol of hexanal, this compound, and 2-ethylhexanal, respectively, dissolved in 20 mL of anhydrous diethyl ether.

    • Cool the flasks to 0°C in an ice bath.

    • Add 20 mL (10 mmol) of the Grignard reagent to each dropping funnel.

    • Add the Grignard reagent dropwise to each aldehyde solution at a constant rate.

    • Monitor the reaction progress over time by taking aliquots and quenching with a saturated aqueous solution of ammonium (B1175870) chloride. Analyze the quenched aliquots by gas chromatography (GC) to determine the consumption of the aldehyde.

    • The relative reactivity can be determined by comparing the rates of disappearance of the starting aldehydes.

2. Wittig Reaction

  • Objective: To compare the yield and reaction time for the olefination of different aldehydes.

  • Procedure:

    • Prepare a phosphonium (B103445) ylide by reacting methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • In three separate round-bottom flasks, dissolve 10 mmol of hexanal, this compound, and 2-ethylhexanal, respectively, in 20 mL of anhydrous THF.

    • Cool the aldehyde solutions to 0°C.

    • Add 11 mmol of the freshly prepared ylide solution to each aldehyde solution dropwise.

    • Allow the reactions to stir at room temperature and monitor their progress by thin-layer chromatography (TLC).

    • Once the reactions are complete (disappearance of the aldehyde spot on TLC), quench the reactions by adding water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the resulting alkene by column chromatography and calculate the yield. The reaction time and yield will provide a basis for comparing the reactivity of the aldehydes.[3][4][5][6]

3. Oxidation to Carboxylic Acid

  • Objective: To compare the rate of oxidation of different aldehydes to their corresponding carboxylic acids.

  • Procedure:

    • Prepare a solution of Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water).

    • In three separate flasks, dissolve 10 mmol of hexanal, this compound, and 2-ethylhexanal, respectively, in 20 mL of acetone.

    • Cool the flasks to 0°C in an ice bath.

    • Add the Jones reagent dropwise to each aldehyde solution until the orange color of the reagent persists.

    • Monitor the reactions by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC or titration of the remaining aldehyde) to determine the rate of aldehyde consumption.

    • The relative rates of oxidation can be determined by comparing the disappearance of the aldehydes over time.

Signaling Pathways and Experimental Workflows

Lipid Peroxidation Pathway Leading to Aldehyde Formation

Aldehydes, including species structurally related to this compound, can be formed in biological systems through lipid peroxidation of polyunsaturated fatty acids. This process is initiated by reactive oxygen species (ROS) and can lead to cellular damage.[7][8][9][10]

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Aldehydes Aldehydes (e.g., 4-HNE, MDA) Lipid_Hydroperoxide->Aldehydes Decomposition Cellular_Damage Cellular Damage Aldehydes->Cellular_Damage Adduct Formation

Caption: Lipid peroxidation pathway showing the generation of aldehydes from polyunsaturated fatty acids.

Experimental Workflow for Comparing Aldehyde Reactivity

A generalized workflow for the comparative kinetic analysis of aldehyde reactivity is presented below. This workflow can be adapted for various reactions, such as nucleophilic additions or oxidations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Aldehyde_Selection Select Aldehydes (e.g., Hexanal, this compound) Reaction_Setup Set up Parallel Reactions (Controlled Temperature & Concentration) Aldehyde_Selection->Reaction_Setup Reagent_Prep Prepare Reagents (e.g., Grignard, Ylide) Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction_Setup->Monitoring Data_Collection Collect Time-Course Data Monitoring->Data_Collection Kinetics Determine Rate Constants Data_Collection->Kinetics Comparison Compare Reactivity Kinetics->Comparison

Caption: General workflow for the comparative kinetic analysis of aldehyde reactivity.

Conclusion

References

A Comparative Guide: Experimental Data vs. Computational Modeling of 4-Ethylhexanal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and development, a thorough understanding of a molecule's physicochemical properties is paramount for predicting its behavior, potential applications, and safety profile. This guide provides a comparative analysis of experimentally determined properties of 4-ethylhexanal against the predictive power of modern computational modeling techniques. By juxtaposing hard experimental data with the theoretical approaches of computational chemistry, we aim to offer a comprehensive overview for researchers and drug development professionals.

Data Presentation: this compound and its Isomer

The following tables summarize the available experimental and computed physicochemical properties for this compound and its close isomer, 2-ethylhexanal. The inclusion of 2-ethylhexanal, for which more extensive experimental data is available, serves as a valuable reference for evaluating the potential accuracy of computational models for this class of branched aldehydes.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueComputational ModelPredicted Value
Molecular Weight128.21 g/mol -(Typically not predicted, but used as input)
Boiling Point163°C at 760 mmHg[1]Various QSPR/QSPR models can be applied.[2][3][4]Data not available in literature
Density0.809 g/cm³[1]DFT or molecular dynamics simulations can be used.Data not available in literature
Refractive Index1.41[1]QSPR models can be developed.Data not available in literature
Flash Point46.2°C[1]QSPR models can be developed.Data not available in literature
Vapor Pressure2.11 mmHg at 25°C[1]Molecular dynamics or advanced QSPR models can be used.[5]Data not available in literature

Table 2: Physicochemical Properties of 2-Ethylhexanal (Isomer for Comparison)

PropertyExperimental ValueComputational ModelPredicted Value
Molecular Weight128.21 g/mol -(Typically not predicted, but used as input)
Boiling Point162-165 °CVarious QSPR/QSPR models can be applied.[2][3][4]Data not available in literature
Density0.8195 g/mLDFT or molecular dynamics simulations can be used.Data not available in literature
Refractive Index1.4155QSPR models can be developed.Data not available in literature
Vapor PressureData available over a range of temperatures[6][7][8]Molecular dynamics or advanced QSPR models can be used.[5]Data not available in literature

Experimental Protocols

The experimental values cited in this guide are determined through standardized and rigorously validated methodologies. Below are summaries of the key experimental protocols relevant to the properties of this compound.

Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods for this determination, including:

  • Ebulliometer Method: This method involves measuring the boiling point by directly observing the temperature of the vapor-liquid equilibrium.

  • Dynamic Method: In this approach, the boiling point is determined by measuring the vapor pressure of the substance at different temperatures and extrapolating to standard atmospheric pressure.

  • Distillation Method: This involves distilling the substance and recording the temperature at which the liquid boils under atmospheric pressure.[9][10][11][12]

For a substance like this compound, a simple distillation or a dynamic method would be appropriate to obtain a precise boiling point.[13]

Density Measurement (OECD 109)

The density of a liquid is its mass per unit volume. OECD Guideline 109 outlines several techniques for accurate density measurement:

  • Hydrometer: A weighted, graduated float is immersed in the liquid, and the density is read from the calibrated stem at the point where the liquid surface meets it. This method is suitable for liquids with a dynamic viscosity not exceeding 5 Pa·s.

  • Hydrostatic Balance: The density is calculated from the difference in the weight of a solid of known volume when weighed in air and then submerged in the test liquid.

  • Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to oscillation. The density is determined from the change in the resonant frequency of the tube.[14][15][16][17]

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The ASTM D93 standard test method, using a Pensky-Martens closed-cup tester, is a widely accepted protocol.[1][18][19][20][21]

The procedure involves heating the sample in a closed cup at a controlled rate while stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the temperature at which a flash is observed.[19][21]

Computational Modeling Approaches

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical and machine learning-based approaches that correlate the structural features of molecules with their physicochemical properties.[22] These models are trained on large datasets of compounds with known properties to derive mathematical relationships.

  • Workflow:

    • A dataset of diverse molecules with experimentally determined properties is compiled.

    • Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

    • Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the property of interest.

    • The model is then validated using an external set of compounds to assess its predictive accuracy.

For this compound, a QSPR model could predict properties like boiling point and refractive index based on its structural descriptors.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.[23] It can be used to predict a wide range of properties from first principles.

  • Application:

    • Geometry Optimization: DFT can determine the most stable three-dimensional conformation of this compound.

    • Property Calculation: From the optimized geometry and electronic structure, properties such as density, polarizability (related to refractive index), and vibrational frequencies can be calculated.[24][25][26] DFT calculations can be computationally intensive, especially for larger molecules.[27]

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. By simulating the interactions of a large number of molecules, MD can predict macroscopic properties.

  • Methodology:

    • A simulation box containing multiple molecules of this compound is created.

    • The forces between the molecules are calculated based on a chosen force field.

    • Newton's equations of motion are solved to simulate the movement of each atom over a series of small time steps.

    • By averaging the properties of the system over the simulation time, macroscopic properties like density, viscosity, and vapor pressure can be determined.

Mandatory Visualizations

G Workflow: Comparison of Experimental and Computational Data cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesis & Purification of this compound exp_protocol Standardized Protocol (e.g., OECD, ASTM) exp_synthesis->exp_protocol exp_measurement Property Measurement (e.g., Boiling Point, Density) exp_protocol->exp_measurement exp_data Experimental Data exp_measurement->exp_data comparison Comparative Analysis exp_data->comparison comp_structure Molecular Structure of this compound comp_model Select Computational Model (QSPR, DFT, MD) comp_structure->comp_model comp_prediction Property Prediction comp_model->comp_prediction comp_data Predicted Data comp_prediction->comp_data comp_data->comparison validation Model Validation & Refinement comparison->validation validation->comp_model

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and computational data for this compound properties, leading to a comparative analysis and model validation.

G Logical Relationship of Computational Models cluster_first_principles First-Principles / Physics-Based cluster_statistical Statistical / Data-Driven qspr QSPR (Quantitative Structure-Property Relationship) output_property Predicted Physicochemical Property qspr->output_property dft DFT (Density Functional Theory) md MD (Molecular Dynamics) dft->md Provides Force Field Parameters dft->output_property md->output_property input_structure Molecular Structure input_structure->qspr input_structure->dft input_t_p Temperature & Pressure t_p t_p t_p->md

Caption: A diagram showing the logical relationships between different computational modeling approaches for predicting physicochemical properties from a molecular structure.

References

Safety Operating Guide

Proper Disposal of 4-Ethylhexanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Disposal of 4-Ethylhexanal

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is a flammable liquid that can cause skin and serious eye irritation. It is also considered harmful to aquatic life with long-lasting effects.[1][2] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1] Under no circumstances should it be poured down the drain or discarded with regular trash.[1][3]

Hazard and Disposal Summary
Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)Disposal Route
Flammable LiquidKeep away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[4]Flame-retardant lab coat, chemical safety goggles, nitrile gloves.Hazardous Waste Collection
Skin and Eye IrritantAvoid contact with skin and eyes.[2] Work in a well-ventilated area, preferably a chemical fume hood.[1]Chemical safety goggles, face shield (if splash risk exists), nitrile gloves.Hazardous Waste Collection
Aquatic ToxicityAvoid release to the environment.[2]Not applicable for direct protection, but proper containment prevents release.Hazardous Waste Collection

Detailed Protocol for In-Lab Waste Preparation

This protocol outlines the steps for the safe preparation of this compound waste for collection by authorized hazardous waste personnel.

Materials:

  • Waste this compound

  • Appropriate hazardous waste container (e.g., a clean, empty, and compatible chemical container with a secure cap)

  • Hazardous waste labels/tags (as required by your institution)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Chemical fume hood

Procedure:

  • Container Selection and Labeling:

    • Select a container that is in good condition, free of leaks, and compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure the container has a tightly fitting cap.[6]

    • Affix a hazardous waste label to the container before adding any waste.[7]

    • On the label, clearly write the full chemical name "this compound" and indicate that it is a flammable liquid. Do not use abbreviations or chemical formulas.[5]

  • Waste Accumulation:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Carefully pour the waste this compound into the labeled hazardous waste container.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.[6]

    • Securely cap the container immediately after adding the waste.[6][8]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition.[1][9]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.[5]

    • Provide accurate information on the waste manifest or pickup request form, including the chemical name and quantity.[5]

  • Empty Container Disposal:

    • Empty containers that previously held this compound must also be disposed of properly.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as hazardous waste and add it to a compatible waste stream.[7][8]

    • After triple-rinsing, deface the original label on the container.[9] The rinsed container may then be disposed of as regular solid waste, but consult your local EHS guidelines for confirmation.[7][8]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify this compound for disposal B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Work inside a chemical fume hood B->C D Select a compatible waste container with a secure cap C->D E Label container with 'Hazardous Waste' and 'this compound' D->E F Transfer waste to container, leaving headspace E->F G Securely cap the container F->G H Store in designated, ventilated hazardous waste area G->H I Segregate from incompatibles (oxidizers, acids, bases) H->I J Arrange for pickup by EHS/Hazardous Waste Professional I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.